molecular formula C8H15NO B1337428 5,5-Dimethylazepan-2-one CAS No. 62596-04-7

5,5-Dimethylazepan-2-one

Cat. No.: B1337428
CAS No.: 62596-04-7
M. Wt: 141.21 g/mol
InChI Key: PLCFEDJJWIYOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethylazepan-2-one is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)4-3-7(10)9-6-5-8/h3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFEDJJWIYOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444927
Record name 5,5-dimethylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62596-04-7
Record name 5,5-dimethylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylazepan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5-Dimethylazepan-2-one, a substituted derivative of ε-caprolactam, represents a molecule of significant interest to researchers in polymer chemistry and drug development. As a functionalized seven-membered lactam, its gem-dimethyl group at the C5 position introduces conformational rigidity and alters its physicochemical properties compared to the parent caprolactam. This structural modification can influence its reactivity, polymerization kinetics, and biological activity, making it a valuable building block for novel materials and potential therapeutic agents.

This technical guide provides a comprehensive overview of the core chemical properties of this compound. It is designed for scientists and technical professionals, offering insights into its synthesis, structural characteristics, spectroscopic profile, and chemical reactivity. The information presented herein is grounded in established chemical principles and supported by data from analogous structures, providing a robust framework for its application in research and development.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is foundational to all scientific work. The following section details the identifiers for this compound.

  • IUPAC Name: this compound

  • Synonyms: 5,5-Dimethyl-ε-caprolactam

  • Molecular Formula: C₈H₁₅NO

  • Molecular Weight: 141.21 g/mol

  • CAS Number: While a specific CAS number is not widely indexed, it is unequivocally defined by its structure.

Table 1: Core Identification Properties

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Parent Compound Azepan-2-one (ε-Caprolactam)[1][2]

Physicochemical Properties

The physical properties of this compound are influenced by its cyclic amide structure and the presence of the gem-dimethyl group. While specific experimental data is not extensively published, properties can be reliably predicted based on the well-characterized parent compound, ε-caprolactam.[1][2][3][4]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Insight
Appearance White crystalline solidSimilar to ε-caprolactam.[2]
Melting Point Higher than ε-caprolactam (69-71 °C)The gem-dimethyl group can increase crystal lattice energy, leading to a higher melting point.
Boiling Point Higher than ε-caprolactam (~270 °C)Increased molecular weight and van der Waals forces contribute to a higher boiling point.[1]
Solubility Soluble in water and polar organic solventsThe amide group allows for hydrogen bonding with protic solvents like water. Solubility is expected to be slightly lower than ε-caprolactam due to the increased hydrophobic character of the dimethyl groups.

Synthesis Pathway: The Beckmann Rearrangement

The primary and most industrially significant route for the synthesis of caprolactams is the Beckmann rearrangement of a cyclohexanone oxime.[5][6] For this compound, the synthesis logically begins with the corresponding substituted ketone, 4,4-dimethylcyclohexanone.

The causality behind this choice is the high efficiency and atom economy of the rearrangement. The reaction proceeds through a stereospecific migration of the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen, ensuring the formation of the desired lactam ring structure.[5]

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol outlines the conceptual steps for the synthesis of this compound.

  • Step 1: Oximation of 4,4-Dimethylcyclohexanone

    • 4,4-Dimethylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like aqueous ethanol.

    • The mixture is heated to facilitate the condensation reaction, forming 4,4-dimethylcyclohexanone oxime.

    • The product oxime is isolated via filtration or extraction and purified by recrystallization.

  • Step 2: Beckmann Rearrangement of the Oxime

    • The purified 4,4-dimethylcyclohexanone oxime is treated with a strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid, which acts as the catalyst.

    • The reaction is typically heated to initiate the rearrangement. The acid protonates the hydroxyl group, converting it into a good leaving group (water).

    • A concerted migration of the C-C bond anti to the leaving group occurs, leading to the formation of a nitrilium ion intermediate.

    • This intermediate is subsequently attacked by water, and after tautomerization, yields the final product, this compound.

    • The reaction mixture is carefully neutralized with a base (e.g., ammonia or sodium carbonate), and the product lactam is extracted with an organic solvent and purified by distillation or recrystallization.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Catalyst cluster_product Final Product A 4,4-Dimethylcyclohexanone C 4,4-Dimethylcyclohexanone Oxime A->C Oximation B Hydroxylamine (NH2OH) B->C E This compound C->E Beckmann Rearrangement D Strong Acid (e.g., H2SO4) D->E

Caption: Synthesis workflow for this compound.

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature, which is essential for its characterization.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the amide functional group and the alkyl framework.

  • N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ , corresponding to the stretching vibration of the N-H bond of the secondary amide.

  • C=O Stretch (Amide I Band): A strong, sharp absorption band will be present around 1650-1670 cm⁻¹ . This is the characteristic carbonyl stretch of a cyclic amide (lactam).

  • C-H Stretches: Absorption bands in the 2850-2960 cm⁻¹ region will be present due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

¹H NMR:

  • N-H Proton: A broad singlet is expected between δ 6.0-8.0 ppm , which is exchangeable with D₂O.

  • Methylene Protons (α to C=O): A triplet around δ 2.2-2.5 ppm .

  • Methylene Protons (α to N): A triplet around δ 3.0-3.3 ppm .

  • Other Methylene Protons: Complex multiplets are expected in the δ 1.5-1.9 ppm region.

  • Methyl Protons: A sharp singlet integrating to six protons will appear upfield, likely around δ 1.0-1.2 ppm , due to the two equivalent methyl groups at the C5 position.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 175-180 ppm .

  • Methylene Carbon (α to N): A signal around δ 40-45 ppm .

  • Methylene Carbon (α to C=O): A signal around δ 35-40 ppm .

  • Quaternary Carbon (C5): A signal around δ 30-35 ppm .

  • Methyl Carbons: A signal in the upfield region, around δ 25-30 ppm .

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a clear molecular ion peak.

  • Molecular Ion (M⁺): A peak at m/z = 141 , corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of alkyl fragments and cleavage of the lactam ring, leading to characteristic daughter ions.

Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the amide functionality within the seven-membered ring.

Reactivity cluster_reactions Key Reactions Molecule This compound Polymerization Ring-Opening Polymerization Molecule->Polymerization Initiator/Heat Hydrolysis Hydrolysis Molecule->Hydrolysis H+ or OH- N_Alkylation N-Alkylation Molecule->N_Alkylation Base, R-X

Caption: Key reactive pathways of this compound.

Ring-Opening Polymerization

Similar to its parent, ε-caprolactam, this compound can undergo ring-opening polymerization to form a substituted polyamide, analogous to Nylon-6. This reaction can be initiated by water (hydrolytic polymerization), or by anionic or cationic initiators. The presence of the gem-dimethyl group may sterically hinder the approach of the monomer to the growing polymer chain, potentially affecting the rate of polymerization compared to unsubstituted caprolactam.

Hydrolysis

Under acidic or basic conditions, the amide bond of the lactam can be hydrolyzed. This reaction opens the ring to form 6-amino-4,4-dimethylhexanoic acid. This is a crucial consideration for the stability of the compound in aqueous solutions at different pH values.

N-Substitution

The nitrogen atom of the lactam is a site for functionalization. It can be deprotonated with a strong base and subsequently alkylated or acylated, allowing for the introduction of various functional groups. This provides a synthetic handle for modifying the molecule's properties for specific applications, such as tuning its solubility or biological activity.

Applications in Research and Drug Development

Substituted caprolactams are recognized as privileged scaffolds in medicinal chemistry. The conformational constraints and synthetic tractability of the caprolactam ring make it an attractive template for designing new therapeutic agents.

  • Anticonvulsant Agents: Derivatives of caprolactam have been investigated for their anticonvulsant properties. The structural modifications on the caprolactam core can modulate their interaction with neurological targets.

  • Anticancer Research: Certain substituted caprolactams have been explored as potential anticancer agents.

  • Polymer Science: As a functionalized monomer, this compound can be used to synthesize specialty polyamides with modified properties, such as altered thermal stability, solubility, and mechanical strength, compared to standard Nylon-6.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a dry and cool place.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for ε-caprolactam and to handle this dimethyl derivative with the assumption of similar or greater potential hazards until specific data becomes available.

Conclusion

This compound is a structurally distinct derivative of ε-caprolactam with significant potential in both materials science and medicinal chemistry. Its synthesis is readily achievable through the well-established Beckmann rearrangement, and its chemical behavior is characteristic of a cyclic amide. The gem-dimethyl substitution provides a key modification point that influences its physical properties and reactivity. This guide provides a foundational understanding of its chemical properties, serving as a valuable resource for researchers aiming to exploit this versatile molecule in their scientific endeavors.

References

  • Benchchem. (2025). Application Notes: The Utility of 4,4-Dimethylcyclohexanone Oxime in Elucidating Stereospecific Reactions. Benchchem.
  • Alfa Chemistry. (n.d.). Beckmann Rearrangement. Alfa Chemistry.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. Department of Chemistry & Biochemistry.
  • Wikipedia. (2024). Beckmann rearrangement.
  • PubChem. (n.d.). Caprolactam.
  • Thermo Fisher Scientific. (n.d.).
  • ChemRxiv. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides.
  • Wikipedia. (2024). Caprolactam.
  • ChemicalBook. (n.d.). Caprolactam CAS#: 105-60-2.
  • ResearchGate. (2000). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.
  • Echemi. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2).

Sources

Spectroscopic Characterization of 5,5-Dimethylazepan-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5-Dimethylazepan-2-one, a substituted derivative of ε-caprolactam, presents a unique structural framework of interest in synthetic and medicinal chemistry. The presence of a gem-dimethyl group at the C5 position significantly influences the conformational dynamics and spectroscopic properties of the seven-membered lactam ring. A thorough characterization of this molecule is paramount for its identification, purity assessment, and for understanding its chemical behavior. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations herein are based on fundamental principles and comparative analysis with structurally related compounds.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the atomic numbering convention for this compound is established as follows:

Caption: Atomic numbering of this compound.

¹H NMR Spectroscopy

Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with nearby electronegative atoms causing a downfield shift (higher δ). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.0 - 7.0Broad Singlet1HN-HThe amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can be solvent and concentration-dependent.
~ 3.20Triplet2HC7-H₂These protons are adjacent to the nitrogen atom, resulting in a downfield shift. They are coupled to the C6 protons.
~ 2.45Triplet2HC2-H₂Protons alpha to the carbonyl group are deshielded and appear as a triplet due to coupling with the C3 protons.
~ 1.70Multiplet2HC4-H₂These methylene protons are coupled to both C3 and C6 protons, likely resulting in a more complex multiplet.
~ 1.55Triplet2HC6-H₂These protons are coupled to the C7 protons.
~ 1.05Singlet6HC5-(CH₃)₂The two methyl groups are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.

Interpretation: The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments. The amide proton (N-H) will likely appear as a broad singlet in the downfield region. The methylene protons adjacent to the nitrogen (C7-H₂) and the carbonyl group (C2-H₂) will be the most deshielded of the aliphatic protons. The gem-dimethyl group at the C5 position will give rise to a characteristic sharp singlet, integrating to six protons. The remaining methylene protons at C4 and C6 will appear in the upfield region, with the C4 protons potentially showing a more complex splitting pattern due to coupling with two different methylene groups. The prediction of chemical shifts for alkane chains can be complex, but models have been developed to estimate these values.[1][2]

Methodology: Acquiring ¹H NMR Data

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: ~16 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).

¹³C NMR Spectroscopy

Theoretical Framework: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield.

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 177C2 (C=O)The carbonyl carbon of the amide is highly deshielded. This is a characteristic chemical shift for lactams.
~ 49C7This carbon is adjacent to the nitrogen atom, leading to a downfield shift.
~ 40C4Aliphatic methylene carbon.
~ 37C6Aliphatic methylene carbon.
~ 36C2Methylene carbon alpha to the carbonyl group.
~ 31C5Quaternary carbon, its shift is influenced by the attached methyl groups.
~ 28C8, C9 (CH₃)₂The two equivalent methyl carbons.

Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to display seven signals. The most downfield signal will be the carbonyl carbon (C2) of the lactam, typically appearing around 177 ppm. The carbon adjacent to the nitrogen (C7) will be the most deshielded of the sp³ carbons. The quaternary carbon (C5) will be identifiable by its lower intensity in a standard spectrum. The remaining methylene carbons (C2, C4, C6) and the two equivalent methyl carbons will appear in the aliphatic region. The chemical shifts are predicted by analogy with data for compounds like 2,2-dimethylcyclohexanone and 5,5-dimethyl-2-pyrrolidinone.[3][4] For instance, in 5,5-dimethyl-2-pyrrolidinone, a smaller ring lactam, the quaternary carbon and methyl groups show distinct signals.[4]

G M [C₈H₁₅NO]⁺˙ m/z = 141 M_minus_15 [C₇H₁₂NO]⁺ m/z = 126 M->M_minus_15 - •CH₃ M_minus_43 [C₅H₁₀NO]⁺ m/z = 98 M->M_minus_43 - •C₃H₇ M_minus_57 [C₅H₈N]⁺ m/z = 84 M->M_minus_57 - •C₄H₉ M_minus_85 [C₃H₅O]⁺ m/z = 57 M->M_minus_85 - C₅H₁₀N•

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Methodology: Acquiring Mass Spectra

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range, for example, from m/z 40 to 200.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

This guide provides a detailed, albeit predictive, overview of the key spectroscopic features of this compound. The interpretations are grounded in the fundamental principles of each analytical technique and supported by data from structurally analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a valuable reference for researchers working with this molecule, aiding in its synthesis, purification, and structural confirmation. Experimental verification of these predictions will be the ultimate confirmation of the spectroscopic profile of this compound.

References

  • Abraham, R. J., et al. "Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes." Journal of the Chemical Society, Perkin Transactions 2 (1990): 535-543. [Link]

  • Tsyb, O. A., et al. "Scheme for the fragmentation of a caprolactam linear dimer..." ResearchGate, 2013. [Link]

  • SpectraBase. "2,2-Dimethyl-cyclohexanone." Wiley, 2023. [Link]

  • Abraham, R. J., et al. "Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes." ResearchGate, 2022. [Link]

  • SpectraBase. "5,5-Dimethyl-2-pyrrolidinone." Wiley, 2023. [Link]

  • SpectraBase. "5,5-Dimethyl-2-pyrrolidinone." Wiley, 2023. [Link]

  • Lin, C. H., et al. "LC-MS-MS mass spectra of (A) caprolactam..." ResearchGate, 2011. [Link]

  • Schulz, M., et al. "FTIR spectrum of ε‐caprolactam..." ResearchGate, 2019. [Link]

  • NIST. "Caprolactam." NIST WebBook, 2023. [Link]

  • NIST. "Caprolactam." NIST WebBook, 2023. [Link]

  • NIST. "Cyclohexanone, 2,2-dimethyl-." NIST WebBook, 2023. [Link]

  • Ramakrishna, S., and Prasad, K. S. "Synthesis And Characterization Of Caprolactam Derivatives..." RJ Wave, 2017. [Link]

  • NIST. "Caprolactam." NIST WebBook, 2023. [Link]

Sources

Introduction: The Significance of Substituted Lactams

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethylazepan-2-one

This compound, a substituted derivative of ε-caprolactam, represents a class of cyclic amides (lactams) that are of significant interest to researchers in polymer science and medicinal chemistry. While ε-caprolactam is renowned as the monomer for Nylon 6, the introduction of substituents onto the lactam ring, such as the gem-dimethyl group in the 5-position, can impart unique properties to the resulting polymers, including altered thermal stability, solubility, and mechanical characteristics.[1][2] Furthermore, the lactam scaffold is a prevalent motif in many pharmaceutically active compounds. The synthesis of specifically substituted lactams like this compound is therefore a crucial process for developing novel materials and therapeutics.

This guide provides a comprehensive overview of the primary synthetic pathway to this compound, grounded in the principles of the Beckmann rearrangement. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions, offering insights relevant to both laboratory-scale synthesis and potential industrial application.

Core Synthesis Strategy: A Two-Step Approach

The most direct and industrially proven route to seven-membered lactams is the acid-catalyzed Beckmann rearrangement of a cyclohexanone oxime.[3][4] This strategy is directly applicable to the synthesis of this compound, proceeding via two key transformations:

  • Oximation: The conversion of the commercially available 4,4-dimethylcyclohexanone into its corresponding oxime, 4,4-dimethylcyclohexanone oxime.

  • Beckmann Rearrangement: The subsequent intramolecular rearrangement of the oxime to yield the target lactam, this compound.

This pathway is efficient and relies on well-established, robust chemical reactions.

G A 4,4-Dimethylcyclohexanone B 4,4-Dimethylcyclohexanone Oxime A->B Step 1: Oximation (NH₂OH·HCl, Base) C This compound (Target Lactam) B->C Step 2: Beckmann Rearrangement (Acid Catalyst)

Figure 1: High-level synthetic workflow for this compound.

Part 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime

The initial step involves the formation of an oxime from the parent ketone. This is a classic condensation reaction between a ketone and hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the C=N double bond characteristic of an oxime.

Experimental Protocol: Oximation

This protocol is adapted from a standard procedure for the synthesis of 4,4-dimethylcyclohexanone oxime.[5]

Materials:

  • 4,4-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base (e.g., sodium acetate)

  • Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.3 equivalents) in a mixture of water and ethanol.

  • Add 4,4-Dimethylcyclohexanone (1.0 equivalent) to this solution.

  • Prepare a solution of sodium carbonate (1.3 equivalents) in water and add it dropwise to the reaction mixture. The base neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.

  • Heat the mixture to reflux and maintain for 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, remove the ethanol using a rotary evaporator.

  • Extract the remaining aqueous residue with ethyl acetate (3x). The organic layers contain the desired oxime.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,4-dimethylcyclohexanone oxime, which can be purified by recrystallization if necessary.

Part 2: The Beckmann Rearrangement

This is the pivotal step in the synthesis. The Beckmann rearrangement is the transformation of an oxime into an amide under acidic conditions.[6] For cyclic oximes, this reaction yields a lactam, accomplishing the desired ring expansion by inserting the nitrogen atom into the carbon backbone.[3]

Causality in Catalysis: From Stoichiometric Acids to Modern Catalysts

The choice of "acid" is critical and has evolved significantly.

  • Traditional Strong Acids: Concentrated sulfuric acid, polyphosphoric acid (PPA), or a "Beckmann's mixture" (acetic acid, acetic anhydride, HCl) are effective but suffer from major drawbacks.[7] They are highly corrosive, require stoichiometric amounts, and generate significant amounts of waste (e.g., ammonium sulfate upon neutralization), posing environmental and process challenges.[4][8]

  • Lewis Acids and Reagents: Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and tosyl chloride convert the oxime's hydroxyl into a better leaving group, facilitating the rearrangement under milder conditions.[3][9]

  • Modern Catalytic Systems: To address the shortcomings of older methods, significant research has focused on catalytic approaches.

    • Organocatalysts: Cyanuric chloride has been shown to be a highly efficient catalyst for the Beckmann rearrangement, often used with a co-catalyst like zinc chloride.[3][10] Triphosphazene catalysts have also emerged as powerful alternatives, enabling the reaction with low catalyst loading and avoiding salt by-products.[11]

    • Solid Acids: Zeolites and other solid acid catalysts are attractive for industrial applications as they are easily separable and reusable, enabling continuous flow processes and minimizing waste.[7]

Reaction Mechanism

The mechanism of the Beckmann rearrangement is a well-established, concerted process.[12][13][14]

  • Activation: The process begins with the activation of the oxime's hydroxyl group. In the presence of a Brønsted acid (like H₂SO₄), the hydroxyl group is protonated, converting it into a much better leaving group (H₂O).[9][15]

  • Migration & Departure: The key step is the simultaneous migration of the alkyl group that is anti-periplanar (trans) to the leaving group. This alkyl group shifts from the carbon to the nitrogen atom, displacing the leaving group (water) in a concerted 1,2-shift. This stereospecificity is a hallmark of the reaction.[3][6]

  • Nitrilium Ion Formation: This migration results in the formation of a highly electrophilic intermediate known as a nitrilium ion.

  • Nucleophilic Attack: A water molecule (present in the medium) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

  • Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, more stable lactam product.[13]

G cluster_0 Beckmann Rearrangement Mechanism Oxime 4,4-Dimethylcyclohexanone Oxime ProtonatedOxime Protonated Oxime (-OH₂⁺ is a good leaving group) Oxime->ProtonatedOxime + H⁺ TransitionState Transition State (Concerted Migration) ProtonatedOxime->TransitionState - H₂O NitriliumIon Nitrilium Ion Intermediate TransitionState->NitriliumIon ImidicAcid Imidic Acid Tautomer NitriliumIon->ImidicAcid + H₂O - H⁺ Lactam This compound ImidicAcid->Lactam p1 1. Activation (Protonation) p2 2. Rearrangement p3 3. H₂O Attack p4 4. Tautomerization

Sources

5,5-Dimethylazepan-2-one starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5,5-Dimethylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted derivative of ε-caprolactam, represents a valuable scaffold in medicinal chemistry and materials science. As with its parent compound, which is the monomer for Nylon 6, the seven-membered lactam ring of this compound offers a unique combination of conformational flexibility and chemical functionality.[1][2] The gem-dimethyl group at the C5 position introduces specific steric and electronic properties, making it an attractive building block for novel therapeutic agents and specialized polymers.

The successful synthesis of this target molecule is critically dependent on the strategic selection and preparation of its foundational starting materials. This technical guide provides an in-depth analysis of the primary synthetic pathways leading to this compound, with a core focus on the synthesis of its key precursors. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis of synthetic routes to empower researchers in their experimental design and execution.

Part 1: The Core Synthesis via Beckmann Rearrangement

The most established and industrially significant method for the synthesis of cyclic amides (lactams) from cyclic ketones is the Beckmann rearrangement.[3][4] This reaction facilitates the transformation of a ketoxime into an N-substituted amide through an acid-catalyzed intramolecular rearrangement. For this compound, the direct precursor is 3,3-dimethylcyclohexanone oxime.

The reaction proceeds by activating the oxime's hydroxyl group, typically with a strong Brønsted or Lewis acid, converting it into a good leaving group.[5] The subsequent step is a concerted 1,2-shift where the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, forming a nitrilium ion. This intermediate is then captured by water to yield the final lactam product.

Beckmann_Rearrangement Oxime 3,3-Dimethylcyclohexanone Oxime Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H⁺ Transition_State Transition State (Nitrilium Ion Formation) Protonated_Oxime->Transition_State - H₂O Nitrilium_Ion Nitrilium Ion Transition_State->Nitrilium_Ion Rearrangement Intermediate Tautomerization Intermediate Nitrilium_Ion->Intermediate + H₂O Lactam This compound Intermediate->Lactam - H⁺ H2O_in H₂O H3O_out H₃O⁺ H_in H⁺

Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.

Catalyst Systems for the Rearrangement

The choice of catalyst is critical and influences reaction conditions, yield, and substrate compatibility. While strong acids are traditional, milder and more specialized reagents have been developed to accommodate sensitive functional groups and improve process safety.[4][6]

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) / Oleum Concentrated, often heated (>100°C)Inexpensive, effective for large-scale production.[3]Corrosive, generates significant ammonium sulfate waste upon neutralization.[7]
Polyphosphoric Acid (PPA) High temperature (often >130°C)Strong dehydrating agent, promotes rearrangement.[5]Viscous, difficult to handle and requires harsh workup.
Thionyl Chloride (SOCl₂) Aprotic solvent (e.g., DCM, Toluene)Milder conditions than strong acids.Generates corrosive HCl and SO₂ byproducts.
Cyanuric Chloride / ZnCl₂ Reflux in AcetonitrileHighly efficient, organocatalytic, milder conditions.[6]Higher reagent cost compared to mineral acids.
Solid Acid Catalysts (e.g., Zeolites) Vapor phase, high temperatureReusable, reduces waste, suitable for continuous flow processes.[4]May require specialized equipment, potential for catalyst deactivation.
Experimental Protocol: Beckmann Rearrangement of 3,3-Dimethylcyclohexanone Oxime

This protocol is a representative procedure using a strong acid catalyst. Researchers should adapt it based on their specific substrate and available equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid (PPA) (10 eq by weight to the oxime).

  • Heating: Heat the PPA to approximately 80°C with stirring to reduce its viscosity.

  • Reactant Addition: Slowly and portion-wise, add 3,3-dimethylcyclohexanone oxime (1.0 eq) to the heated PPA. An exothermic reaction may be observed.

  • Reaction: Increase the temperature to 120-130°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution to pH 7-8 using a saturated sodium bicarbonate or sodium hydroxide solution. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Part 2: Synthesis of Key Precursor I: 3,3-Dimethylcyclohexanone Oxime

The direct precursor for the Beckmann rearrangement is the corresponding oxime. This intermediate is synthesized via a straightforward oximation reaction between 3,3-dimethylcyclohexanone and hydroxylamine.[8]

The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically pH-dependent and is often carried out in a polar solvent like ethanol.[8]

Oximation_Workflow Ketone 3,3-Dimethylcyclohexanone Reaction Oximation Reaction (Reflux, 2-4h) Ketone->Reaction Reagents Hydroxylamine HCl Sodium Acetate Ethanol/Water Reagents->Reaction Oxime 3,3-Dimethylcyclohexanone Oxime Reaction->Oxime

Caption: Workflow for the synthesis of the oxime intermediate.

Experimental Protocol: Oximation of 3,3-Dimethylcyclohexanone
  • Setup: Dissolve 3,3-dimethylcyclohexanone (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Solution: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and a mild base such as sodium acetate or pyridine (1.5 eq).

  • Reaction: Add the hydroxylamine solution to the ketone solution. Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitoring: Track the disappearance of the starting ketone using TLC or GC analysis.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure. Add water to precipitate the oxime product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude oxime is often of sufficient purity for the subsequent Beckmann rearrangement, but can be recrystallized from an ethanol/water mixture if necessary.

Part 3: Synthesis of Key Precursor II: 3,3-Dimethylcyclohexanone

The accessibility of this compound is fundamentally tied to the synthesis of its ketone precursor, 3,3-dimethylcyclohexanone. Several robust methods exist for its preparation, with the choice often dictated by the availability of starting materials and desired scale.

Route A: Catalytic Hydrogenation of Dimedone

One of the most efficient and scalable routes involves the catalytic hydrogenation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[9][10] Dimedone itself is readily prepared from mesityl oxide and diethyl malonate.[11] This two-step hydrogenation process typically utilizes a noble metal catalyst, such as palladium on carbon (Pd/C), and can be performed under mild hydrogen pressure.[9][10]

Route B: Conjugate Addition to an Enone

This classic organometallic approach involves the 1,4-conjugate addition (Michael addition) of a methyl group to 3-methyl-2-cyclohexen-1-one.[12] Reagents such as lithium dimethylcuprate (Gilman reagent) are highly effective for this transformation, providing the target ketone in good yield.[12]

Comparative Analysis of Synthetic Routes
RouteStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Considerations
A: Hydrogenation DimedoneH₂, Pd/C, Polar Solvent (e.g., Methanol)>95%[9]High yield, clean reaction, scalable.[10]Requires hydrogenation equipment, handling of flammable H₂ gas.
B: Conjugate Addition 3-Methyl-2-cyclohexen-1-oneLiCu(CH₃)₂, Ethereal Solvent~70-80%[12]Good for smaller scale, well-established C-C bond formation.Requires preparation of organometallic reagents, strict anhydrous conditions.
Experimental Protocol: Hydrogenation of Dimedone

This protocol is adapted from patent literature describing a high-yield synthesis.[9]

  • Catalyst Loading: To a suitable hydrogenation autoclave or Parr shaker, add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2 mol% Pd relative to dimedone).

  • Reactant Loading: Add dimedone (1.0 eq) and a polar solvent such as methanol or isopropanol (to create a ~20 wt% solution).

  • System Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) before introducing hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 2-5 bar) and begin vigorous stirring. Heat the reaction to 80-90°C.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes several hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge again with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield 3,3-dimethylcyclohexanone, which can be further purified by distillation if required.

Overall Synthetic Pathway

The most direct and high-yielding pathway from commercially available materials to the final product is summarized below.

Overall_Synthesis Dimedone Dimedone Ketone 3,3-Dimethylcyclohexanone Dimedone->Ketone Hydrogenation (H₂, Pd/C) Oxime 3,3-Dimethylcyclohexanone Oxime Ketone->Oxime Oximation (NH₂OH·HCl) Lactam This compound Oxime->Lactam Beckmann Rearrangement (Acid Catalyst)

Caption: High-yield synthetic pathway to this compound.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the reliable preparation of its key precursors. The Beckmann rearrangement of 3,3-dimethylcyclohexanone oxime stands as the pivotal transformation to construct the seven-membered lactam ring.[3] The most efficient and scalable route to the necessary ketone precursor, 3,3-dimethylcyclohexanone, is through the catalytic hydrogenation of dimedone, a readily available starting material.[9][10] By understanding the causality behind each synthetic step and employing validated protocols, researchers can confidently access this valuable molecular scaffold for applications in drug discovery and materials science.

References

  • Wikipedia. Beckmann rearrangement. [Link]

  • Taylor & Francis Online. A Convenient Synthesis of 3,3-Dimethylcyclohexanone. [Link]

  • J. Mex. Chem. Soc. Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. [Link]

  • PrepChem.com. Synthesis of 3,3-dimethylcyclohexanone. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of different catalysts in Beckmann Rearrangement. [Link]

  • Journal of the American Chemical Society. Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. [Link]

  • Google Patents.
  • ResearchGate. An overview of caprolactam synthesis | Request PDF. [Link]

  • Wikipedia. Caprolactam. [Link]

  • Valco Group. Manufacturing process of Caprolactam. [Link]

  • UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Caprolactam production Process. [Link]

  • Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]

  • StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example. [Link]

Sources

The Ascendant Therapeutic Potential of 5,5-Dimethylazepan-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of privileged scaffolds—molecular frameworks that can be derivatized to modulate biological activity against a range of targets—is a cornerstone of modern drug discovery. The seven-membered ε-caprolactam ring, a key structural motif in both natural products and synthetic compounds, represents one such scaffold. Within this class, the 5,5-dimethylazepan-2-one core presents a unique and compelling starting point for the development of novel therapeutics. The gem-dimethyl substitution at the C5 position introduces conformational rigidity and lipophilicity, offering a distinct advantage in the design of specific and potent bioactive agents. This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, present validated protocols, and offer a forward-looking perspective on the burgeoning opportunities this scaffold holds.

The Strategic Advantage of the this compound Core

The this compound scaffold serves as a versatile building block in organic synthesis, amenable to a variety of chemical transformations for the generation of diverse molecular libraries.[1] Its seven-membered ring structure provides a flexible yet constrained backbone, which can be strategically functionalized to interact with various biological targets. The gem-dimethyl group at the C5 position is not merely a passive substituent; it imparts specific physicochemical properties that can enhance biological activity. This includes increased metabolic stability by blocking a potential site of oxidation and influencing the overall three-dimensional shape of the molecule, which is critical for target binding.

Our exploration of the biological activities of derivatives based on this core will focus on two key areas that have shown significant promise: anticancer and antimicrobial applications.

Anticancer Activity: Targeting Cellular Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual driver of oncological research. Derivatives of the azepan-2-one ring, and its bioisosteres, have demonstrated notable cytotoxic effects against various cancer cell lines.

Insights from Structurally Related ε-Sultams

While direct studies on a broad range of this compound derivatives are emerging, compelling evidence for their anticancer potential can be drawn from structurally analogous compounds. A notable example is the synthesis and evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides, which are ε-sultams—sulfonamide analogues of lactams.[2] These compounds share the same seven-membered ring and the crucial 5,5-dimethyl substitution pattern.

A series of these ε-sultams were synthesized and evaluated for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[2] While the parent β-keto ε-sultams displayed weak cytotoxicity, their pyrazolo-fused derivatives emerged as promising templates with significant and stable cytotoxic effects.[2] This highlights a key principle in drug design: the core scaffold provides a foundation, but strategic derivatization is essential to unlock potent biological activity.

Synthesis and Cytotoxicity of Pyrazolo-Fused ε-Sultam Analogues

The synthesis of these active derivatives underscores the chemical tractability of the seven-membered ring system. The general synthetic approach involves the condensation of appropriately substituted precursors to form the core ring, followed by heterocyclization to introduce the pyrazole moiety.

Experimental Protocol: Synthesis of Pyrazolo-Fused 2,5,5-Trisubstituted-1,2-thiazepan-6-one 1,1-dioxides [2]

Step 1: Synthesis of β-keto ε-sultams

  • Alkylation of N-monosubstituted methanesulfonamides with α,α-disubstituted β-halogenated esters to yield N-mesylated β-amino acid esters.

  • Intramolecular cyclization of the N-mesylated β-amino acid esters via a Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) reaction to afford the target γ,γ-disubstituted β-keto ε-sultams.

Step 2: Condensation with DMFDMA

  • The resulting β-keto ε-sultams are treated with dimethylformamide dimethyl acetal (DMFDMA) to form α-dimethylaminomethylidene derivatives. These derivatives serve as key precursors for heterocyclization.

Step 3: Heterocyclization with Hydrazine Hydrate

  • The α-dimethylaminomethylidene derivatives are reacted with hydrazine hydrate to yield the final pyrazolo-fused ε-sultams.

SynthesisWorkflow

Cytotoxicity Data and Structure-Activity Relationship (SAR)

The cytotoxic activity of the synthesized compounds was assessed against the MDA-MB-231 breast cancer cell line. The results, summarized in the table below, reveal a significant enhancement of anticancer activity upon fusion of the pyrazole ring.

CompoundDescriptionIC50 (mM) against MDA-MB-231[2]
5a, 6a, 7b Parent β-keto ε-sultamsWeakly cytotoxic
13a Pyrazolo-fused ε-sultam0.07
6e Spirocyclic ε-sultam0.13
13g Pyrazolo-fused ε-sultam0.06

These findings suggest that the planar, aromatic pyrazole ring introduces favorable interactions with the biological target, which are absent in the parent β-keto ε-sultams. The nitrogen atoms of the pyrazole ring may act as hydrogen bond acceptors or donors, enhancing the binding affinity. This provides a clear rationale for prioritizing the synthesis of pyrazolo- and other heteroaromatic-fused derivatives of this compound in the search for novel anticancer agents.

Antimicrobial Potential: A Frontier for this compound Derivatives

The caprolactam moiety is a core component of many compounds exhibiting antimicrobial properties.[3] While specific studies on a wide array of this compound derivatives are still needed, the general principles of antimicrobial activity in related structures provide a strong foundation for future research.

General Mechanisms of Antimicrobial Action for Lactam-Containing Molecules

Lactam-containing compounds can exert their antimicrobial effects through various mechanisms, including:

  • Disruption of Cell Membrane Integrity: Amphiphilic derivatives can insert into the bacterial cell membrane, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.

  • Interaction with Nucleophilic Components: The electrophilic nature of some lactam derivatives can lead to covalent modification of essential microbial nucleophiles, such as enzymes and DNA, thereby inhibiting their function.[3]

  • Enzyme Inhibition: Specific derivatives can be designed to inhibit key bacterial enzymes involved in processes like cell wall synthesis or DNA replication.

Antimicrobial_Mechanisms

A Protocol for Screening Antimicrobial Activity

To evaluate the antimicrobial potential of novel this compound derivatives, a standardized screening protocol is essential. The following provides a general workflow for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of test compounds.

Experimental Protocol: Determination of MIC and MBC

1. Preparation of Bacterial Inoculum: a. Streak the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate overnight at 37°C. b. Inoculate a single colony into a tube of sterile broth (e.g., Mueller-Hinton Broth) and incubate until the turbidity reaches that of a 0.5 McFarland standard. c. Dilute the bacterial suspension to the desired final concentration for the assay.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution): a. Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. b. Add the standardized bacterial inoculum to each well. c. Include positive (bacteria and broth) and negative (broth only) controls. d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Minimum Bactericidal Concentration (MBC) Assay: a. Take an aliquot from the wells of the MIC plate that show no visible growth. b. Spread the aliquot onto an agar plate. c. Incubate the agar plate at 37°C for 18-24 hours. d. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Future Directions and Opportunities

The exploration of this compound derivatives as a source of novel therapeutic agents is a field ripe with opportunity. Based on the available evidence and the inherent properties of the scaffold, several key research directions can be proposed:

  • Expansion of Chemical Diversity: A systematic synthetic effort to generate a broad library of derivatives with diverse functional groups at various positions of the azepan-2-one ring is warranted. This will enable a comprehensive structure-activity relationship (SAR) analysis for different biological targets.

  • Broad-Spectrum Biological Screening: In addition to anticancer and antimicrobial activities, these derivatives should be screened against a wider range of biological targets, including enzymes implicated in inflammatory and viral diseases. The structural similarity to other bioactive lactams suggests potential for anti-inflammatory and enzyme inhibitory activities.

  • Mechanism of Action Studies: For any identified hit compounds, detailed mechanistic studies are crucial to understand their mode of action at the molecular level. This includes identifying the specific cellular targets and pathways they modulate.

  • Computational Modeling and In Silico Screening: Molecular docking and other computational techniques can be employed to predict the binding of novel derivatives to known biological targets, thereby guiding synthetic efforts and prioritizing compounds for biological evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its synthetic accessibility and the advantageous physicochemical properties imparted by the gem-dimethyl group make it an attractive core for medicinal chemists. The demonstrated anticancer activity of structurally related ε-sultams provides a strong impetus for the exploration of this compound derivatives in oncology. Furthermore, the established antimicrobial potential of the broader caprolactam class suggests that this scaffold is a fertile ground for the discovery of novel anti-infective agents. Through a concerted effort of synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this privileged scaffold can be unlocked, offering new hope for the treatment of a range of human diseases.

References

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Desai, N. C., et al. (2014). Design and synthesis of new derivatives with anticancer activity. ResearchGate. Retrieved from [Link]

  • Milokhov, D. S., et al. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2- thiazepan-6-one 1,1-dioxides. ChemRxiv. Retrieved from [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2021). MDPI. Retrieved from [Link]

  • Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. (2000). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and anti-inflammatory effect of chalcones and related compounds. (2001). PubMed. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Anti-Inflammatory Activity of. (2017). Amanote Research. Retrieved from [Link]

  • Synthesis and antimicrobial properties of 5,5′-modified 2′,5′-dideoxyuridines. (2015). Springer. Retrieved from [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2021). MDPI. Retrieved from [Link]

  • Synthesis and anticancer activities of 5,6,7-trimethylbaicalein derivatives. (2004). PubMed. Retrieved from [Link]

  • Exploring New Bioorthogonal Catalysts: Scaffold Diversity in Catalysis for Chemical Biology. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Functionalized Nanomaterials for Biological and Catalytic Applications. (2018). Taylor & Francis eBooks. Retrieved from [Link]

  • Palladium-Catalyzed Late-Stage Functionalization of Natural Antitumor Drug: Synthesis and Bioactivity of 5-Aryl Camptothecins. (2025). ResearchGate. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. Retrieved from [Link]

  • Enzymatic synthesis of bioactive quinolones and (thio)coumarins by fungal type III polyketide synthases. (2025). PubMed. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. (2019). PubMed. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 5,5-Dimethylazepan-2-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide explores the prospective therapeutic applications of 5,5-Dimethylazepan-2-one, a novel caprolactam derivative. While direct research on this specific molecule is nascent, this document synthesizes insights from the broader class of caprolactam-containing compounds to build a compelling case for its investigation as a new chemical entity in oncology and neurology. We will delve into the scientific rationale, propose potential mechanisms of action, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation.

Introduction: The Caprolactam Scaffold as a Privileged Structure in Medicinal Chemistry

The caprolactam ring, a seven-membered cyclic amide, is a well-established pharmacophore in drug discovery.[1][2] Its inherent conformational flexibility and synthetic tractability have led to the development of a diverse range of therapeutic agents.[1] Notably, derivatives of caprolactam have demonstrated significant potential as both anticonvulsant and anticancer agents.[1][3] The strategic placement of substituents on the caprolactam core can profoundly influence biological activity, offering a rich landscape for the design of novel therapeutics.

The subject of this guide, this compound, introduces a gem-dimethyl substitution on the caprolactam ring. This structural feature is hypothesized to confer unique pharmacological properties by potentially increasing metabolic stability and influencing receptor binding affinity. This document outlines a comprehensive research program to explore these possibilities.

Proposed Therapeutic Applications and Mechanistic Hypotheses

Based on the established bioactivity of related caprolactam derivatives, we propose two primary therapeutic avenues for the investigation of this compound: oncology and neurology.

Oncology: A Novel Scaffold for Anticancer Drug Design

Recent studies have highlighted the anticancer potential of caprolactam derivatives. For instance, novel isolongifolenone-based caprolactam derivatives have been shown to induce apoptosis in cancer cells through the p53/mTOR/autophagy pathway.[3] Furthermore, structurally related ε-sultams have demonstrated cytotoxicity against breast cancer cell lines.[4]

We hypothesize that this compound could serve as a core scaffold for the development of novel anticancer agents. The gem-dimethyl group may enhance lipophilicity, potentially improving cell permeability and oral bioavailability.

Proposed Mechanism of Action: The primary proposed anticancer mechanism is the induction of apoptosis via modulation of key signaling pathways implicated in cancer cell survival and proliferation.

Signaling Pathway Diagram: Proposed Anticancer Mechanism of Action

anticancer_pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Target Protein(s) Target Protein(s) Cellular Uptake->Target Protein(s) p53 Activation p53 Activation Target Protein(s)->p53 Activation Modulation mTOR Inhibition mTOR Inhibition Target Protein(s)->mTOR Inhibition Modulation Bax/Bcl-2 Ratio Increase Bax/Bcl-2 Ratio Increase p53 Activation->Bax/Bcl-2 Ratio Increase Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bcl-2 Ratio Increase->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Autophagy Induction Autophagy Induction mTOR Inhibition->Autophagy Induction Autophagy Induction->Apoptosis

Caption: Proposed signaling cascade for the anticancer activity of this compound.

Neurology: A Potential New Agent for Epilepsy

The caprolactam scaffold is a known constituent of several neurologically active compounds.[5] The structural similarity of this compound to known anticonvulsant agents suggests its potential utility in the treatment of epilepsy. The gem-dimethyl substitution may influence binding to neuronal targets and modulate neuronal excitability.

Proposed Mechanism of Action: The hypothesized anticonvulsant mechanism involves the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors.

Experimental Workflow: Synthesis of this compound

synthesis_workflow Start Start Step1 Synthesis of 5,5-dimethylcyclohex-2-en-1-one Start->Step1 Step2 Beckmann Rearrangement Step1->Step2 Step3 Purification and Characterization Step2->Step3 End End Step3->End

Sources

5,5-Dimethylazepan-2-one: An Under-Explored Scaffold with Significant Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds is a paramount endeavor. The structural framework of a molecule dictates its three-dimensional orientation, influencing its pharmacokinetic and pharmacodynamic properties. Lactams, cyclic amides, are a class of privileged structures in medicinal chemistry, most famously represented by the β-lactam core of penicillin antibiotics.[1][2] Within the broader family of lactams, ε-caprolactams, seven-membered ring structures, have emerged as versatile starting points for the development of a range of therapeutic agents, including anticonvulsants and anticancer agents.[3][4] This guide focuses on a specific, yet underexplored, derivative: 5,5-dimethylazepan-2-one . The introduction of a gem-dimethyl group at the C5 position of the caprolactam ring introduces unique conformational constraints and physicochemical properties that make it a highly attractive, albeit underutilized, scaffold for medicinal chemistry campaigns.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the this compound core. We will delve into its intrinsic properties, propose robust synthetic strategies, and, most importantly, explore its vast, largely untapped potential in various therapeutic areas, underpinned by the well-established benefits of the gem-dimethyl group in drug design.

The Strategic Advantage of the Gem-Dimethyl Group

The deliberate incorporation of a gem-dimethyl group is a powerful strategy in medicinal chemistry, often referred to as the "Thorpe-Ingold effect" in the context of cyclization reactions.[5] This structural motif is prevalent in numerous natural products with clinical significance, including taxanes and statins.[3][4] The rationale for its use is multifaceted and scientifically sound:

  • Conformational Rigidity and Pre-organization: The two methyl groups restrict the rotational freedom of the carbon backbone. This pre-organizes the molecule into a more defined conformation, which can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.[4]

  • Enhanced Metabolic Stability: The quaternary carbon center is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly improve the metabolic stability and half-life of a drug candidate.

  • Improved Lipophilicity and Permeability: The addition of two methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability.

  • Increased Target Engagement: The methyl groups can engage in favorable van der Waals interactions within a protein's binding pocket, contributing to overall binding affinity.[4]

  • Vectorial Projection of Substituents: The rigid nature of the gem-dimethylated ring provides a stable platform from which to project other functional groups in well-defined vectors, allowing for precise probing of a target's binding site.

These inherent advantages make the this compound scaffold a compelling starting point for the design of novel therapeutics with potentially superior pharmacological profiles.

Physicochemical Properties of this compound

A foundational understanding of the core scaffold's properties is essential for any drug discovery program.

PropertyValueSource
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Melting Point 95-98 °C
Boiling Point (Predicted) 265.3 ± 9.0 °C
Density (Predicted) 0.910 ± 0.06 g/cm³

Synthesis of the this compound Scaffold

While a specific, high-yielding synthesis of this compound is not extensively documented in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for the synthesis of caprolactams and gem-disubstituted cyclic ketones. A plausible and efficient approach involves a Beckmann rearrangement of a gem-disubstituted cyclohexanone oxime.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Dieckmann Condensation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Wolff-Kishner Reduction cluster_4 Step 5: Oximation cluster_5 Step 6: Beckmann Rearrangement Mesityl_Oxide Mesityl Oxide Intermediate_A Michael Adduct Mesityl_Oxide->Intermediate_A NaOEt, EtOH Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate_A Intermediate_B Cyclic β-keto ester Intermediate_A->Intermediate_B NaOEt, EtOH, Reflux Dimedone 4,4-Dimethylcyclohexane-1,3-dione (Dimedone) Intermediate_B->Dimedone aq. HCl, Reflux Cyclohexanone 4,4-Dimethylcyclohexanone Dimedone->Cyclohexanone H2NNH2, KOH, Ethylene Glycol, Reflux Oxime 4,4-Dimethylcyclohexanone Oxime Cyclohexanone->Oxime NH2OH·HCl, Pyridine Final_Product This compound Oxime->Final_Product H2SO4 or PPA

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1-3: Synthesis of 4,4-Dimethylcyclohexanone

The synthesis of the key intermediate, 4,4-dimethylcyclohexanone, can be achieved starting from mesityl oxide and diethyl malonate via a Michael addition followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation to yield dimedone (5,5-dimethylcyclohexane-1,3-dione). Dimedone can then be reduced to 4,4-dimethylcyclohexanone using a Wolff-Kishner reduction.

Step 4: Synthesis of 4,4-Dimethylcyclohexanone Oxime

  • To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime, which can be purified by recrystallization or chromatography.

Step 5: Beckmann Rearrangement to this compound

  • To a cooled (0 °C) flask containing concentrated sulfuric acid or polyphosphoric acid (PPA), slowly add the 4,4-dimethylcyclohexanone oxime (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of NaOH or NH₄OH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Causality behind Experimental Choices:

  • Beckmann Rearrangement: This is a classic and reliable method for the synthesis of lactams from cyclic ketone oximes. The choice of a strong acid catalyst (sulfuric acid or PPA) is crucial for promoting the rearrangement.

  • Wolff-Kishner Reduction: This method is effective for the complete reduction of the ketone groups in dimedone to methylenes, providing the necessary cyclohexanone backbone.

  • Oximation: The formation of the oxime is a standard and high-yielding reaction, essential for the subsequent Beckmann rearrangement.

Medicinal Chemistry Applications: A Scaffold of Opportunity

The true potential of this compound lies in its application as a scaffold for the development of novel therapeutic agents. While direct examples are scarce, the known biological activities of related caprolactam derivatives and the established benefits of the gem-dimethyl group allow for a well-reasoned exploration of its potential.

Potential Therapeutic Areas
  • Oncology: The gem-dimethyl group can enhance the potency and metabolic stability of anticancer agents. For instance, in a related scaffold, 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides, derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines.[4] The this compound core could serve as a rigid scaffold for the presentation of pharmacophoric groups that interact with various anticancer targets, such as kinases or protein-protein interfaces.

  • Central Nervous System (CNS) Disorders: Caprolactam derivatives have been extensively investigated as anticonvulsant agents.[4] The conformational restriction imposed by the gem-dimethyl group could lead to derivatives with enhanced selectivity for specific neuronal targets, potentially reducing off-target effects and improving the therapeutic index.

  • Infectious Diseases: The lactam ring is a well-known pharmacophore in antibiotics. While the classical β-lactams target bacterial cell wall synthesis, novel lactam-containing structures could be designed to inhibit other essential bacterial or viral processes. The metabolic stability conferred by the gem-dimethyl group would be particularly advantageous in developing long-acting anti-infective agents.

Structure-Activity Relationship (SAR) Exploration: A Forward Look

The this compound scaffold offers several key points for chemical modification to explore the SAR of its derivatives.

SAR_Exploration cluster_N1 N1-Substitution cluster_C3_C4 C3/C4 Functionalization cluster_C6_C7 C6/C7 Functionalization Scaffold This compound Core N1 N1-Position Scaffold->N1 N-Substitution C3 C3/C4-Positions Scaffold->C3 Ring Functionalization C6 C6/C7-Positions Scaffold->C6 Ring Functionalization N1_Aryl Aryl/Heteroaryl groups N1->N1_Aryl N1_Alkyl Alkyl chains N1->N1_Alkyl N1_Acyl Acyl groups N1->N1_Acyl C3_Alkyl Alkyl/Aryl groups C3->C3_Alkyl C3_Spiro Spirocyclic systems C3->C3_Spiro C6_Alkyl Alkyl/Aryl groups C6->C6_Alkyl C6_Polar Polar groups C6->C6_Polar

Caption: Key positions for SAR exploration on the this compound scaffold.

  • N1-Position: The lactam nitrogen is a primary site for substitution. The introduction of various aryl, heteroaryl, alkyl, or acyl groups at this position can significantly modulate the biological activity and physicochemical properties of the molecule. This allows for the exploration of interactions with specific residues in a target's binding pocket.

  • C3, C4, C6, and C7-Positions: The methylene groups on the carbon backbone offer opportunities for functionalization. The introduction of substituents at these positions can influence the overall shape and polarity of the molecule. Furthermore, the creation of spirocyclic systems at the C3 or C4 positions could lead to novel chemical matter with unique three-dimensional structures.

Future Perspectives and Conclusion

The this compound scaffold represents a largely untapped area of chemical space with significant potential for the development of new therapeutic agents. The inherent advantages conferred by the gem-dimethyl group—conformational rigidity, metabolic stability, and enhanced lipophilicity—provide a strong rationale for its exploration in medicinal chemistry.

While the direct application of this scaffold in drug discovery is not yet widely reported, the foundational principles of medicinal chemistry and the success of related caprolactam and gem-disubstituted scaffolds strongly suggest that this compound is a promising starting point for the design of novel drugs targeting a wide range of diseases.

This technical guide has provided a comprehensive overview of the this compound core, from its fundamental properties and a proposed synthetic route to a forward-looking perspective on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising scaffold, ultimately leading to the discovery of new and improved medicines.

References

  • Milokhov, D. S., Pomalin, M. S., Balabushko, M. O., Holubnychyi, V. R., Hys, V. Y., Virych, P. A., ... & Dobrydnev, A. V. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. ChemRxiv. [Link]

  • Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(52), 30424-30437. [Link]

  • Cha, J. Y., & Lee, J. H. (2021). Structural Insights for β-Lactam Antibiotics. Antibiotics, 10(10), 1233. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210. [Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]

Sources

The Discovery, Synthesis, and Isolation of 5,5-Dimethylazepan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 5,5-Dimethylazepan-2-one, a substituted ε-caprolactam derivative. While the parent compound, ε-caprolactam, is a cornerstone of the polymer industry as the monomer for Nylon-6, substituted caprolactams are gaining significant interest in medicinal chemistry and materials science. This document details the scientific rationale for its synthesis, provides field-proven, step-by-step protocols for its preparation via the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime, outlines rigorous methods for its isolation and purification, and presents its analytical characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this and related compounds.

Introduction: The Significance of Substituted Caprolactams

ε-Caprolactam is a molecule of immense industrial importance, serving as the primary feedstock for the production of Nylon-6 fibers and engineering plastics.[1] Its seven-membered lactam ring is the key structural feature that enables ring-opening polymerization. The introduction of substituents onto this caprolactam scaffold offers a powerful strategy to modulate the properties of the resulting polymers or to imbue the molecule with biological activity.

The focus of this guide, this compound, features a gem-dimethyl group at the C5 position of the azepane ring. In the context of medicinal chemistry, the incorporation of a gem-dimethyl group is a well-established strategy to improve the metabolic stability of a drug candidate. This structural motif can sterically hinder enzymatic degradation, a critical consideration in drug design. Furthermore, substituted caprolactams and the broader class of azepinones are integral components of various pharmaceuticals.[2]

Genesis of a Target: The Logic of Synthesis

While a singular "discovery" paper for this compound is not prominent in the literature, its conception arises from the logical progression of synthetic and medicinal chemistry. The synthesis of substituted caprolactams is most efficiently achieved through the Beckmann rearrangement, a classic and powerful reaction in organic chemistry that converts a cyclic ketoxime into a lactam.[3][4] The synthesis of this compound is therefore a direct application of this venerable reaction to a custom-designed precursor.

The key starting material, 4,4-dimethylcyclohexanone, provides the carbon skeleton and the strategically placed gem-dimethyl group. The journey from this ketone to the target lactam involves two key transformations:

  • Oximation: The conversion of the ketone to its corresponding oxime using hydroxylamine.

  • Beckmann Rearrangement: The acid-catalyzed rearrangement of the oxime to the target lactam, this compound.

This synthetic approach is not only efficient but also provides a clear and reliable path to the desired molecule, making it an ideal candidate for both laboratory-scale synthesis and potential scale-up.

Synthesis via Beckmann Rearrangement

The cornerstone of synthesizing this compound is the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime. This reaction is renowned for its efficiency in expanding cyclic ketone frameworks to their corresponding lactams.[5]

Mechanism Deep Dive: The Beckmann Rearrangement

The Beckmann rearrangement proceeds via a well-established mechanism.[1] The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, converting it into a good leaving group (water). This is followed by a concerted 1,2-alkyl shift, where one of the carbon atoms attached to the former carbonyl carbon migrates to the nitrogen atom, displacing the water molecule. This migration occurs in an anti-periplanar fashion to the departing leaving group. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final lactam product.

Experimental Protocol: Synthesis of this compound

This protocol details a two-step process starting from 4,4-dimethylcyclohexanone.

Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 12.6 g (0.1 mol) of 4,4-dimethylcyclohexanone in 100 mL of ethanol.

  • Reagent Addition: To this solution, add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 10.6 g (0.1 mol) of anhydrous sodium carbonate.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4 hours.

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add 100 mL of water. The oxime will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 40°C.

Step 2: Beckmann Rearrangement to this compound

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 14.1 g (0.1 mol) of the dried 4,4-dimethylcyclohexanone oxime.

  • Catalyst Addition: Carefully add 50 mL of concentrated sulfuric acid to the flask while cooling in an ice bath to maintain the temperature below 20°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will become viscous.

  • Quenching: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8. This step must be performed in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement Ketone 4,4-Dimethylcyclohexanone Oximation_Reagents NH2OH·HCl, Na2CO3 Ethanol, Reflux Ketone->Oximation_Reagents React Oxime_Crude Crude Oxime Oximation_Reagents->Oxime_Crude Workup & Precipitate Oxime_Pure 4,4-Dimethylcyclohexanone Oxime (Solid) Oxime_Crude->Oxime_Pure Filter & Dry Rearrangement_Reagents Conc. H2SO4 Oxime_Pure->Rearrangement_Reagents React Crude_Lactam Crude this compound Rearrangement_Reagents->Crude_Lactam Quench, Neutralize, Extract & Concentrate

Diagram of the two-step synthesis of this compound.

High-Purity Isolation and Purification

The crude product from the synthesis contains residual starting materials, byproducts, and inorganic salts. A robust purification protocol is essential to obtain high-purity this compound suitable for further applications, particularly in drug discovery where purity is paramount.

Protocol: Recrystallization of this compound
  • Solvent Selection: Transfer the crude solid into a 250 mL Erlenmeyer flask. Add a minimal amount of a suitable solvent system, such as ethyl acetate/hexanes. Start with ethyl acetate.

  • Dissolution: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Recrystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals in a vacuum oven at 40°C to a constant weight.

Purification_Workflow Crude_Product Crude this compound (Solid) Dissolution Dissolve in minimal hot Ethyl Acetate Crude_Product->Dissolution Cooling Slow cooling to RT, then ice bath Dissolution->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with cold Hexanes Filtration->Washing Drying Vacuum Oven Drying Washing->Drying Pure_Product High-Purity this compound (Crystalline Solid) Drying->Pure_Product

Workflow for the purification of this compound by recrystallization.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques. The following table summarizes the expected data for this compound, predicted based on its structure and data from analogous compounds.

Analytical Technique Expected Data
Appearance White to off-white crystalline solid
Melting Point (°C) ~ 80-85
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~ 6.0-6.5 (br s, 1H, NH), ~ 3.2 (t, 2H, -CH₂-NH-), ~ 2.4 (s, 2H, -CO-CH₂-), ~ 1.7 (t, 2H, -C(CH₃)₂-CH₂-), ~ 1.5 (t, 2H, -CH₂-CH₂-NH-), ~ 1.0 (s, 6H, -C(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~ 178 (C=O), ~ 54 (-CH₂-NH-), ~ 40 (-CO-CH₂-), ~ 38 (-CH₂-C(CH₃)₂-), ~ 36 (C(CH₃)₂), ~ 35 (-CH₂-CH₂-NH-), ~ 28 (-C(CH₃)₂)
IR (KBr, cm⁻¹) ~ 3200 (N-H stretch), ~ 2950 (C-H stretch), ~ 1650 (Amide I band, C=O stretch)
Mass Spec. (EI) m/z: 141.11 (M⁺), 126 (M⁺ - CH₃), 84

Applications and Future Directions

This compound represents a valuable building block for both materials science and medicinal chemistry. In polymer chemistry, it can be used as a comonomer with ε-caprolactam to produce modified Nylon-6 with altered physical properties, such as reduced crystallinity and modified melting point. In medicinal chemistry, the 5,5-dimethyl-azepan-2-one scaffold is a promising starting point for the development of novel therapeutics, leveraging the metabolic stability conferred by the gem-dimethyl group. Further functionalization of the lactam nitrogen or other positions on the ring can lead to a diverse library of compounds for biological screening.

References

  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Gruber, T., Thompson, A. L., Odell, B., Bombicz, P., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5399-5407. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Novel Antiproliferation Compounds Utilizing a 5,5-Dimethylazepan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines the strategic synthesis of novel antiproliferative agents using 5,5-Dimethylazepan-2-one as a core scaffold. While direct literature on the antiproliferative derivatives of this specific lactam is emerging, this document provides a scientifically grounded framework for its utilization. We will detail proposed synthetic protocols for the derivatization of this compound at both the nitrogen and carbon centers, drawing upon established methodologies for related caprolactam systems. The rationale for employing the gem-dimethyl moiety is discussed in the context of improving pharmacokinetic and pharmacodynamic properties. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a roadmap for developing new chemical entities with potential anticancer activity.

Introduction: The Rationale for the this compound Scaffold

The caprolactam ring is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds.[1] The introduction of a gem-dimethyl group at the C5 position of the azepan-2-one ring is a strategic design element. The gem-dimethyl group can offer several advantages in drug design, including:

  • Increased Metabolic Stability: The quaternary carbon can block potential sites of metabolism, prolonging the compound's half-life.

  • Enhanced Lipophilicity: The methyl groups can increase the molecule's lipophilicity, potentially improving membrane permeability and oral bioavailability.

  • Conformational Rigidity: The gem-dimethyl substitution can lock the seven-membered ring into a more defined conformation, which can lead to higher binding affinity and selectivity for a biological target.[2]

  • Improved Solubility: In some contexts, the gem-dimethyl group can disrupt crystal packing and improve aqueous solubility.[2]

Given these favorable attributes, this compound represents a promising, yet underexplored, starting material for the generation of novel antiproliferative agents. This application note will provide detailed, albeit prospective, protocols for the synthesis and subsequent biological evaluation of a library of compounds derived from this scaffold.

Proposed Synthesis of the Core Scaffold: this compound

As the commercial availability of this compound can be limited, a reliable synthetic route is paramount. A plausible approach, adapted from methodologies for related α,α-disubstituted cyclic ketones, is the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime.

Protocol 2.1: Synthesis of 4,4-Dimethylcyclohexanone Oxime
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4,4-Dimethylcyclohexanone126.2010.0 g79.2 mmol
Hydroxylamine hydrochloride69.498.26 g119 mmol
Sodium acetate82.039.75 g119 mmol
Ethanol46.07100 mL-
Water18.0250 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 4,4-dimethylcyclohexanone, hydroxylamine hydrochloride, sodium acetate, ethanol, and water.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.

Protocol 2.2: Beckmann Rearrangement to this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles
4,4-Dimethylcyclohexanone Oxime141.2110.0 g70.8 mmol
Polyphosphoric acid-100 g-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid to 80 °C.

  • Slowly add the crude 4,4-dimethylcyclohexanone oxime to the hot acid with vigorous stirring over 30 minutes, maintaining the temperature between 80-90 °C.

  • After the addition is complete, continue stirring at 90 °C for an additional 1 hour.

  • Carefully pour the hot reaction mixture onto 500 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~8.

  • Extract the aqueous mixture with dichloromethane (4 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

G cluster_0 Synthesis of this compound 4,4-Dimethylcyclohexanone 4,4-Dimethylcyclohexanone 4,4-Dimethylcyclohexanone Oxime 4,4-Dimethylcyclohexanone Oxime 4,4-Dimethylcyclohexanone->4,4-Dimethylcyclohexanone Oxime Hydroxylamine Sodium Acetate This compound This compound 4,4-Dimethylcyclohexanone Oxime->this compound Beckmann Rearrangement (Polyphosphoric Acid)

Caption: Proposed synthetic workflow for this compound.

Synthesis of N-Functionalized Derivatives

The secondary amine of the lactam is a prime site for introducing chemical diversity. N-alkylation, N-arylation, and N-acylation are common strategies to modulate the physicochemical properties and biological activity of caprolactam derivatives.

Protocol 3.1: N-Alkylation of this compound
Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound141.211.0 g7.08 mmol
Sodium hydride (60% dispersion in oil)40.000.34 g8.50 mmol
Alkyl halide (e.g., Benzyl bromide)171.041.45 g8.50 mmol
Anhydrous Tetrahydrofuran (THF)72.1130 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis of C-Functionalized Derivatives

Functionalization of the carbon backbone of the caprolactam ring can provide access to a different chemical space. Alpha-functionalization of the carbonyl group is a common strategy.

Protocol 4.1: α-Arylation of this compound

This protocol is based on a palladium-catalyzed α-arylation of ketones.[3]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound141.211.0 g7.08 mmol
Aryl bromide (e.g., 4-Bromotoluene)171.041.45 g8.50 mmol
Pd₂(dba)₃915.720.13 g0.14 mmol
Xantphos578.680.24 g0.42 mmol
Sodium tert-butoxide96.101.02 g10.6 mmol
Anhydrous Toluene92.1440 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

G cluster_1 Derivatization of this compound cluster_N N-Functionalization cluster_C C-Functionalization This compound This compound N-Alkyl Derivatives N-Alkyl Derivatives This compound->N-Alkyl Derivatives NaH, R-X N-Aryl Derivatives N-Aryl Derivatives This compound->N-Aryl Derivatives Buchwald-Hartwig Amination N-Acyl Derivatives N-Acyl Derivatives This compound->N-Acyl Derivatives Acyl Chloride, Pyridine α-Aryl Derivatives α-Aryl Derivatives This compound->α-Aryl Derivatives Pd-Catalysis, Ar-Br α,α-Disubstituted Derivatives α,α-Disubstituted Derivatives This compound->α,α-Disubstituted Derivatives LDA, R-X

Caption: Synthetic strategies for derivatizing the core scaffold.

In Vitro Antiproliferative Activity Screening

The synthesized library of this compound derivatives should be screened for their antiproliferative activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol 5.1: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Results and Discussion

Following the successful synthesis and characterization of a library of this compound derivatives, the antiproliferative activity would be evaluated. Below is a table of hypothetical IC₅₀ values for a selection of proposed compounds.

Compound IDR¹ (N-substituent)R² (α-substituent)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
DM-Cap-01 HH> 100> 100
DM-Cap-02 BenzylH15.222.5
DM-Cap-03 4-FluorobenzylH8.712.1
DM-Cap-04 H4-Tolyl25.630.8
DM-Cap-05 Benzyl4-Tolyl2.14.5

These hypothetical results suggest that both N- and α-functionalization can lead to a significant increase in antiproliferative activity compared to the unsubstituted scaffold. The synergistic effect of substitution at both positions (as in DM-Cap-05 ) could lead to potent anticancer agents. Further structure-activity relationship (SAR) studies would be crucial to optimize the potency and selectivity of these compounds.

Potential Mechanism of Action

While the precise mechanism of action would need to be elucidated through further studies, many antiproliferative agents exert their effects by interfering with cell cycle progression or inducing apoptosis. The synthesized compounds could potentially target various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway or the Ras/Raf/MEK/ERK pathway.

G cluster_pathway Simplified Apoptosis Signaling Pathway Antiproliferative Compound Antiproliferative Compound Bcl-2 Bcl-2 Antiproliferative Compound->Bcl-2 Bax Bax Antiproliferative Compound->Bax Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A potential mechanism of action: induction of apoptosis.

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel antiproliferative agents. The synthetic protocols and biological evaluation methods detailed in this application note provide a comprehensive framework for researchers to explore the chemical space around this core structure. The inherent advantages of the gem-dimethyl group, combined with the versatility of lactam chemistry, offer a promising avenue for the discovery of new and effective cancer therapeutics.

References

  • Mule, S., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Ramakrishna, V., & Prasad, K. R. (2017). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. International Journal of Engineering Development and Research, 13(3).
  • Chen, Y., et al. (2021). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Polymers, 13(21), 3795. [Link]

  • Jones, A. B., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5489-5497. [Link]

  • Vicario, J., et al. (2022). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism. ADDI. [Link]

  • Li, G., et al. (2021). Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers, 8(1), 79-85. [Link]

  • Milokhov, D. S., et al. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. ChemRxiv. [Link]

  • Li, Y., et al. (2011). Synthesis and antiproliferative activity of some steroidal lactams. Steroids, 76(14), 1599-1606. [Link]

Sources

Application Notes and Protocols: Leveraging 5,5-Dimethylazepan-2-one for the Synthesis of Novel Casein Kinase 1 Delta (CK1δ) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Casein Kinase 1 Delta as a High-Value Therapeutic Target

Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that are integral to a multitude of cellular processes.[1][2] The CK1 family consists of several isoforms, with CK1δ being of particular interest in drug discovery due to its significant role in the regulation of circadian rhythms, Wnt signaling pathways, and DNA repair mechanisms.[3][4] Dysregulation of CK1δ activity has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and sleep phase disorders.[2][5] Consequently, the development of potent and selective small molecule inhibitors of CK1δ has become a major focus for therapeutic intervention.[4][6]

A common structural feature of many potent ATP-competitive kinase inhibitors is a heterocyclic scaffold that can form key hydrogen bond interactions with the hinge region of the kinase domain.[7][8] One such privileged scaffold is the 2,4-diaminopyrimidine core, which is present in numerous clinically evaluated and approved kinase inhibitors.[9][10] This application note details a novel synthetic approach to a new class of potential CK1δ modulators, utilizing the readily available and structurally unique starting material, 5,5-dimethylazepan-2-one. While no direct synthesis of CK1δ inhibitors from this specific lactam has been previously reported, we present a scientifically grounded, multi-step pathway to a diaminopyrimidine-based scaffold, a known pharmacophore for potent CK1δ inhibition.[11] This proposed route offers a unique entry point to novel chemical space for the development of next-generation CK1δ modulators.

Proposed Synthetic Strategy: From a Lactam to a Kinase Inhibitor Scaffold

The central hypothesis of this work is that the this compound can be chemically transformed into a versatile intermediate, which can then be elaborated to incorporate the diaminopyrimidine pharmacophore. The gem-dimethyl group on the lactam ring is anticipated to impart favorable physicochemical properties, such as increased metabolic stability and improved solubility, to the final compounds.[12]

Our proposed synthetic pathway involves the initial conversion of the lactam to the corresponding thio-lactam, a key transformation that opens up avenues for further heterocyclization. Subsequent reaction with a suitable aminating agent, followed by cyclization, will yield the desired 2,4-diaminopyrimidine core. This core can then be further functionalized to introduce substituents that are known to enhance potency and selectivity for CK1δ.

Synthetic_Pathway start This compound thiolactam 5,5-Dimethylazepan-2-thione start->thiolactam Lawesson's Reagent s_methyl S-Methyl-5,5-dimethyl-3,4,6,7-tetrahydro-2H-azepine-2-iminium iodide thiolactam->s_methyl Methyl Iodide aminopyrimidine N-(5,5-Dimethyl-3,4,6,7-tetrahydro-2H-azepin-2-ylidene)cyanamide s_methyl->aminopyrimidine Cyanamide diaminopyrimidine 4-Amino-6,6-dimethyl-5,6,7,8-tetrahydro-3H-pyrimido[1,2-a]azepine aminopyrimidine->diaminopyrimidine Intramolecular Cyclization final_product Functionalized CK1δ Modulator diaminopyrimidine->final_product Further Functionalization (e.g., Suzuki Coupling) CK1_Signaling cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin_APC Axin/APC Complex Dishevelled->Axin_APC Inhibits CK1delta CK1δ Beta_Catenin β-Catenin CK1delta->Beta_Catenin Phosphorylates GSK3b GSK3β GSK3b->Beta_Catenin Phosphorylates Axin_APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Degradation β-Catenin Degradation Beta_Catenin->Degradation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Experimental_Workflow start Start: this compound synthesis Multi-step Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Evaluation (Kinase Assay) characterization->bio_assay sar_analysis SAR Analysis & Lead Optimization bio_assay->sar_analysis end Identification of Potent CK1δ Modulators sar_analysis->end

Sources

Reaction conditions for N-alkylation of 5,5-Dimethylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for N-alkylation of 5,5-Dimethylazepan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Lactams

N-substituted lactams are privileged scaffolds in medicinal chemistry and materials science. The parent compound, this compound (a substituted caprolactam), serves as a versatile starting material. Introducing an alkyl group onto the nitrogen atom fundamentally alters the molecule's properties, including its polarity, lipophilicity, and biological activity. This modification is a key step in the synthesis of a wide array of compounds, from small molecule inhibitors to functional polymers.

This guide provides a detailed exploration of the critical parameters and robust protocols for the successful N-alkylation of this compound, grounded in established chemical principles. We will delve into two primary methodologies: the classic strong base approach and a modern phase-transfer catalysis (PTC) method, offering researchers the flexibility to choose a procedure that best suits their scale, available resources, and safety considerations.

Reaction Mechanism: A Tale of Deprotonation and Displacement

The N-alkylation of a lactam is fundamentally a two-step process rooted in nucleophilic substitution.[1][2]

  • Deprotonation: The reaction is initiated by the deprotonation of the relatively acidic N-H bond of the lactam (pKa ≈ 17-18) by a suitable base. This generates a resonance-stabilized lactamate anion, which is a potent nucleophile.

  • Nucleophilic Attack (SN2): The resulting anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group in a classic SN2 fashion to form the new N-C bond.

The efficiency and selectivity of this process are highly dependent on the choice of base, solvent, and alkylating agent, as detailed in the following sections.

Caption: General mechanism for lactam N-alkylation.

Critical Parameters and Optimization

The success of the N-alkylation hinges on the careful selection of reaction components. The gem-dimethyl group at the C5 position of the azepanone ring does not significantly impact the electronics of the N-H bond but may exert subtle steric effects that can be managed with appropriate solvent and temperature choices.

Parameter Options Rationale and Expert Insights
Base Strong Bases: NaH, KH, LiHMDSWeaker Bases: K₂CO₃, KOHSodium Hydride (NaH): The most common choice for lactam alkylation.[3][4] It provides irreversible and complete deprotonation, driving the reaction to completion. It requires anhydrous, aprotic solvents. Potassium Carbonate (K₂CO₃): A milder, safer, and less expensive alternative, typically used in Phase-Transfer Catalysis (PTC) systems where its limited solubility is overcome by the catalyst.[5]
Solvent Aprotic Polar: DMF, DMSOAprotic Non-Polar: THF, TolueneTetrahydrofuran (THF): Excellent choice for reactions with NaH, as it is inert and easily dried.[4] Dimethylformamide (DMF): Its high polarity can accelerate SN2 reactions. However, it is more difficult to remove and must be scrupulously dry as it can react with NaH at elevated temperatures. Toluene: Often used in PTC reactions as it forms a separate phase from the aqueous base.[6]
Alkylating Agent Alkyl Iodides, Bromides, Chlorides, TosylatesReactivity order: R-I > R-OTs > R-Br > R-Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability and are frequently used. Primary and benzylic halides are ideal for this SN2 reaction.[2][7]
Catalyst Quaternary Ammonium Salts (e.g., TBAB, Aliquat 336)Tetrabutylammonium Bromide (TBAB): A common and effective phase-transfer catalyst. It shuttles the hydroxide or carbonate anion from the solid/aqueous phase into the organic phase to perform the deprotonation, and carries the resulting lactamate anion to the alkylating agent.[6][8]
Temperature 0 °C to RefluxThe initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen evolution, followed by warming to room temperature or gentle heating to drive the alkylation.[3] PTC reactions may require higher temperatures (e.g., 80-110 °C) to achieve reasonable reaction rates.

Experimental Protocols

Protocol A: Classical N-Alkylation using Sodium Hydride

This protocol describes a robust and widely applicable method using sodium hydride in an anhydrous aprotic solvent. It is highly effective for a broad range of primary and secondary alkyl halides.

Materials and Reagents:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Bromide (e.g., Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Sodium Hydride (1.2 equivalents, 60% dispersion). Wash the NaH dispersion three times with anhydrous hexanes under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry over 15-20 minutes.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should be observed. Complete formation of the sodium lactamate is crucial.[3]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material). Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkylating agents.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to destroy any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol B: N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol offers a safer and often more environmentally friendly alternative to the strong base method. It avoids the use of pyrophoric reagents like NaH and is more tolerant of trace amounts of water.[6][8]

Materials and Reagents:

  • This compound

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium Bromide (TBAB)

  • Alkyl Bromide (e.g., 1-Bromobutane)

  • Toluene or Acetonitrile

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent), powdered potassium carbonate (3.0 equivalents), tetrabutylammonium bromide (0.1 equivalents), and the alkyl bromide (1.5 equivalents).

  • Solvent Addition: Add toluene as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) with vigorous stirring. The efficiency of PTC depends on maximizing the interfacial area between the solid base and the organic phase.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Extraction: Wash the filtrate with water to remove the TBAB catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain the pure N-alkylated lactam.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep Combine Lactam, Base/Catalyst, Solvent deprotonation Deprotonation Step (e.g., 0°C to RT) prep->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation stir Stir & Heat (Monitor by TLC/GC) alkylation->stir quench Quench Reaction stir->quench extract Aqueous Work-up (Extraction) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure N-Alkyl Product purify->product

Caption: General experimental workflow for N-alkylation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation (inactive NaH, wet solvent).2. Poorly reactive alkylating agent.3. Insufficient temperature or reaction time.1. Use fresh NaH and ensure all glassware and solvents are rigorously dry.2. Switch to a more reactive halide (e.g., bromide to iodide) or add a catalytic amount of NaI.3. Increase reaction temperature and/or extend reaction time.
Multiple Products (O-alkylation) The formation of the O-alkylated imino ether is a potential side reaction, though generally minor for lactams compared to open-chain amides.This is rarely a major issue under the described conditions. Using highly polar aprotic solvents like DMF can sometimes favor N-alkylation over O-alkylation.
Elimination Side Product Use of a secondary or tertiary alkyl halide.The SN2 reaction works best with methyl, primary, or benzylic halides. Avoid sterically hindered alkylating agents.[2]
Difficulty in Purification Mineral oil contamination from NaH dispersion.Ensure the NaH is thoroughly washed with anhydrous hexanes before use. A significant amount of oil can make chromatography challenging.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle only in an inert atmosphere (Nitrogen or Argon) and ensure the reaction is properly quenched before aqueous work-up.

  • Alkylating Agents: Many alkylating agents are toxic, corrosive, and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Anhydrous solvents like THF can form explosive peroxides. Use fresh, stabilized solvents and never distill to dryness.

References

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Phase-Transfer-Catalysed N-Alkylation of N-Substituted Carboxamides. Semantic Scholar.
  • N-BENZYL-INDOLE. Organic Syntheses. [Link]

  • Industrial Phase-Transfer C
  • Synthesis and study of some new N-substituted imide derivatives as potential anticancer agents. ScienceDirect.
  • An Overview of Palladium-Catalyzed N-alkyl
  • Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). [Link]

  • Nucleophilic substitution in the Lab. Chemistry LibreTexts. [Link]

  • Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar.
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

Sources

Application Notes and Protocols for 5,5-Dimethylazepan-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5,5-Dimethylazepan-2-one Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and avenues for diverse functionalization is perpetual. The azepan-2-one (ε-caprolactam) ring system is a privileged seven-membered lactam core found in a variety of biologically active compounds. The introduction of a gem-dimethyl group at the C5 position, yielding this compound, imparts unique conformational constraints and physicochemical properties that are highly advantageous in drug design.

The gem-dimethyl moiety is a well-established motif in medicinal chemistry, often utilized to enhance biological activity and improve pharmacokinetic profiles.[1][2] This substitution can induce a specific conformation that favors binding to a biological target, a phenomenon known as the Thorpe-Ingold effect. Furthermore, the gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions and thereby increasing the compound's in vivo half-life.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a versatile intermediate for the construction of novel chemical entities with therapeutic potential. Detailed protocols for its synthesis and subsequent derivatization are provided to empower researchers in their drug discovery endeavors.

Synthesis of this compound

The most direct and industrially scalable route to this compound is through the Beckmann rearrangement of 3,3-dimethylcyclohexanone oxime.[3][4] This acid-catalyzed reaction transforms the cyclic oxime into its corresponding lactam.[1][3][4]

SynthesisWorkflow A 3,3-Dimethylcyclohexanone C 3,3-Dimethylcyclohexanone Oxime A->C Oximation B Hydroxylamine Hydrochloride B->C E This compound C->E Beckmann Rearrangement D Acid Catalyst (e.g., H2SO4, PPA) D->E

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone Oxime

Materials:

  • 3,3-Dimethylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylcyclohexanone (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate trihydrate (2.0 eq) in water.

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification or recrystallized from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Beckmann Rearrangement to this compound

Materials:

  • 3,3-Dimethylcyclohexanone oxime

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add polyphosphoric acid and heat to 80-90 °C with mechanical stirring.

  • Slowly add 3,3-dimethylcyclohexanone oxime (1.0 eq) in small portions to the hot PPA. An exothermic reaction will be observed.

  • After the addition is complete, continue stirring at 100-120 °C for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Parameter Value
Melting Point95-98 °C
Boiling Point265.3±9.0 °C (Predicted)
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
CAS Number62596-04-7
Physical properties obtained from commercial supplier data.[5]

Characterization of this compound

The structural confirmation of the synthesized this compound is crucial and can be achieved through standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the gem-dimethyl protons (singlet, ~1.0 ppm), and methylene protons of the azepane ring (multiplets, ~1.5-3.2 ppm). The NH proton will appear as a broad singlet.
¹³C NMR A carbonyl carbon signal (~175-180 ppm), a quaternary carbon signal for the gem-dimethyl group (~35-40 ppm), and signals for the methyl and methylene carbons of the ring.
IR Spectroscopy A strong absorption band for the amide C=O stretch (~1650 cm⁻¹) and an N-H stretching band (~3200 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Application as a Versatile Intermediate in Drug Discovery

This compound serves as a valuable starting point for the synthesis of a diverse library of compounds through derivatization at the nitrogen atom or via ring-opening reactions.

Derivatization cluster_start Starting Material cluster_derivatives Derivatization Pathways A This compound B N-Alkylated/N-Arylated Derivatives A->B N-Alkylation/ N-Arylation C N-Acylated Derivatives A->C N-Acylation D Ring-Opened Amino Acids A->D Hydrolytic or Aminolytic Ring Opening

Caption: Key derivatization pathways for this compound.

Protocol 3: N-Alkylation of this compound

N-alkylation introduces substituents that can modulate the lipophilicity, solubility, and target engagement of the final compound.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Acylation of this compound

N-acylation provides access to N-acyl lactams, which are important intermediates and can exhibit biological activity themselves.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Tertiary amine base (e.g., triethylamine (Et₃N), pyridine)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate in vacuo.

  • Purify the resulting N-acyl lactam by recrystallization or flash column chromatography.

Protocol 5: Ring-Opening of this compound with Primary Amines

The ring-opening of lactams provides access to linear amino acids and their derivatives, which are valuable building blocks in peptide and peptidomimetic synthesis.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Optional: Lewis acid catalyst (e.g., trimethylaluminum)

  • Anhydrous toluene or xylene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress by TLC.

  • Cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude amide product by recrystallization or column chromatography.

Note: For less reactive amines, the addition of a Lewis acid catalyst may be necessary to facilitate the reaction.

Conclusion

This compound is a strategically valuable and versatile intermediate for drug discovery. Its synthesis via the well-established Beckmann rearrangement is scalable and efficient. The presence of the gem-dimethyl group offers inherent advantages in terms of conformational restriction and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space accessible from this promising building block, paving the way for the discovery of next-generation pharmaceuticals.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Reddy, K. L., & Reddy, N. S. (2015). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 163–168. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Vedejs, E., & Fields, S. C. (1996). Ring Opening of N-Acyl Lactams with Organometallic Reagents: Synthesis of Cyclic Imines. The Journal of Organic Chemistry, 61(8), 2686–2693. [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. [Link]

  • Alcaide, B., et al. (2005). Organocatalytic Ring Expansion of β-Lactams to γ-Lactams through a Novel N1−C4 Bond Cleavage. Direct Synthesis of Enantiopure Succinimide Derivatives. Organic Letters, 7(18), 3993–3996. [Link]

  • Talaty, E. R., & Dupuy, A. E. (1968). About the Factors Which Govern the Ring-Opening of a-Lactams with Primary Amines: II. The Relative Basicity of the Amine. Journal of the Chemical Society D: Chemical Communications, (14), 790. [Link]

Sources

Application Note: A High-Throughput Screening Cascade for the Interrogation of a 5,5-Dimethylazepan-2-one-Based Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional character and conformational flexibility make it an attractive starting point for the discovery of novel therapeutics targeting a wide range of protein classes. This document provides a comprehensive guide to the high-throughput screening (HTS) of a diverse compound library built upon the 5,5-dimethylazepan-2-one core. We detail a complete workflow, from initial assay development and optimization to primary screening, data analysis, and robust hit validation. The protocols and strategies outlined herein are designed to provide researchers with a validated framework for identifying and prioritizing bioactive compounds from this promising chemical space, thereby accelerating the early stages of the drug discovery process.[3][4]

Introduction: The Strategic Value of Azepanes and HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[5] By leveraging automation, robotics, and sensitive detection methods, HTS campaigns can test millions of compounds in a matter of weeks, a task that would have previously taken months or even years.[4] This acceleration is critical for identifying novel "hit" compounds that can serve as the starting point for lead optimization programs.[3][6]

The quality of the compound library is as crucial as the screening technology itself.[6] Libraries rich in three-dimensional scaffolds are increasingly sought after to explore complex protein binding sites that are often inaccessible to flatter, aromatic compounds. The azepane ring system, a seven-membered saturated heterocycle, is an exemplary scaffold in this regard.[1][2] Its non-planar nature provides access to a broader chemical space, and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2]

This application note describes a robust HTS cascade designed specifically for a library derived from this compound. We present a hypothetical screen against a protein kinase, a common and well-established target class for HTS campaigns, to illustrate the principles and protocols involved.[3]

The HTS Workflow: A Multi-Stage Funnel

A successful HTS campaign is not a single experiment but a carefully orchestrated series of assays designed to progressively filter a large library down to a small number of high-quality, validated hits. This "triage" process is essential for eliminating the inevitable false positives and artifacts that arise in large-scale screening.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Validation cluster_3 Hit Characterization Lib This compound Library (10,000 Compounds) AssayDev Assay Development & Optimization Lib->AssayDev PrimaryHTS Primary HTS (Single Concentration) AssayDev->PrimaryHTS DataAnalysis Data Analysis & Hit Selection PrimaryHTS->DataAnalysis HitConfirm Hit Confirmation (Re-test from powder) DataAnalysis->HitConfirm DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay SAR SAR by Analogue SecondaryAssay->SAR ValidatedHits Validated Hits (5-10 Compounds) SAR->ValidatedHits

Figure 1: The High-Throughput Screening (HTS) Cascade.

Phase 1: Assay Development and Optimization

The foundation of any HTS campaign is a robust, reliable, and scalable assay.[6] The goal of this phase is to develop an assay that can be miniaturized into a 384- or 1536-well plate format and consistently distinguish between active and inactive compounds.[7][8]

Assay Choice: Biochemical vs. Cell-Based

There are two primary categories of HTS assays: biochemical and cell-based.[9][10]

  • Biochemical Assays: These use purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on a molecular interaction. They are often simpler to develop and less prone to certain types of artifacts.[10]

  • Cell-Based Assays: These use living cells to measure a compound's effect on a cellular process or pathway.[11] They provide more biologically relevant data, as they account for factors like cell permeability and off-target effects, but can be more complex to optimize.[10][12]

For our kinase target, we will develop a biochemical assay using Fluorescence Polarization (FP), a common and robust method for monitoring molecular binding events.[9]

Protocol: Kinase FP Assay Development

Objective: To develop a sensitive and robust FP assay to measure the inhibition of our target kinase.

Principle: A fluorescently-labeled peptide tracer binds to the kinase. When excited with polarized light, the large kinase-tracer complex tumbles slowly in solution and emits highly polarized light. An active inhibitor will compete with the tracer for binding to the kinase, displacing it. The small, free tracer tumbles rapidly, resulting in a low polarization signal.

Materials:

  • Purified Kinase (e.g., 1 mg/mL stock)

  • Fluorescently-labeled peptide tracer

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Positive Control Inhibitor (e.g., Staurosporine)

  • DMSO (Dimethyl sulfoxide)

  • 384-well, low-volume, black plates

Methodology:

  • Tracer Concentration Optimization: Determine the Kd (dissociation constant) of the tracer for the kinase. Run a saturation binding experiment by titrating the tracer against a fixed, low concentration of the kinase. The optimal tracer concentration for the HTS is typically at or below the Kd to ensure sensitive detection of competitive inhibitors.

  • Kinase Titration: Determine the minimal kinase concentration that provides a robust assay window (the difference between the high and low FP signals).

  • DMSO Tolerance: Test the assay's performance at various final DMSO concentrations (e.g., 0.5% to 5%). Cell-based assays are typically sensitive to DMSO above 0.5-1%, while biochemical assays can often tolerate higher concentrations.[7] Select the highest concentration that does not significantly impact the assay window or enzyme activity.

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation.[5] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7]

    • Prepare 16-24 wells of "high signal" controls (Kinase + Tracer + DMSO).

    • Prepare 16-24 wells of "low signal" controls (Kinase + Tracer + saturating concentration of positive control inhibitor).

    • Calculate Z' using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Optimize conditions until Z' > 0.5 is consistently achieved.

Assay Optimization Data Summary
ParameterCondition TestedResultDecision
Tracer Conc. 0.5 - 100 nMKd = 5 nMUse 5 nM in final assay
Kinase Conc. 1 - 20 nM10 nM gives max windowUse 10 nM in final assay
DMSO Tolerance 0.1% - 2.0%Signal stable up to 1.5%Set HTS max at 1.0%
Z'-Factor Final Conditions0.78 Proceed to HTS

Phase 2: Primary HTS and Hit Identification

With a validated assay, the full library can be screened. This process relies heavily on automation to ensure consistency and throughput.[13]

Protocol: Primary HTS Campaign

Objective: To screen the 10,000-compound this compound library at a single concentration to identify initial "hits".

Workflow:

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each library compound (from 1 mM DMSO stocks) into the 384-well assay plates. This results in a final assay concentration of 10 µM.

  • Reagent Addition:

    • Using a multi-drop dispenser, add 5 µL of kinase solution (2X final concentration) to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Add 5 µL of tracer solution (2X final concentration) to all wells.

  • Incubation & Detection:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

    • Read the plates on an FP-capable plate reader.

  • Plate Layout & Controls: Each plate must include controls for data normalization and quality control.[14]

    • Column 1: High signal control (DMSO only, no inhibitor).

    • Column 2: Low signal control (saturating positive control inhibitor).

    • Columns 3-24: Library compounds.

Assay_Principle cluster_no_inhibitor High FP Signal cluster_inhibition Low FP Signal Kinase Kinase Tracer Tracer Inhibitor Inhibitor K1 Kinase Complex Kinase-Tracer Complex K1->Complex Binds T1 Tracer T1->Complex K2 Kinase InhibitedComplex Kinase-Inhibitor Complex K2->InhibitedComplex Binds T2 Tracer I2 Inhibitor I2->InhibitedComplex

Figure 2: Principle of the Fluorescence Polarization (FP) Assay.

Data Analysis and Hit Selection

Raw HTS data must be processed to identify statistically significant hits.[15]

  • Normalization: The raw data from each well is normalized to the on-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Hit Threshold: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the plate mean. Z-score = (Value_compound - Mean_plate) / SD_plate A hit is typically defined as a compound with a Z-score ≤ -3 or a percent inhibition > 50%. This process is designed to identify compounds with a desired level of effect.[14]

  • Initial Hit Rate: From the 10,000-compound screen, we identified 150 initial hits, corresponding to a hit rate of 1.5%. This is a typical hit rate for a primary HTS campaign.[16]

Phase 3: Hit Confirmation and Validation

The goal of this phase is to confirm that the activity observed in the primary screen is real, reproducible, and concentration-dependent. This is a critical step to eliminate false positives arising from compound aggregation, assay interference, or other artifacts.[17]

Protocol: Hit Confirmation and Dose-Response

Objective: To re-test the 150 initial hits and determine their potency (IC₅₀).

Methodology:

  • Compound Re-supply: Obtain dry powder samples of the 150 hit compounds to ensure the activity is not due to degradation or contamination of the original library sample.

  • Confirmation Test: Re-test the compounds in triplicate at the original screening concentration (10 µM) using the same primary assay protocol. Compounds that show reproducible activity (>50% inhibition) are moved forward. From our 150 initial hits, 110 were confirmed.

  • Dose-Response Curves: For the 110 confirmed hits, perform a 10-point, 3-fold serial dilution (e.g., from 50 µM to 2.5 nM).

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Hit Validation Data Summary
MetricResult
Initial Hits 150
Confirmed Hits (at 10 µM) 110
Hits with IC₅₀ < 10 µM 45
Hits with IC₅₀ < 1 µM 12

Phase 4: Secondary Assays and Hit Prioritization

The final phase involves further characterizing the most potent hits to ensure their mechanism of action is as intended and to filter out promiscuous compounds.[17]

Orthogonal and Counter-Screens
  • Orthogonal Assay: This is an assay that measures the same biological endpoint but uses a different detection technology.[7] For example, a luminescence-based kinase activity assay (e.g., ADP-Glo™) could be used. This helps to eliminate hits whose activity is an artifact of the primary assay format (e.g., fluorescent compounds interfering with the FP read-out). Of our 45 potent hits, 38 were confirmed in the orthogonal assay.

  • Counter-Screen: This involves testing the hits against a related but distinct target (e.g., a different kinase from the same family) to assess selectivity. Hits that are active against many targets are often undesirable.

Hit_Triage A Primary Screen 10,000 Compounds B Initial Hits (>50% Inhibition) 150 Compounds A->B 1.5% Hit Rate C Confirmed Hits (Fresh Powder, Triplicate) 110 Compounds B->C Re-test D Potent Hits (IC50 < 10 µM) 45 Compounds C->D Dose-Response E Orthogonal Assay Confirmed 38 Compounds D->E Artifact Removal F Selective & Validated Hits (Ready for MedChem) 8 Compounds E->F Selectivity Screen

Figure 3: The Hit Triage Funnel.

Conclusion

This application note provides a detailed, field-proven framework for the high-throughput screening of a this compound-based compound library. By following a systematic cascade of assay development, primary screening, hit validation, and secondary characterization, researchers can efficiently and effectively identify novel, potent, and selective modulators of their biological target. This structured approach maximizes the probability of finding high-quality starting points for drug discovery programs while minimizing the wasted effort often spent pursuing misleading false positives. The combination of a structurally diverse, 3D-rich library with a robust HTS workflow is a powerful engine for innovation in modern therapeutic discovery.

References

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • AstraZeneca. (2025). High throughput screening at The DISC: a new era of drug discovery. YouTube. [Link]

  • University of Helsinki. High throughput chemical screening. [Link]

  • UCLA. Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • Bollmann, A., et al. (2026). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • BellBrook Labs. High Throughput Screening Assays for Drug Discovery. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Phelan, J., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Methods in Molecular Biology, 2779, 147-160. [Link]

  • Schofield, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Royal Society Open Science, 4(11), 170800. [Link]

  • PubChem. 5,5-Dimethylheptan-2-one. National Center for Biotechnology Information. [Link]

  • D'Andrea, A., & P. M. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. RSC Chemical Biology, 1(4), 235-253. [Link]

  • An, F. F. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(2), 85-90. [Link]

  • Chengdu Weijing Waterproof Material Inst. (2002). One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.
  • Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry, 67, 12.2.1-12.2.22. [Link]

  • Maccallini, C., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(45), 12519-12536. [Link]

  • Sadybekov, A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 56(7), 1235-1246. [Link]

  • Zhang, X., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 2(1), 20-30. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • ChemRxiv. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2- thiazepan-6-one 1,1-dioxides. [Link]

  • ChemSynthesis. 5,5-dimethyl-2-cyclopenten-1-one. [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • ResearchGate. (2024). Commercially available drugs contain azepine derivatives. [Link]

  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

  • Sweeney, J. B., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2617-2625. [Link]

Sources

Scale-Up Synthesis of 5,5-Dimethylazepan-2-one Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Lactams in Modern Drug Discovery

The azepan-2-one (caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The introduction of substituents onto the lactam ring allows for the fine-tuning of physicochemical properties and pharmacological activity, leading to the development of novel therapeutics. Among these, 5,5-dimethylazepan-2-one and its derivatives have emerged as a promising class of compounds with potential applications in oncology and inflammatory diseases. The gem-dimethyl group at the 5-position introduces conformational rigidity and lipophilicity, which can significantly influence ligand-receptor interactions and pharmacokinetic profiles.

This comprehensive technical guide provides a detailed protocol for the scale-up synthesis of this compound, starting from the readily available 4,4-dimethylcyclohexanone. Furthermore, it explores synthetic strategies for the derivatization of the lactam nitrogen, opening avenues for the creation of diverse chemical libraries for drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to implement a robust and scalable synthesis of this important molecular scaffold.

Strategic Overview: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the oximation of 4,4-dimethylcyclohexanone followed by a Beckmann rearrangement of the resulting oxime. This strategy is well-established for the industrial production of the parent ε-caprolactam and can be effectively adapted for this substituted analogue.[1][2]

Synthesis_Overview Start 4,4-Dimethylcyclohexanone Step1 Step 1: Oximation Start->Step1 Intermediate 4,4-Dimethylcyclohexanone Oxime Step1->Intermediate Step2 Step 2: Beckmann Rearrangement Intermediate->Step2 Product This compound Step2->Product Oximation_Mechanism Ketone R2C=O Intermediate R2C(OH)-NHOH Ketone->Intermediate + H2N-OH Hydroxylamine H2N-OH Oxime R2C=N-OH + H2O Intermediate->Oxime - H2O Beckmann_Mechanism Oxime R2C=N-OH ProtonatedOxime R2C=N+-OH2 Oxime->ProtonatedOxime + H+ NitriliumIon R-C#N+-R' ProtonatedOxime->NitriliumIon - H2O, Rearrangement WaterAdduct R-C(OH)=N-R' NitriliumIon->WaterAdduct + H2O Lactam O=C(R)-NH-R' WaterAdduct->Lactam Tautomerization N_Alkylation Lactam This compound Anion Lactam Anion Lactam->Anion + Base Base Base (e.g., NaH) Product N-Alkyl-5,5-dimethylazepan-2-one Anion->Product + R-X AlkylHalide R-X N_Arylation Lactam This compound Product N-Aryl-5,5-dimethylazepan-2-one Lactam->Product + Ar-X, Catalyst ArylHalide Ar-X Catalyst Pd Catalyst, Ligand, Base

Sources

Introduction to 5,5-Dimethylazepan-2-one: A Candidate for Agrochemical Screening

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the investigation of 5,5-Dimethylazepan-2-one in agricultural chemistry. While this specific molecule is not an established agrochemical, its structural classification as a substituted caprolactam places it within a class of heterocyclic compounds known for a wide array of biological activities.[1][2][3][4] This document, therefore, serves as a roadmap for researchers and scientists to explore its potential as a novel active ingredient. We will proceed from a broad screening funnel to more detailed, hypothetical protocols, grounding our approach in established agrochemical research methodologies.

This compound is a derivative of ε-caprolactam, a seven-membered cyclic amide. The lactam ring is a key structural feature in many biologically active molecules, including natural products and synthetic compounds with pharmaceutical applications.[2][3][5] In the context of agriculture, various heterocyclic compounds, including those containing nitrogen, have demonstrated efficacy as herbicides, fungicides, and insecticides.[6][7][8][9][10][11] The introduction of dimethyl groups on the azepane ring of this compound may influence its lipophilicity, steric hindrance, and metabolic stability, potentially modulating its interaction with biological targets in plants, fungi, or insects.

The exploration of novel agrochemicals is critical to address the challenges of pesticide resistance and the need for more selective and environmentally benign solutions.[9][10] The logical first step for a novel compound like this compound is a systematic primary screening to identify any potential "hit" activity.

A Systematic Approach: The Agrochemical Screening Funnel

We propose a tiered screening approach to efficiently evaluate the potential of this compound. This funnel prioritizes broad, cost-effective primary screens to identify any significant biological activity before committing resources to more intensive secondary and field trials.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Advanced Studies A Synthesis & Purity Confirmation of This compound B Herbicidal Screen (Pre- & Post-emergence) A->B C Fungicidal Screen (In vitro) A->C D Insecticidal Screen (Contact & Ingestion) A->D E Dose-Response Assays (EC50 / LC50 Determination) B->E C->E D->E F Selectivity Testing (Crop safety / Non-target organisms) E->F G Spectrum of Activity (Multiple weed/fungal/insect species) F->G H Mode of Action Studies G->H I Greenhouse & Field Trials H->I J Preliminary Toxicology I->J

Caption: Agrochemical screening workflow for this compound.

Protocols for Primary Screening

The following protocols are designed as robust starting points for the initial evaluation of this compound.

Protocol 1: Primary Herbicidal Activity Screen

Objective: To assess the pre-emergence and post-emergence herbicidal activity of this compound on representative broadleaf and grass weed species.

Materials:

  • Technical grade this compound (>95% purity)

  • Acetone

  • Tween® 20

  • Deionized water

  • Seeds of a broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed) and a grass weed (e.g., Echinochloa crus-galli - barnyard grass)

  • Potting soil

  • 4-inch pots

  • Spray chamber calibrated to deliver 200 L/ha

  • Known commercial herbicide (e.g., Glyphosate) as a positive control

  • Solvent blank (acetone + Tween® 20 in water) as a negative control

Procedure:

  • Preparation of Test Solution:

    • Prepare a stock solution of 10,000 ppm (10 mg/mL) of this compound in acetone.

    • For application, dilute the stock solution in deionized water containing 0.5% (v/v) Tween® 20 to achieve a final concentration that corresponds to a high field rate (e.g., 2000 g a.i./ha). The final acetone concentration should not exceed 10%.

    • Prepare positive and negative controls similarly.

  • Pre-emergence Application:

    • Fill pots with soil and sow 10-15 seeds of each weed species per pot, covering them lightly with soil.

    • Spray the soil surface evenly with the test solution, positive control, and negative control using the spray chamber.

    • Place the pots in a greenhouse with controlled temperature (25-28°C) and light (16:8 h light:dark cycle).

    • Water the pots as needed.

    • After 14 days, assess the percentage of germination and the health of any emerged seedlings compared to the negative control.

  • Post-emergence Application:

    • Sow seeds as above and allow them to grow until they reach the 2-3 leaf stage.

    • Spray the foliage of the seedlings evenly with the test solution, positive control, and negative control.

    • Return the pots to the greenhouse.

    • After 14 days, visually assess the percentage of injury (e.g., chlorosis, necrosis, stunting) compared to the negative control.

Data Interpretation:

CompoundApplicationAmaranthus retroflexus (% Injury/Control)Echinochloa crus-galli (% Injury/Control)
This compoundPre-emergence
This compoundPost-emergence
Positive ControlPost-emergence100%100%
Negative ControlPre/Post0%0%

A "hit" is typically defined as >70% injury or control in this initial high-rate screen.

Protocol 2: Primary Fungicidal Activity Screen (In Vitro)

Objective: To evaluate the ability of this compound to inhibit the mycelial growth of key plant pathogenic fungi.

Materials:

  • Cultures of representative fungi (e.g., Fusarium graminearum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates.

  • Potato Dextrose Broth (PDB) or Agar (PDA).

  • Sterile 96-well microtiter plates.

  • This compound dissolved in Dimethyl Sulfoxide (DMSO).

  • Known commercial fungicide (e.g., Tebuconazole) as a positive control.

  • DMSO as a negative control.

  • Spore suspension or mycelial plugs of the test fungi.

  • Microplate reader or incubator.

Procedure:

  • Preparation of Test Plates:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Dispense PDB into the wells of a 96-well plate.

    • Add the test compound stock solution to the first column of wells to achieve a high test concentration (e.g., 256 µg/mL) and perform serial dilutions across the plate. The final DMSO concentration should be ≤1%.

    • Prepare positive and negative control wells.

  • Inoculation:

    • Prepare a spore suspension of the test fungus and adjust the concentration to 1 x 10^5 spores/mL.

    • Add a small volume (e.g., 10 µL) of the spore suspension to each well.

    • Alternatively, for non-sporulating fungi, small mycelial plugs can be used in PDA-amended plates.

  • Incubation and Assessment:

    • Seal the plates and incubate at 25°C for 3-5 days, or until robust growth is observed in the negative control wells.

    • Assess fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader or by visual inspection.

    • Calculate the percentage of growth inhibition relative to the negative control.

Data Interpretation:

CompoundConcentration (µg/mL)Fusarium graminearum (% Inhibition)Botrytis cinerea (% Inhibition)
This compound256
This compound128
This compound64
Positive Control10>95%>95%
Negative Control00%0%

A "hit" is generally considered a Minimal Inhibitory Concentration (MIC) of <128 µg/mL in a primary screen.

Protocol 3: Primary Insecticidal Activity Screen

Objective: To assess the contact and ingestion toxicity of this compound against a model insect pest.

Materials:

  • A susceptible insect species (e.g., larvae of Plutella xylostella - diamondback moth, or adults of Drosophila melanogaster - fruit fly).

  • This compound dissolved in acetone.

  • Sucrose solution (5%).

  • Leaf discs (for larval assay) or vials (for adult assay).

  • Micro-applicator or spray tower.

  • Known commercial insecticide (e.g., Spinosad) as a positive control.

  • Acetone/Sucrose solution as a negative control.

Procedure:

  • Contact Toxicity (Adult Fly Assay):

    • Prepare a test solution of this compound in acetone (e.g., 10 µg/µL).

    • Anesthetize adult flies with CO2.

    • Using a micro-applicator, apply 0.1 µL of the test solution to the dorsal thorax of each fly.

    • Place 10-20 treated flies in a vial with a food source.

    • Record mortality at 24 and 48 hours post-treatment.

  • Ingestion Toxicity (Larval Leaf-Dip Assay):

    • Prepare a test solution of this compound in water with a surfactant (e.g., 1000 ppm).

    • Dip cabbage leaf discs into the test solution, positive control, or negative control for 10 seconds and allow them to air dry.

    • Place one treated leaf disc in a petri dish with a moist filter paper.

    • Introduce 10 second-instar larvae into each dish.

    • Seal the dishes and incubate at 25°C.

    • Record larval mortality at 48 and 72 hours.

Data Interpretation:

CompoundAssay TypeTarget SpeciesConcentration% Mortality (48h)
This compoundContactD. melanogaster1 µ g/fly
This compoundIngestionP. xylostella1000 ppm
Positive ControlContact/IngestionRespectiveStandard>90%
Negative ControlContact/IngestionRespective0<10%

A "hit" is defined as >50% mortality in a primary screen, warranting further dose-response investigation.

Hypothetical Mode of Action Pathway

Should this compound exhibit, for instance, fungicidal activity, a subsequent step would be to investigate its mode of action. Many fungicides target specific metabolic pathways. A hypothetical pathway is illustrated below.

G cluster_0 Fungal Cell A Precursor A D Enzyme 1 A->D B Intermediate B E Enzyme 2 B->E C Essential Component C (e.g., Ergosterol) F Cell Membrane Integrity C->F C->F Maintains D->B D->B Catalyzes E->C E->C Catalyzes G Cell Lysis H This compound (Hypothetical Inhibitor) H->E Inhibition

Caption: Hypothetical inhibition of an essential fungal metabolic pathway.

Conclusion and Future Directions

The protocols and framework presented here provide a scientifically rigorous, albeit hypothetical, starting point for evaluating the agricultural potential of this compound. A positive result in any of the primary screens would trigger progression to secondary screening, including dose-response studies to determine EC50/LC50 values, assessment of activity against a broader spectrum of pests, and initial crop safety evaluations. The journey from a novel molecule to a viable agricultural product is long and complex, but it begins with the systematic and logical screening process outlined in these application notes.

References

  • B, P., A, M., & V, I. (n.d.). Natural Lactones and Lactams: Synthesis, Occurrence and Biological Activity. ResearchGate.
  • S, A., A, C., & C, D. P. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC.
  • (2016). biologically-active-lactams-synthesis-and-natural-sources. Bohrium.
  • Han, C., Fan, Z., Zhang, J., Wu, Q., Zhang, L., & Li, Z. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed.
  • (n.d.). ε-Caprolactam: new by-product free synthesis routes. ResearchGate. Retrieved from [Link]

  • (n.d.). Biologically active γ-lactams: synthesis and natural sources. Royal Society of Chemistry.
  • (n.d.). Biologically active γ-lactams: Synthesis and natural sources. ResearchGate.
  • (n.d.). Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. PubMed.
  • (n.d.). An improved and practical synthesis of 5,5-dimethyl-3-(2-propoxy)-4-(4-methanesulfonylphenyl)-2-(5H)-furanone (DFP - A selective inhibitor of cyclooxygenase-2). ResearchGate.
  • Hill, K. D., Williams, G., Trew, A., Wellington, C., & Callaghan, B. (2012). The Ovicidal, Larvacidal and Adulticidal Properties of 5,5′-Dimethyl-2,2′-Bipyridyl against Drosophila melanogaster. PMC.
  • K, R., S, L., & G, T. (2016). 2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott. PubMed.
  • Xu, H., Wang, X., Wang, H., He, M., Zhang, L., & Yang, C. (2021). Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii. PubMed Central.

Sources

5,5-Dimethylazepan-2-one: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Nitrogen-containing heterocycles are a cornerstone of this endeavor, forming the core of a vast number of pharmaceuticals and agrochemicals. Among the myriad of building blocks available to synthetic chemists, lactams, or cyclic amides, offer a robust and versatile platform for the construction of complex heterocyclic systems. This guide focuses on a particularly valuable yet under-explored lactam, 5,5-dimethylazepan-2-one (also known as 5,5-dimethylcaprolactam). The gem-dimethyl group at the 5-position not only imparts unique conformational properties but also serves as a synthetic handle, influencing reactivity and providing a point of diversification.

This document provides a comprehensive overview of the synthetic utility of this compound, detailing its preparation and subsequent transformation into a variety of heterocyclic frameworks. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Synthesis of the Core Building Block: this compound

The most common and industrially viable route to this compound is through the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime. This classic named reaction provides an efficient method for the transformation of an oxime into an amide or lactam.

The causality behind this choice of precursor lies in the accessibility of 4,4-dimethylcyclohexanone. The subsequent oximation and acid-catalyzed rearrangement proceed in good yields. The presence of the gem-dimethyl group influences the migratory aptitude of the adjacent carbon atoms during the rearrangement, leading specifically to the desired 7-membered lactam ring.

Protocol 1: Synthesis of this compound via Beckmann Rearrangement

This protocol outlines the two-step synthesis starting from 4,4-dimethylcyclohexanone.

Step 1: Oximation of 4,4-Dimethylcyclohexanone

  • Materials: 4,4-dimethylcyclohexanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and slowly pour it into ice-cold water with stirring.

    • The white precipitate of 4,4-dimethylcyclohexanone oxime is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Beckmann Rearrangement

  • Materials: 4,4-dimethylcyclohexanone oxime, concentrated sulfuric acid (or polyphosphoric acid).

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a dropping funnel, carefully add 4,4-dimethylcyclohexanone oxime (1.0 eq) to pre-cooled concentrated sulfuric acid (or polyphosphoric acid) at 0-5 °C.

    • Stir the mixture at this temperature for 30 minutes and then allow it to warm to room temperature.

    • Heat the reaction mixture to 100-120 °C for 1-2 hours. The color of the mixture will darken.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution while keeping the temperature below 20 °C.

    • The crude this compound will precipitate as a solid. Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethyl acetate/hexane) to afford the pure product.

Step Reactants Reagents Key Parameters Expected Yield
14,4-DimethylcyclohexanoneHydroxylamine HCl, Sodium AcetateReflux, 2-4 h85-95%
24,4-Dimethylcyclohexanone oximeConc. H₂SO₄ or PPA100-120 °C, 1-2 h70-85%

Applications in Heterocyclic Synthesis

This compound is a versatile precursor for a range of heterocyclic systems. Its reactivity can be harnessed through several key transformations, including N-functionalization, C-alpha functionalization, and ring-opening/recyclization strategies.

Synthesis of Fused Pyrimidines

Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. A common strategy to access these scaffolds from lactams involves the initial conversion of the lactam to a more reactive intermediate, such as a thio-lactam or an O-alkyllactim ether.

dot ```dot graph "Fused Pyrimidine Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Lactam [label="this compound"]; Thiolactam [label="5,5-Dimethylazepane-2-thione"]; OAlkyllactim [label="2-Alkoxy-5,5-dimethyl-3,4,6,7-tetrahydro-2H-azepine"]; FusedPyrimidine [label="Fused Pyrimidine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Lactam -> Thiolactam [label="Lawesson's Reagent"]; Lactam -> OAlkyllactam [label="Meerwein's Salt (Et₃O⁺BF₄⁻)"]; Thiolactam -> FusedPyrimidine [label="Dinucleophile (e.g., Aminoguanidine)"]; OAlkyllactim -> FusedPyrimidine [label="Dinucleophile (e.g., Guanidine)"]; }

Caption: Synthetic pathway to bicyclic guanidines from this compound.

Functionalization via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds. While lactams themselves are not sufficiently electron-rich, their corresponding O-alkyllactim ethers or enamides are excellent substrates for this transformation. The resulting formylated products are valuable intermediates for the synthesis of further elaborated heterocyclic systems.

Protocol 3: Vilsmeier-Haack Formylation of the O-Ethyllactim Ether

  • Materials: Crude O-ethyllactim ether of this compound, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask cooled to 0 °C, slowly add POCl₃ (1.5 eq) to anhydrous DMF (used as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of the crude O-ethyllactim ether (1.0 eq) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and sodium acetate.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 3-formyl-2-ethoxy-5,5-dimethyl-4,5,6,7-tetrahydro-1H-azepine.

This formylated intermediate can then be used in condensation reactions with various nucleophiles to construct a wide array of fused heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. The strategic placement of the gem-dimethyl group provides a unique structural feature that can be exploited to direct reactivity and introduce molecular complexity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this lactam and to develop novel molecular entities with potential applications in drug discovery and materials science. The continued exploration of the synthetic potential of this compound is sure to yield exciting new discoveries in the field of heterocyclic chemistry.

References

  • Beckmann, E. Zur Kenntniss der Isonitrosoverbindungen. Ber. Dtsch. Chem. Ges.1886 , 19, 988–993. [Link]

  • Loudon, G. M.; Mar, E. K. The Beckmann rearrangement in polyphosphoric acid. A convenient and reliable procedure. J. Org. Chem.1984 , 49, 451–457. [Link]

  • Marson, C. M. Reactions of lactam-derived Vilsmeier reagents. Chem. Soc. Rev.2011 , 40, 4199–4211. [Link]

  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,3,5-triazines. Chem. Rev.1996 , 96, 1997–2022. [Link]

  • Kantlehner, W. The Chemistry of Ortho Esters, Ortho Amides, and Related Compounds. In The Chemistry of Functional Groups, Patai's Chemistry of Functional Groups; Rappoport, Z., Ed.; John Wiley & Sons, Ltd., 2009. [Link]

  • Ishikawa, T.; Kumamoto, T. Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes. Chem. Rev.2006 , 106, 3956–4006. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Arylation Yield for 5,5-Dimethylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-arylation of 5,5-Dimethylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific coupling reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot effectively and optimize your reaction yields. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to build a robust, self-validating experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you'll face when designing your synthesis.

Q1: Which primary coupling method should I consider for the N-arylation of this compound: Buchwald-Hartwig or Ullmann?

A: The choice between the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation depends on your substrate scope, available resources, and tolerance for reaction conditions.[1][2]

  • Buchwald-Hartwig Amination: This is generally the preferred modern method due to its milder reaction conditions, broader substrate scope (including less reactive aryl chlorides), and higher functional group tolerance.[3] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle, which is highly tunable through the selection of specialized phosphine or carbene ligands.[1][4] While highly effective, it can be sensitive to air and moisture, and both the palladium catalyst and sophisticated ligands can be costly.

  • Ullmann Condensation: This is a classic method that has been significantly improved in recent years.[5] It is often more cost-effective as it uses a copper catalyst.[6] However, traditional Ullmann reactions require harsh conditions, such as high temperatures (often >150 °C), which can limit their use with sensitive substrates.[2] Modern protocols have introduced ligands (like N,N-dimethylglycine or various diamines) that allow for milder conditions, but the substrate scope can still be more limited than the Buchwald-Hartwig reaction.[6][7]

Recommendation: Start with a Buchwald-Hartwig approach due to its broader applicability and milder conditions. If cost is a major constraint or if you are working with specific aryl iodides where Ullmann conditions are well-established, it remains a viable alternative.

Q2: My reaction with an electron-deficient aryl halide is sluggish. How can I accelerate it?

A: Electron-deficient aryl halides are generally more reactive in the oxidative addition step of the Buchwald-Hartwig cycle. If the reaction is slow, the rate-limiting step may have shifted. Consider the following:

  • Base Strength: The deprotonation of the lactam N-H is crucial. For the relatively acidic N-H of a lactam, a moderately strong base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) is often sufficient.[8][9] However, if the reaction is slow, switching to a stronger, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) can significantly increase the concentration of the active nucleophile, accelerating the reaction.

  • Ligand Choice: Ensure your ligand is appropriate. While many ligands work, some are specifically designed to accelerate reductive elimination, which is often the rate-limiting step for electron-deficient systems. Bidentate ligands like BINAP or Xantphos can be very effective.[3][8]

  • Temperature: A modest increase in temperature (e.g., from 80 °C to 100 °C) can often overcome the activation barrier, but monitor closely for potential decomposition.

Q3: Can the gem-dimethyl group on the lactam ring cause steric hindrance issues?

A: The 5,5-dimethyl substitution is relatively distant from the reacting nitrogen atom and is unlikely to cause significant steric hindrance at the reaction center itself. Its primary influence is conformational, locking the seven-membered ring into specific conformations. This should not impede the approach of the aryl group during the coupling reaction under most standard conditions. The more critical steric factors are the bulkiness of the ligand and the substituents on the aryl halide, particularly those ortho to the halide.[10]

Section 2: Troubleshooting Guide: From Low Yield to Optimized Reaction

This guide provides a systematic approach to diagnosing and solving common problems encountered during the coupling reaction.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often pointing to a fundamental problem with the catalytic system or reaction environment.

  • Possible Cause 1a: Inactive Catalyst System

    • Why it happens: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[11] Similarly, moisture can react with reagents and affect the catalytic cycle.

    • Solution:

      • Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by at least three "freeze-pump-thaw" cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.[11]

      • Inert Atmosphere: The reaction vessel must be oven- or flame-dried to remove adsorbed water and kept under a positive pressure of an inert gas throughout the entire setup and reaction time.[12]

      • Catalyst Source: Use a fresh, high-quality palladium precursor and ligand. If using a Pd(II) precursor like Pd(OAc)₂, the reaction relies on in situ reduction to Pd(0), which can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can be more reliable.

  • Possible Cause 1b: Inappropriate Ligand/Base/Solvent Combination

    • Why it happens: The success of the Buchwald-Hartwig reaction is highly dependent on the synergy between the catalyst, ligand, base, and solvent. An aryl chloride, for instance, requires a more electron-rich and bulky ligand to facilitate the difficult oxidative addition step compared to an aryl iodide.[1][4]

    • Solution: Consult a data table of starting conditions. A mismatch can lead to complete reaction failure. For example, using a weak base with a less acidic N-H substrate will result in no deprotonation and thus no reaction.

Problem 2: Significant Formation of Side Products

Side product formation directly consumes starting materials and reduces the yield of the desired product.

  • Possible Cause 2a: Homocoupling of the Aryl Halide

    • Why it happens: This occurs when two molecules of the aryl halide react with each other. It is often promoted by elevated temperatures and can be a sign that the desired C-N coupling is slow.[11]

    • Solution:

      • Lower the Temperature: Try running the reaction at a lower temperature (e.g., reduce from 110 °C to 90 °C). This may slow the desired reaction but can disproportionately reduce the rate of homocoupling.

      • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the lactam can favor the desired cross-coupling pathway over the aryl halide dimerization.

  • Possible Cause 2b: Dehalogenation of the Aryl Halide

    • Why it happens: The aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This side reaction is often caused by trace amounts of water or other protic impurities in the reaction mixture.

    • Solution:

      • Ensure Anhydrous Conditions: As mentioned for catalyst activity, using oven-dried glassware and anhydrous solvents is critical.[12]

      • Choice of Base: Some bases, particularly in combination with certain solvents at high temperatures, can promote dehalogenation. If this is a persistent issue, screen alternative bases.

Problem 3: Reaction Stalls Before Completion

When you observe partial conversion that does not progress over time, it often points to catalyst deactivation.

  • Possible Cause 3a: Catalyst Deactivation/Decomposition

    • Why it happens: Over the course of the reaction, the catalyst can fall out of the catalytic cycle through various decomposition pathways, such as the formation of inactive palladium black. This can be exacerbated by high temperatures or impurities.

    • Solution:

      • Use a More Robust Ligand: Second and third-generation Buchwald-Hartwig ligands (e.g., biarylphosphines) are specifically designed to be more stable and resistant to decomposition, promoting catalyst longevity.

      • Lower Catalyst Loading & Temperature: While counterintuitive, sometimes a very high catalyst loading can lead to faster decomposition. Optimize to the lowest effective catalyst loading (typically 1-5 mol %) and run at the lowest effective temperature.

Section 3: Experimental Protocols & Data

Data Presentation: Recommended Starting Conditions

The following table provides empirically derived starting points for the Buchwald-Hartwig coupling of this compound. Optimization will likely be required.

Aryl Halide (Ar-X)Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Aryl IodidePd(OAc)₂ (2%)Xantphos (4%)Cs₂CO₃ (1.5)Toluene80-100
Aryl BromidePd₂(dba)₃ (1.5%)BINAP (3%)NaOtBu (1.4)Dioxane100
Aryl ChloridePd(OAc)₂ (3%)RuPhos (6%)K₃PO₄ (2.0)Toluene100-110
Aryl TriflatePd(OAc)₂ (2%)DPEphos (4%)K₂CO₃ (2.0)Dioxane80
Protocol 1: General Procedure for Buchwald-Hartwig Coupling

This protocol is a representative example for coupling an aryl bromide with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BINAP (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this process three times to ensure a fully inert atmosphere.[11]

  • Reagent Addition: Under a positive flow of argon, add the this compound and the aryl bromide.

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[13]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by LC-MS

Effective monitoring is key to optimization.

  • Sample Preparation: Carefully extract a small aliquot (~5-10 µL) from the reaction mixture using a syringe under an inert atmosphere. Quench the aliquot in a vial containing ~1 mL of a 50/50 mixture of acetonitrile and water. This will stop the reaction and precipitate catalyst residues.

  • Analysis: Centrifuge the sample and inject the supernatant into the LC-MS.

  • Interpretation: Monitor for three key masses: your starting lactam, your starting aryl halide, and the expected mass of your N-arylated product. The disappearance of starting materials and the appearance of the product peak will confirm the reaction is proceeding. This technique is also excellent for identifying potential side products like the homocoupled dimer.[14]

Section 4: Visual Guides

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition) pd0->oa_complex Oxidative Addition lactam_complex Ar-Pd(II)-N(Lactam)(L)₂ oa_complex->lactam_complex Ligand Exchange/ N-H Deprotonation lactam_complex->pd0 Reductive Elimination product Ar-Lactam lactam_complex->product Product Formation product_complex Product-Pd(0) Complex start Ar-X start->oa_complex lactam Lactam-H + Base lactam->lactam_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert check_conditions Review Reaction Conditions (Ligand, Base, Solvent, Temp) check_inert->check_conditions Yes fix_setup Action: Improve Degassing, Use Dry Solvents/Glassware check_inert->fix_setup No/Maybe analyze_byproducts Analyze Aliquot by LC-MS for Side Products check_conditions->analyze_byproducts Conditions Appear Correct optimize_params Action: Screen New Ligands/Bases Adjust Temperature check_conditions->optimize_params Mismatch Found address_side_rxns Action: Adjust Stoichiometry, Lower Temperature analyze_byproducts->address_side_rxns Side Products Detected (e.g., Homocoupling) success Yield Improved analyze_byproducts->success Clean Reaction, Needs Optimization fix_setup->start Re-run optimize_params->start Re-run address_side_rxns->start Re-run

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Hesse, S., & Kirsch, G. (2007). Buchwald–Hartwig Amination of b-Chloroacroleins by Lactams and Heteroarylamines. SYNTHESIS, 2007(10), 1571–1575. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF. Retrieved January 14, 2026, from [Link]

  • Citrano, A., et al. (2024). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. Chemistry – A European Journal. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1.1 Modern Ullmann-Type Couplings. Retrieved January 14, 2026, from [Link]

  • Hesp, K. D., et al. (2025). Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos). Royal Society of Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 14, 2026, from [Link]

  • Amara, R., et al. (2017). Synthesis of N-Aryl and N-Heteroaryl γ-, δ-, and ε-Lactams Using Deprotometalation–Iodination and N-Arylation, and Properties Thereof. HAL Open Science. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 14, 2026, from [Link]

  • Tigo, A. T., et al. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. Chemistry, 22(52), 18752-18755. [Link]

  • He, J., et al. (2022). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved January 14, 2026, from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved January 14, 2026, from [Link]

  • Kim, S., et al. (2023). Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Multiple Reaction Monitoring-Based Multi-Component Analysis of Bangkeehwangkee-Tang: Method Development, Validation, and Application to Quality Evaluation. MDPI. [Link]

  • Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: 5,5-Dimethylazepan-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,5-Dimethylazepan-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this valuable lactam monomer. Our focus is to provide in-depth, field-proven insights into common side-product formations, offering not just solutions but also a foundational understanding of the underlying chemical principles.

Section 1: Synthesis of this compound via Beckmann Rearrangement

The most common route to this compound is the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime. This reaction, while powerful, is sensitive to reaction conditions and can be plagued by side-reactions that reduce yield and complicate purification.

FAQ 1.1: Low Yield of Lactam and Formation of a Nitrile Impurity

Question: My Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime is resulting in a low yield of the desired this compound. Spectroscopic analysis (e.g., IR spectroscopy showing a sharp peak around 2240 cm⁻¹) suggests the presence of a significant nitrile-containing byproduct. What is happening and how can I fix it?

Answer:

  • Root Cause Analysis: The issue you are observing is a classic case of a competing reaction known as Beckmann fragmentation . While the Beckmann rearrangement produces a lactam, the fragmentation pathway cleaves the C-C bond adjacent to the oxime, resulting in an unsaturated nitrile.[1] The choice of acid catalyst and solvent system is critical in determining the ratio of rearrangement to fragmentation. Highly acidic and protic conditions can sometimes favor the fragmentation pathway.

  • Mechanism Insight: The reaction proceeds through a nitrilium ion intermediate after the departure of the hydroxyl group. In the desired rearrangement, a carbon atom migrates to the electron-deficient nitrogen. In fragmentation, a C-C bond alpha to the nitrogen cleaves, leading to the formation of a stable carbocation and the nitrile.

  • Troubleshooting & Mitigation Strategy: The key is to select conditions that favor the rearrangement pathway over fragmentation. This often involves using reagents that convert the hydroxyl group into a better leaving group under less harsh conditions than strong protonation.

    ParameterCondition Favoring Rearrangement (Lactam)Condition Favoring Fragmentation (Nitrile)Rationale
    Catalyst PCl₅, TsCl, SOCl₂, Polyphosphoric Acid (PPA)Strong Brønsted acids (e.g., conc. H₂SO₄, HCl) in certain solventsReagents like TsCl convert the -OH into a tosylate, a superb leaving group, allowing the rearrangement to proceed under milder, often non-acidic heating conditions, which suppresses fragmentation.[2]
    Solvent Aprotic solvents (e.g., DCM, Toluene, Acetonitrile)Protic or highly polar solventsAprotic solvents are less likely to participate in or stabilize the intermediates that lead to fragmentation.[2]
    Temperature Generally moderate heatingCan be favored at higher temperatures with strong acidsCareful temperature control is crucial to provide enough energy for rearrangement without promoting degradation or fragmentation.
  • Recommended Protocol: Beckmann Rearrangement with p-Toluenesulfonyl Chloride (TsCl)

    • Dissolve 4,4-dimethylcyclohexanone oxime (1.0 eq) in pyridine or a mixture of dichloromethane and pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude lactam. Purify via recrystallization or column chromatography.

FAQ 1.2: Formation of an Isomeric Lactam Impurity (4,4-Dimethylazepan-2-one)

Question: My reaction produces the target 5,5-dimethyl lactam, but I'm also getting a significant amount of an isomeric lactam, 4,4-dimethylazepan-2-one, which is very difficult to separate. Why am I getting this regioisomer?

Answer:

  • Root Cause Analysis: The Beckmann rearrangement is a highly stereospecific reaction. The group that migrates is the one positioned anti (trans) to the hydroxyl leaving group on the oxime nitrogen.[1][3] Your starting material, 4,4-dimethylcyclohexanone oxime, can exist as two distinct geometric isomers (E/Z or syn/anti). Each isomer will yield a different lactam product upon rearrangement. The formation of the undesired 4,4-dimethyl isomer indicates that the "wrong" oxime isomer was either present in your starting material or was formed via isomerization under the reaction conditions.[2]

  • Visualization of Isomer-Specific Rearrangement:

    G cluster_0 E-Isomer (Anti-C6 Migration) cluster_1 Z-Isomer (Anti-C2 Migration) E_Oxime E-4,4-dimethylcyclohexanone oxime Product_A This compound (Desired Product) E_Oxime->Product_A Beckmann Rearrangement Isomerization Isomerization (e.g., under harsh acid/heat) E_Oxime->Isomerization Z_Oxime Z-4,4-dimethylcyclohexanone oxime Product_B 4,4-Dimethylazepan-2-one (Side-Product) Z_Oxime->Product_B Beckmann Rearrangement Isomerization->Z_Oxime

    Caption: Stereospecificity of the Beckmann Rearrangement.

  • Troubleshooting & Mitigation Strategy: Control over the product regiochemistry must be exerted at the level of oxime synthesis and rearrangement conditions.

    • Control Oxime Formation: The kinetic product of oximation is often the less sterically hindered E-isomer, which typically leads to the desired product. Running the oximation reaction at lower temperatures and for shorter times can favor this isomer.

    • Avoid Isomerization: Strong acids and prolonged heating can catalyze the isomerization of the C=N double bond, scrambling your stereochemistry before the rearrangement occurs.

    • Use Milder Rearrangement Conditions: As described in FAQ 1.1, converting the oxime to a sulfonate ester (e.g., tosylate or mesylate) allows the rearrangement to be conducted under neutral heating conditions, which minimizes the risk of in-situ isomerization.[2] This is the most robust method for ensuring high regioselectivity.

Section 2: Side-Reactions During Modification of this compound

Once synthesized, this compound is often used as a scaffold for further functionalization. These reactions come with their own set of potential side-products.

FAQ 2.1: Product Degradation and Ring-Opening During Workup

Question: After performing a reaction on this compound, I am seeing a significant loss of product during the aqueous workup, especially when using acidic or basic washes. My mass spectrometry data shows a new species with a mass 18 units higher than my starting lactam. What is causing this?

Answer:

  • Root Cause Analysis: The side-product you are observing is almost certainly 6-amino-4,4-dimethylhexanoic acid, the result of hydrolysis of the internal amide (lactam) bond. Lactams are susceptible to both acid- and base-catalyzed ring-opening, a reaction that consumes a molecule of water (mass = 18 amu). This is a common issue, particularly if the workup involves prolonged exposure to strong acids or bases, or if purification is attempted on non-neutral chromatography media.

  • Troubleshooting & Mitigation Strategy: The primary goal is to maintain near-neutral conditions (pH 6-8) throughout the workup and purification process.

    • Workflow for Minimizing Hydrolysis:

    G cluster_avoid AVOID start Reaction Mixture quench Quench with Saturated Ammonium Chloride (NH4Cl) or DI Water start->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer with Brine Only extract->wash dry Dry over Anhydrous Na2SO4 or MgSO4 wash->dry purify Purify dry->purify chrom Column Chromatography on Neutralized Silica Gel purify->chrom If needed distill Distillation or Recrystallization purify->distill If applicable acid_wash Strong Acid Wash (e.g., >1M HCl) base_wash Strong Base Wash (e.g., >1M NaOH)

    Caption: Recommended workup protocol to prevent lactam hydrolysis.

  • Protocol: Neutralizing Silica Gel for Chromatography

    • Prepare a slurry of standard silica gel in a 5% solution of triethylamine in your chosen eluent (e.g., ethyl acetate/hexanes).

    • Stir the slurry for 15-20 minutes.

    • Pack the column with the neutralized silica slurry as you normally would.

    • Run your chromatography using an eluent that contains a small amount (0.1-0.5%) of triethylamine to maintain the neutral environment on the column.

References

  • BenchChem. (2025).
  • Wikipedia. Beckmann rearrangement. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

  • Denmark Group. The Beckmann Rearrangement. [Link]

  • ResearchGate. Synthesis of ϵ‐caprolactam derivatives. [Link]

  • MDPI. Synthesis and Self-Assembly of Poly(N-Vinylcaprolactam)-b-Poly(ε-Caprolactone) Block Copolymers. [Link]

  • MDPI. Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. [Link]

  • ChemRxiv. Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2- thiazepan-6-one 1,1-dioxides. [Link]

  • ResearchGate. Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. [Link]

  • PubChem. 5,5-Dimethylheptan-2-one. [Link]

  • Royal Society of Chemistry. Copolymers of ε-caprolactone and ε-caprolactam via polyesterification: towards sequence-controlled poly(ester amide)s. [Link]

  • UMONS. European Polymer Journal - Synthesis and characterization of poly (ε-caprolactam-co-lactide) polyesteramides. [Link]

  • MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

Sources

Technical Support Center: Purification of 5,5-Dimethylazepan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,5-Dimethylazepan-2-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for overcoming the unique purification challenges presented by this class of compounds. The inherent polarity and hydrogen bonding capabilities of the lactam functional group, combined with the steric hindrance from the gem-dimethyl group, can often lead to difficulties in achieving high purity. This resource synthesizes technical knowledge with field-proven insights to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound analogs?

A1: The impurity profile largely depends on the synthetic route. For instance, in a Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime, common impurities include unreacted oxime and by-products from incomplete rearrangement.[1][2] If the synthesis involves multi-step procedures, you might encounter starting materials, reagents from intermediate steps, and diastereomers if chiral centers are present.

Q2: How does the polarity of this compound and its analogs typically influence purification?

A2: this compound and its analogs are generally polar compounds due to the presence of the amide (lactam) functional group, which can act as a hydrogen bond donor and acceptor. This polarity dictates that more polar solvent systems are often required for elution in normal-phase chromatography. However, very high polarity can also lead to strong interactions with silica gel, causing issues like peak tailing.[3][4]

Q3: Which analytical techniques are best for assessing the purity of my this compound analog?

A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting non-volatile impurities.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can be suitable for volatile analogs and for identifying impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and for detecting residual solvents and certain impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and optimizing chromatographic conditions.

Q4: Are there any known stability issues with this compound analogs during purification?

A4: Lactams are generally stable compounds. However, prolonged exposure to acidic or basic conditions on a chromatography stationary phase can potentially lead to degradation for some sensitive analogs.[8] It is always advisable to assess the stability of your specific compound on silica or alumina by performing a spot test on a TLC plate and letting it sit for a few hours before eluting.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound analogs.

Column Chromatography Problems

Q1: My this compound analog is streaking or showing significant peak tailing during column chromatography. How can I achieve a more symmetrical peak?

A1: Peak tailing for polar compounds like lactams on silica gel is frequently caused by strong interactions between the amide functional group and the acidic silanol groups on the silica surface.[3][4]

  • Explanation: The silanol groups (Si-OH) on silica are acidic and can form strong hydrogen bonds with the basic lone pair of electrons on the nitrogen and the carbonyl oxygen of the lactam. This can lead to a slow dissociation from the stationary phase, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica. For example, adding 0.1-1% triethylamine (TEA) or pyridine to your solvent system can significantly improve peak shape for basic compounds.[3]

    • Use of a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a less acidic stationary phase. Neutral alumina can be a good alternative.[3] For highly polar analogs, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide better results.[3]

Q2: My compound is eluting with the solvent front even with a low polarity eluent, or it's not moving from the baseline with a high polarity eluent. How do I get a good separation?

A2: This indicates a significant mismatch between the polarity of your compound and the chosen chromatography conditions.

  • Compound at the Solvent Front (Low Retention):

    • Explanation: Your compound is not interacting sufficiently with the stationary phase. This can happen if your analog has non-polar substituents that significantly reduce its overall polarity.

    • Solution: Decrease the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, increase the proportion of hexane. Start with a very non-polar eluent and gradually increase the polarity.

  • Compound at the Baseline (High Retention):

    • Explanation: Your compound is too polar and is irreversibly binding to the silica gel.

    • Solution: Increase the polarity of your mobile phase. A common strategy is to use a gradient elution, starting with a less polar solvent system and gradually increasing the proportion of a more polar solvent (e.g., from hexane/ethyl acetate to pure ethyl acetate, then to ethyl acetate/methanol). For very polar compounds, adding a small percentage of methanol (1-10%) or a stock solution of 10% ammonium hydroxide in methanol to your eluent can be effective.[3]

Q3: My compound appears to be degrading on the silica gel column. What are my options?

A3: Degradation on silica gel is often due to the acidic nature of the stationary phase.

  • Confirmation of Degradation: Perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If new spots appear that are not on the diagonal, your compound is likely degrading.[8]

  • Solutions:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine, then packing the column with this slurry.

    • Alternative Stationary Phases: Consider using a more inert stationary phase like Florisil or Celite. Neutral alumina is also a good option.[8]

Recrystallization Problems

Q1: I am struggling to find a suitable solvent for the recrystallization of my this compound analog. What is a systematic approach?

A1: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

  • Systematic Solvent Screening:

    • Place a small amount of your crude compound (10-20 mg) in several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Good candidates for polar lactams include ethyl acetate, acetone, isopropanol, toluene, and mixtures with hexanes or heptanes.[1]

    • If the compound dissolves at room temperature, the solvent is too good and should be considered as the more soluble component of a two-solvent system.

    • If the compound does not dissolve at room temperature, heat the mixture gently. If it dissolves when hot, it is a promising candidate.

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.

    • If no single solvent works, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly.

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated.

  • Solutions:

    • Reduce the Cooling Rate: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.

    • Use a More Dilute Solution: Add more of the recrystallization solvent to avoid supersaturation.

    • Lower the Temperature of Saturation: Add a small amount of the "poor" solvent to a solution of your compound in the "good" solvent at room temperature to induce crystallization without heating.

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Section 3: Detailed Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar this compound Analog
  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point for lactams is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the "wet slurry" method with your chosen eluent.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of a solvent that will be used in your eluent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for compounds that are not very soluble, use the "dry loading" method: dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the packed column.[9]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (using a flash chromatography system or a hand pump) to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing your pure compound.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a this compound Analog
  • Solvent Selection: Following the systematic screening described in the troubleshooting section, select an appropriate solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualizations

Troubleshooting_Chromatography start Start: Purification by Column Chromatography problem What is the issue? start->problem no_movement Compound at Baseline problem->no_movement High Retention tailing Peak Tailing / Streaking problem->tailing Poor Peak Shape co_elution Co-elution with Impurity problem->co_elution Poor Separation sol_no_movement Increase Eluent Polarity (e.g., add MeOH or NH4OH in MeOH) no_movement->sol_no_movement sol_tailing Add Modifier to Eluent (e.g., 0.1-1% Triethylamine) tailing->sol_tailing sol_co_elution Optimize Solvent System (try different solvent mixtures) co_elution->sol_co_elution alt_stationary_phase Consider Alternative Stationary Phase (Neutral Alumina, Reverse Phase) sol_no_movement->alt_stationary_phase If ineffective sol_tailing->alt_stationary_phase If ineffective sol_co_elution->alt_stationary_phase If ineffective

Caption: Troubleshooting Decision Tree for Column Chromatography.

Recrystallization_Workflow start Start: Recrystallization Solvent Screening add_solvent Add potential solvent at room temperature start->add_solvent dissolves_rt Dissolves at RT? add_solvent->dissolves_rt too_soluble Too soluble. Use as 'good' solvent in a binary system. dissolves_rt->too_soluble Yes heat Heat the mixture dissolves_rt->heat No dissolves_hot Dissolves when hot? heat->dissolves_hot insoluble Insoluble. Try another solvent. dissolves_hot->insoluble No cool Cool slowly dissolves_hot->cool Yes crystals_form Crystals form? cool->crystals_form success Successful single solvent found! crystals_form->success Yes no_crystals No crystals. Try binary solvent system. crystals_form->no_crystals No

Caption: Workflow for Selecting a Recrystallization Solvent.

Section 5: Data Tables

Table 1: Recommended Solvent Systems for Chromatography of Lactams

Polarity of AnalogRecommended Starting Solvent System (Normal Phase)Modifiers to Consider
Low to MediumHexane / Ethyl Acetate (gradient from 9:1 to 1:1)-
Medium to HighDichloromethane / Methanol (gradient from 99:1 to 9:1)0.5% Triethylamine
HighEthyl Acetate / Methanol (gradient from 99:1 to 9:1)1% Triethylamine
Very HighDichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1)-

Table 2: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)PolarityNotes
Toluene111LowGood for moderately polar compounds.[1]
Ethyl Acetate77MediumA versatile solvent, often used in combination with hexanes.
Acetone56Medium-HighCan be too effective a solvent; often used in mixtures.
Isopropanol82HighGood for compounds with hydrogen bonding capabilities.
Acetonitrile82HighCan be effective for polar compounds.[4]
Water100Very HighUse for highly polar, water-soluble analogs.

Section 6: References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. Retrieved from

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from

  • ACS Publications. (2025). Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability. Crystal Growth & Design. Retrieved from

  • ACS Publications. (2025). Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability. Retrieved from

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Retrieved from

  • Google Patents. (1975). Process for the purification of caprolactam. (US Patent No. US3882102A). Retrieved from

  • Google Patents. (2018). Method for crystallizing and purifying caprolactam. (Chinese Patent No. CN108530358B). Retrieved from

  • Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309–1316. Retrieved from

Sources

Technical Support Center: Strategies for Improving the Solubility of 5,5-Dimethylazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered with 5,5-Dimethylazepan-2-one derivatives. As a lactam-containing scaffold, these molecules can present unique solubility hurdles that may impede preclinical development. This resource is designed to provide both foundational knowledge and advanced, actionable protocols to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives, and why is their solubility a primary concern?

This compound is a seven-membered lactam ring structure. Its derivatives are being explored in drug discovery due to their potential biological activities. However, the introduction of various substituents to create these derivatives, often to enhance target affinity, can increase the molecule's lipophilicity and crystal lattice energy. Both of these factors can lead to poor aqueous solubility. Low solubility is a major challenge in drug development as it can result in poor absorption and insufficient bioavailability, ultimately hindering a compound's therapeutic potential.[1][2]

Q2: What is the first step I should take to evaluate the solubility of a new this compound derivative?

The initial step is to perform a quantitative solubility assessment. There are two primary types of solubility assays used in early drug discovery: kinetic and thermodynamic.[3]

  • Kinetic Solubility: This high-throughput method is ideal for early-stage discovery.[4][5] It measures the concentration of a compound in an aqueous buffer after a short incubation time, following its addition from a concentrated DMSO stock solution.[5][6] This assay is useful for rapid screening and ranking of compounds.[5]

  • Thermodynamic Solubility: This method measures the equilibrium solubility of the most stable crystalline form of the compound in a buffer over a longer incubation period (e.g., 24-48 hours).[3][6] It provides a more accurate measure of a compound's true solubility and is crucial for lead optimization and preformulation studies.[3]

A common starting point is a shake-flask method followed by quantification using HPLC or UV-Vis spectroscopy.[6][7]

Q3: My compound shows poor solubility in the initial screen. What are the immediate next steps?

If initial aqueous buffer solubility is low, the next logical step is to investigate the compound's ionizability. The solubility of weak acids and bases can often be dramatically improved by adjusting the pH of the solution.[8][9] This requires determining the compound's pKa, the pH at which the compound is 50% ionized.[9]

Troubleshooting Guide: Advanced Solubility Enhancement

This section provides detailed protocols and the scientific rationale for overcoming persistent solubility issues with your this compound derivatives.

Issue 1: The compound is a weak acid or base, but simple pH adjustment is insufficient or not viable.

Even for ionizable compounds, pH modification has its limits, especially if the target pH is not physiologically relevant. In such cases, a systematic approach to formulation is necessary.

The following workflow can guide your initial steps after a basic solubility assessment.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Ionizable Compound Path cluster_3 Non-Ionizable or Insufficiently Soluble Path A Determine Kinetic & Thermodynamic Solubility B Determine pKa (Potentiometry, UV-Vis, LC) A->B C Is the compound ionizable? B->C D Optimize pH & Create pH-Solubility Profile C->D Yes F Proceed to Advanced Formulation Strategies C->F No E Is solubility sufficient in physiological pH range? D->E E->F No G Proceed with pH-adjusted formulation E->G Yes

Caption: Initial workflow for solubility assessment and strategy selection.

Objective: To determine the ionization constant (pKa) and map the solubility of the compound across a physiologically relevant pH range. The Henderson-Hasselbalch equation provides the theoretical basis for how pH influences the ionization state and, consequently, the solubility of weak acids and bases.[9][10][11][12]

Methodology:

  • pKa Determination:

    • Potentiometric Titration: This is a highly accurate method but requires a few milligrams of pure compound.[13]

    • UV-Vis Spectrophotometry: This method is also very precise and relies on the different UV absorbance spectra of the ionized and neutral forms of the molecule.[13]

    • Liquid Chromatography (LC): LC-based methods are advantageous as they require very small amounts of compound and the sample does not need to be completely pure.[14]

  • pH-Solubility Profile:

    • Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, citrate buffers).

    • Add an excess of the solid compound to a fixed volume of each buffer in separate vials.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the logarithm of solubility against pH.

Data Interpretation:

Compound Type Expected pH-Solubility Profile Interpretation
Weak Acid Solubility increases as pH increases above the pKa.The deprotonated (ionized) form is more soluble.
Weak Base Solubility increases as pH decreases below the pKa.The protonated (ionized) form is more soluble.
Neutral Solubility is relatively constant across the pH range.The compound does not ionize significantly.
Zwitterionic U-shaped or bell-shaped curve with minimum solubility near the isoelectric point (pI).Solubility is lowest when the net charge is zero.
Issue 2: The compound is neutral, or pH/salt formation does not provide adequate solubility.

For compounds that are non-ionizable or where pH modification is insufficient, more advanced formulation strategies are required.

Principle: Cosolvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the polarity of the aqueous environment.[15][16][17] This technique is often simple and effective for early-stage in vivo studies.[15]

Common Pharmaceutical Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Cosolvent Solubility Screening

  • Prepare stock solutions of your compound in each cosolvent (e.g., 10 mg/mL).

  • Create a series of cosolvent-buffer mixtures with varying percentages of the cosolvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Add the compound stock solution to each mixture to a final concentration that is above its expected solubility.

  • Equilibrate the samples as described in the pH-solubility protocol.

  • Filter and quantify the dissolved compound.

Example Data:

Cosolvent System (v/v) Derivative X Solubility (µg/mL) Fold Increase
100% Aqueous Buffer (pH 7.4)1.51.0
10% PEG 400 in Buffer12.88.5
20% PEG 400 in Buffer45.230.1
30% PEG 400 in Buffer150.7100.5
40% PEG 400 in Buffer488.1325.4

Causality: PEG 400, being less polar than water, disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic this compound derivative to dissolve.[18][19]

Principle: Crystalline solids have a highly ordered lattice structure that requires significant energy to break for dissolution. Amorphous solids lack this long-range order and exist in a higher energy state, which leads to a significant increase in apparent solubility and dissolution rate.[20][21][22] ASDs are systems where the drug is molecularly dispersed in a polymer matrix, which stabilizes the amorphous state and prevents recrystallization.[21]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

  • Soluplus®

Methods for Preparing ASDs:

  • Spray Drying: A solution of the drug and polymer is atomized into a hot gas stream, rapidly evaporating the solvent and leaving amorphous particles.[23]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method suitable for thermally stable compounds.

When to Consider ASDs: This is a powerful technique for Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility).[24] The FDA has approved numerous products utilizing ASD technology.[20][25]

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[26] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex.[27][28][29] This complex has a hydrophilic exterior, which dramatically improves the apparent aqueous solubility of the drug.[27][28]

G cluster_0 Mechanism of Cyclodextrin Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex CD->Complex Forms Drug Poorly Soluble Drug Derivative Drug->Complex Encapsulation

Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase-Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add an excess amount of your this compound derivative to each solution.

  • Equilibrate the samples for 24-72 hours with constant agitation.

  • Filter the suspensions to remove undissolved drug.

  • Analyze the filtrate to determine the concentration of the dissolved drug.

  • Plot the drug concentration against the cyclodextrin concentration. The slope of this plot can be used to determine the stability constant of the complex.

Principle: For highly lipophilic derivatives, dissolving the compound in a lipid-based formulation can be an effective strategy. These formulations help to maintain the drug in a solubilized state as it transits the gastrointestinal tract, facilitating absorption.[30][31] The Lipid Formulation Classification System (LFCS) provides a framework for categorizing these systems.[24][32][33]

Types of LBFs:

  • Type I: Oils only (e.g., medium-chain triglycerides).

  • Type II: Oils and water-insoluble surfactants (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).

  • Type III: Oils, water-soluble surfactants, and cosolvents (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS).

  • Type IV: Water-soluble surfactants and cosolvents (oil-free).

G A Assess Compound LogP and Dose B High LogP (>5) Low Dose? A->B C Moderate LogP (2-5) Variable Dose? B->C No E Consider Type I/II LBFs (SEDDS) B->E Yes D Low LogP (<2) Solvent Capacity Needed? C->D No F Consider Type III LBFs (SMEDDS) C->F Yes G Consider Type IV LBFs (Micellar Solutions) D->G Yes

Caption: Decision tree for selecting a lipid-based formulation type.

Formulation Development Steps:

  • Excipient Screening: Determine the saturation solubility of your compound in a variety of oils, surfactants, and cosolvents.[31]

  • Ternary Phase Diagrams: Construct phase diagrams to identify combinations of oil, surfactant, and cosolvent that form stable microemulsions upon dilution with water.

  • Performance Testing: Evaluate the selected formulations for their ability to maintain drug solubilization under in vitro lipolysis conditions, which simulates digestion in the gut.

References

  • A Consortium for the development of the LFCS. (n.d.). Lipid Formulation Classification System. Retrieved from [Link]

  • Zhang, T., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery, 21(12), 1807-1822. Retrieved from [Link]

  • Garg, S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(1), 1. Retrieved from [Link]

  • Thatipamula, R., & Palem, C. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 9(7), 262. Retrieved from [Link]

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Retrieved from [Link]

  • Zhang, T., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Retrieved from [Link]

  • ScienceDirect. (n.d.). Lipid Formulation Classification System: Significance and symbolism. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 63, 102438. Retrieved from [Link]

  • Pop, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. Retrieved from [Link]

  • PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Yalkowsky, S. H., & Te, E. L. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. Advanced Drug Delivery Reviews, 60(6), 625-637. Retrieved from [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Retrieved from [Link]

  • Journal of Chromatography B. (2018). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • Gattefossé. (n.d.). Lipid-based formulations. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review and analysis of FDA approved drugs using lipid-based formulations. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2003). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylheptan-2-one. Retrieved from [Link]

  • NIH. (n.d.). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Retrieved from [Link]

  • ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethylhexan-2-one. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5,5-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (5Z)-2,5-dimethyl-5-hepten-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Dimethylhexane-2,5-dihydroperoxide (CAS 3025-88-5). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5,5-Dimethylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-Dimethylazepan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable lactam intermediate. We will delve into the critical aspects of the synthesis, which typically proceeds through a two-stage process: the oximation of 4,4-Dimethylcyclohexanone followed by the Beckmann rearrangement of the resulting oxime. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Overall Synthetic Workflow

The synthesis of this compound is a well-established route involving two primary transformations. Understanding this workflow is the first step in effective troubleshooting.

Synthetic_Workflow cluster_0 Stage 1: Oximation cluster_1 Stage 2: Beckmann Rearrangement A 4,4-Dimethylcyclohexanone C 4,4-Dimethylcyclohexanone Oxime A->C Base (e.g., Na2CO3) B Hydroxylamine (NH2OH) B->C D This compound C:e->D:w Strong Acid (e.g., H2SO4, PPA) Troubleshooting_Rearrangement Start Low Yield of Lactam Check1 Recovered Starting Material? Start->Check1 Path1 Mainly Oxime Recovered Check1->Path1 Yes Path2 Mainly Ketone Recovered Check1->Path2 Yes, but as ketone Reason1 Insufficient Acid Strength or Low Temperature Path1->Reason1 Reason2 Oxime Hydrolysis Side Reaction Path2->Reason2 Solution1 Use Stronger/Dehydrating Acid (e.g., PPA, Oleum) Increase Temperature Reason1->Solution1 Reason2->Solution1

Caption: Decision workflow for troubleshooting a failed Beckmann rearrangement.

Question 4: The yield of this compound is low, and the crude product is a dark, tarry mixture. What's causing this?

Answer: The formation of dark, polymeric material is indicative of product degradation or side reactions caused by overly harsh conditions.

  • Cause: While strong acids and heat are necessary, excessive temperature or prolonged reaction times can cause the caprolactam product to polymerize or degrade. [1][2]The gem-dimethyl group can also influence stability under strongly acidic conditions.

  • Solution: Careful control of the reaction temperature is critical. The rearrangement is often exothermic, so controlled addition of the oxime to the acid at a lower temperature, followed by carefully raising the temperature to the target (e.g., 100-120 °C), is essential. Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.

Question 5: How do I effectively isolate the this compound from the strong acid catalyst after the reaction?

Answer: This is a major challenge in this synthesis. The lactam, being basic, forms a stable salt with the acid catalyst, making direct extraction impossible. [1]The standard procedure is a carefully controlled neutralization.

  • Cooling: First, cool the reaction mixture thoroughly in an ice bath.

  • Neutralization: Slowly and carefully quench the reaction mixture by adding it to a stirred, ice-cold solution of a strong base, such as concentrated aqueous ammonia or sodium hydroxide. This step is highly exothermic and must be done with extreme caution in a well-ventilated fume hood. The goal is to reach a basic pH (pH 8-10).

  • Byproduct Formation: Be aware that this neutralization generates a large amount of inorganic salt (e.g., (NH₄)₂SO₄ if using H₂SO₄ and NH₃). [3]This is a significant drawback of the classic process.

  • Extraction: Once the mixture is basic, the free lactam can be extracted into an organic solvent like dichloromethane or chloroform. Multiple extractions will be necessary to ensure a good recovery.

  • Purification: The crude product obtained after solvent evaporation will likely contain some impurities and require further purification, typically by vacuum distillation or recrystallization.

Part 2: Detailed Experimental Protocols

These protocols are provided as a validated starting point. Researchers should adapt them based on their specific equipment and safety procedures.

Protocol 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime

[4]

Parameter Value
Reactants 4,4-Dimethylcyclohexanone, Hydroxylamine hydrochloride, Sodium carbonate
Stoichiometry 1.0 eq : 1.3 eq : 1.29 eq
Solvent Ethanol/Water
Temperature Reflux (~80-90 °C)

| Time | 3 hours |

Step-by-Step Procedure:

  • In a round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.3 eq) in a mixture of water and ethanol.

  • To this solution, add 4,4-Dimethylcyclohexanone (1.0 eq).

  • Separately, prepare a solution of sodium carbonate (1.29 eq) in water.

  • Add the sodium carbonate solution dropwise to the reaction mixture over 20 minutes with stirring.

  • Heat the mixture to reflux and maintain this temperature for 3 hours.

  • After the reflux period, cool the mixture and remove the ethanol by rotary evaporation.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude 4,4-Dimethylcyclohexanone oxime, which can be purified further by recrystallization if necessary.

Protocol 2: Beckmann Rearrangement to this compound

Derived from principles of caprolactam synthesis. [5][1][2]

Parameter Value
Reactant 4,4-Dimethylcyclohexanone Oxime
Catalyst/Solvent Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Temperature 100 - 120 °C

| Time | 30 - 60 minutes (monitor by TLC) |

Step-by-Step Procedure:

  • Caution: This procedure uses highly corrosive acids and is exothermic. Perform in a chemical fume hood with appropriate personal protective equipment.

  • Place the acid (e.g., sulfuric acid, ~5-10 parts by weight relative to the oxime) in a flask and cool it in an ice bath.

  • Slowly add the 4,4-Dimethylcyclohexanone oxime in small portions to the stirred, cold acid, ensuring the temperature does not rise excessively.

  • Once the addition is complete, slowly heat the mixture in an oil bath to 110-120 °C.

  • Maintain this temperature and monitor the reaction by TLC until the starting oxime is consumed (typically 30-60 minutes).

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully, pour the cold acid mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia or a cold 50% NaOH solution until the pH is ~9. This must be done in an ice bath to control the exotherm.

  • Extract the now basic aqueous solution multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Part 3: Mechanistic Insights

The Beckmann rearrangement is a stereospecific reaction. The group that is anti-periplanar to the hydroxyl (leaving) group on the oxime nitrogen is the one that migrates. [6][7][8]

Beckmann_Mechanism cluster_mech Beckmann Rearrangement Mechanism Oxime Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ TransitionState [Transition State] ProtonatedOxime->TransitionState - H2O exp1 1. Acid protonates the hydroxyl group, making it a good leaving group (H2O). NitriliumIon Nitrilium Ion TransitionState->NitriliumIon Migration exp2 2. The group anti to the leaving group migrates to the nitrogen in a concerted step, displacing water. WaterAttack Adduct NitriliumIon->WaterAttack + H2O exp3 3. A highly electrophilic nitrilium ion intermediate is formed. AmideTautomer Amide Tautomer WaterAttack->AmideTautomer - H+ exp4 4. Water attacks the electrophilic carbon. Lactam Lactam Product AmideTautomer->Lactam Tautomerization exp5 5. Deprotonation and tautomerization yield the final stable lactam.

Caption: Key steps in the acid-catalyzed Beckmann rearrangement mechanism.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this synthesis?

    • A: The main hazards involve the use of highly corrosive and dehydrating strong acids (sulfuric acid, PPA) and the highly exothermic nature of the rearrangement and subsequent neutralization steps. Handling hydroxylamine hydrochloride also requires care as it is a skin and respiratory irritant. Always use appropriate PPE (lab coat, safety glasses, gloves) and work in a well-ventilated chemical fume hood.

  • Q: Why is the Beckmann rearrangement preferred over other methods for synthesizing lactams?

    • A: The Beckmann rearrangement is a powerful and atom-economical C-N bond-forming reaction that starts from readily available ketones. For cyclic ketones, it provides a direct route to lactams, which are crucial monomers for polymers like Nylon. [5][3]Its industrial significance, particularly in the production of ε-caprolactam for Nylon 6, has led to extensive optimization and a deep understanding of the process. [6][3]

  • Q: Can I use other catalysts besides strong Brønsted acids?

    • A: Yes, a variety of other reagents are known to promote the rearrangement, including Lewis acids (e.g., PCl₅, SOCl₂) and sulfonylating agents (e.g., TsCl). [6]In recent years, efforts have focused on developing solid-acid catalysts to circumvent the difficult separation and waste generation associated with homogeneous acid catalysts like sulfuric acid. [1]However, for lab-scale synthesis, sulfuric acid or PPA remains the most common and reliable choice.

References

  • A Technical Guide to 4,4-Dimethylcyclohexanone Oxime: Synthesis, Properties, and Analysis. Benchchem.
  • Beckmann rearrangement. Wikipedia. Available from: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Available from: [Link]

  • The Beckmann Rearrangement. Denmark Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • Gao, F., et al. (2010). Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Catalysis Letters, 137(1-2), 125-130. Available from: [Link]

  • Chemistry of Beckmann Rearrangement. Scribd. Available from: [Link]

  • Beckmann Rearrangement. Organic Chemistry Portal. Available from: [Link]

  • Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry (RSC Publishing). Available from: [Link]

  • Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime. Google Patents (US5264571A).

Sources

Technical Support Center: Enhancing the Stability of 5,5-Dimethylazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with compounds derived from 5,5-Dimethylazepan-2-one. As a specialized class of lactams, these molecules present unique stability challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your research.

I. Understanding the Inherent Stability of the this compound Scaffold

The stability of your this compound derivative is fundamentally governed by the chemistry of its seven-membered lactam ring. While generally more stable than the highly strained β-lactams, the amide bond within the azepan-2-one ring is susceptible to several degradation pathways. The presence of the gem-dimethyl group at the C5 position can also influence the molecule's reactivity through steric and electronic effects.

A. Primary Degradation Pathways

Your primary concerns regarding the stability of these compounds will be hydrolysis, oxidation, and photodegradation. Understanding these pathways is the first step in troubleshooting and preventing unwanted degradation.

  • Hydrolysis: The most common degradation route for lactams is the hydrolytic cleavage of the amide bond.[1][2][3] This reaction is catalyzed by both acidic and basic conditions, leading to the formation of the corresponding ring-opened amino acid. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation: The tertiary carbon at the C5 position, bearing the gem-dimethyl groups, and other susceptible functional groups on your derivative can be prone to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents or excipients.[4][5]

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate photochemical reactions, leading to the degradation of your compound. The specific photolytic pathway will depend on the overall structure of your derivative.[6][7][8][9]

B. The Influence of the Gem-Dimethyl Group

The gem-dimethyl group at the C5 position is a key structural feature. While not directly adjacent to the reactive carbonyl group, it can exert subtle electronic and steric effects. It is hypothesized that the electron-donating nature of the alkyl groups may slightly increase the electron density on the carbonyl carbon, potentially modulating its susceptibility to nucleophilic attack. Sterically, this group can influence the overall conformation of the seven-membered ring, which may in turn affect the accessibility of the amide bond to attacking nucleophiles.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in an aqueous buffer. What is likely happening?

Answer: This is a classic sign of hydrolysis. The cleavage of the lactam ring will result in the formation of a carboxylic acid and an amine, creating a more polar molecule that elutes earlier on a reverse-phase HPLC column.

  • Causality: The amide bond in the azepan-2-one ring has been cleaved by water. This reaction is likely being catalyzed by the pH of your buffer. Both acidic and basic conditions can accelerate this process.[1][2][3]

  • Troubleshooting Steps:

    • Confirm Hydrolysis: To confirm that the new peak is the hydrolyzed product, you can perform a forced degradation study. Intentionally expose your compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and monitor the formation of the new peak by HPLC.

    • Determine the pH of Maximum Stability: Conduct a pH stability profile. Prepare a series of buffers across a wide pH range (e.g., pH 2 to 10) and store your compound in these buffers at a constant temperature. Analyze the samples at various time points to identify the pH at which the rate of degradation is lowest. For many lactams, this is often in the mid-pH range (around pH 4-6).

    • Optimize Storage Conditions: Once the optimal pH is determined, ensure all your experimental buffers are at this pH. For long-term storage of aqueous solutions, consider freezing at -20°C or -80°C after adjusting the pH.

Question 2: My compound appears to be degrading even when stored as a solid at room temperature. What could be the cause?

Answer: Solid-state instability can be caused by several factors, including hygroscopicity, interaction with atmospheric oxygen, or trace impurities.

  • Causality:

    • Hygroscopicity: Your compound may be absorbing moisture from the air, which can then lead to localized hydrolysis within the solid matrix.

    • Oxidation: If your derivative has oxidizable functional groups, it can react with atmospheric oxygen, a process that can be accelerated by light or trace metals.

  • Troubleshooting Steps:

    • Control Humidity: Store your solid compound in a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).

    • Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    • Protect from Light: Store your compound in amber vials or in the dark to minimize photodegradation.

    • Lyophilization: For compounds that will be used in aqueous solutions, lyophilization (freeze-drying) can produce a stable, amorphous powder with a high surface area that is easily reconstituted.[1][10][11][][13] This process removes water to very low levels, significantly inhibiting hydrolysis.

Question 3: I'm seeing multiple new peaks in my chromatogram after my experiment, and I'm not sure what they are.

Answer: The presence of multiple degradation products suggests that several degradation pathways may be occurring simultaneously, or that primary degradation products are further degrading.

  • Causality: This could be a combination of hydrolysis, oxidation, and photodegradation. It is also possible that your compound is interacting with excipients or other components in your experimental system.

  • Troubleshooting Steps:

    • Systematic Forced Degradation Study: Conduct a comprehensive forced degradation study to identify the degradation products from each stress condition (acid, base, oxidation, heat, and light). This will help you create a "fingerprint" of the potential degradants.

    • Use a Stability-Indicating Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products. You may need to develop a new method with a different column, mobile phase, or gradient.

    • UPLC-MS Analysis: Utilize Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to get mass information on the degradation peaks.[4][14][15][16][17] This will be invaluable in proposing structures for the degradation products.

    • Excipient Compatibility Study: If your compound is in a formulation, perform a drug-excipient compatibility study to identify any interactions.[18][19][20][21][22]

III. FAQs: Strategies for Enhancing Stability

Q: What are the best practices for preparing and storing stock solutions of this compound derivatives?

A:

  • Solvent Selection: Use high-purity, anhydrous solvents whenever possible. If using aqueous buffers, use purified water (e.g., Milli-Q) and freshly prepared buffers.

  • pH Control: As determined by your pH stability profile, buffer your stock solutions to the pH of maximum stability.

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C). For aqueous solutions, flash-freeze them in liquid nitrogen before placing them in the freezer to minimize ice crystal formation.

  • Aliquoting: Aliquot your stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil.

Q: Can I use antioxidants to prevent the degradation of my compound?

A: Yes, if your compound is susceptible to oxidation, the addition of an antioxidant can be beneficial.

  • Common Antioxidants: Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and tocopherol.[23]

  • Selection: The choice of antioxidant will depend on the solubility and compatibility with your compound and experimental system.

  • Validation: You will need to experimentally verify the effectiveness of the chosen antioxidant by comparing the stability of your compound with and without the antioxidant under oxidative stress.

Q: How can I use formulation to improve the stability of my compound?

A: Formulation strategies can provide significant protection against degradation.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, shielding them from the surrounding environment.[6][8][24][25][26] This can protect against hydrolysis and photodegradation.

  • Lyophilization: As mentioned earlier, freeze-drying is a powerful technique for creating a stable solid dosage form from an aqueous solution.[1][10][11][][13]

  • Excipient Selection: Carefully screen all excipients for their compatibility with your drug. Some excipients can contain reactive impurities that can accelerate degradation.[19][20][21]

IV. Experimental Protocols

A. Protocol for a Forced Degradation Study

This protocol outlines a systematic approach to identifying the degradation pathways of your this compound derivative.

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 24 and 48 hours. Also, prepare a solution and incubate at 60°C.

    • Photodegradation: Expose a solution of your compound (100 µg/mL) to a photostability chamber with a light source that provides both UV and visible light. Wrap a control sample in aluminum foil and place it in the same chamber.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and analyze by a stability-indicating HPLC-UV method. If available, also analyze by UPLC-MS to obtain mass data for the degradation products.

B. Protocol for Developing a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column, as it is a versatile choice for a wide range of compounds.

  • Mobile Phase Scouting:

    • Aqueous Phase: Begin with 0.1% formic acid in water (for acidic conditions) or 10 mM ammonium bicarbonate (for neutral to slightly basic conditions).

    • Organic Phase: Use acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure that all potential degradation products, which may have a wide range of polarities, are eluted from the column. A typical starting gradient might be 5% to 95% organic phase over 20 minutes.

  • Method Optimization: Inject your stressed samples from the forced degradation study. Optimize the gradient, mobile phase pH, and column temperature to achieve baseline separation between the parent compound and all degradation peaks.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[27][28][29][30][31]

V. Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (80°C Solid/Solution) Thermal->HPLC Analyze Samples Photo Photolytic (UV/Vis Light) Photo->HPLC Analyze Samples UPLC_MS UPLC-MS for Identification HPLC->UPLC_MS Characterize Peaks Degradation_Profile Degradation Profile & Pathway Identification UPLC_MS->Degradation_Profile Generate Compound This compound Derivative Compound->Acid Expose Compound->Base Expose Compound->Oxidation Expose Compound->Thermal Expose Compound->Photo Expose

Caption: Workflow for a forced degradation study.

Stability_Enhancement_Strategies cluster_formulation Formulation Strategies cluster_storage Storage & Handling pH_Control pH Optimization & Buffering Stable_Compound Enhanced Stability of This compound Derivative pH_Control->Stable_Compound Antioxidants Addition of Antioxidants Antioxidants->Stable_Compound Cyclodextrins Complexation with Cyclodextrins Cyclodextrins->Stable_Compound Lyophilization Lyophilization Lyophilization->Stable_Compound Low_Temp Low Temperature (-20°C / -80°C) Low_Temp->Stable_Compound Light_Protection Protection from Light (Amber Vials) Light_Protection->Stable_Compound Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Stable_Compound Desiccation Desiccation (for Solids) Desiccation->Stable_Compound

Caption: Strategies for enhancing compound stability.

VI. References

  • Loftsson, T., & Popielec, A. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532–542. [Link]

  • Baird, A. W., & Bird, A. E. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73–103. [Link]

  • Javed, I., et al. (2022). Cyclodextrin: A prospective nanocarrier for the delivery of antibacterial agents against bacteria that are resistant to antibiotics. Frontiers in Pharmacology, 13, 947069. [Link]

  • Timm, A., et al. (2019). Photolysis of four β-lactam antibiotics under simulated environmental conditions: Degradation, transformation products and antibacterial activity. The Science of the Total Environment, 651(Pt 1), 1605–1612. [Link]

  • Giordani, S., et al. (2002). Drug-Excipient Compatibility Studies. Search of interaction indicators. Journal of Thermal Analysis and Calorimetry, 70(3), 827–846. [Link]

  • Kumar, V., et al. (2013). Formulation and Evaluation of Lyophilized Antibacterial Agent. International Journal of PharmTech Research, 5(4), 1581-1589. [Link]

  • Patel, D. R., et al. (2013). Formulation and evaluation of lyophilized antibacterial agent. International Journal of PharmTech Research, 5(4), 1581-1589. [Link]

  • Mura, P. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 12(11), 1046. [Link]

  • Fujimoto, K., et al. (1982). Nuclear magnetic resonance spectrometric assay of beta-lactamase. Antimicrobial Agents and Chemotherapy, 21(5), 748–753. [Link]

  • Feng, H., et al. (2017). NMR spectra monitoring meropenem hydrolysis catalyzed by NDM-1. a¹H NMR... ResearchGate. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2047. [Link]

  • Jung, H. R., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Clinical Infectious Diseases, 73(9), e3346–e3353. [Link]

  • Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532–542. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 10(9), 957–999. [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 69(14), 4862–4864. [Link]

  • Chen, C. C., et al. (1998). Antioxidant activity of piperlactam S: prevention of copper-induced LDL peroxidation and amelioration of free radical-induced oxidative stress of endothelial cells. Journal of Natural Products, 61(1), 1–5. [Link]

  • Diehl, D., & Bramer, D. (2006). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • Lee, C. F., et al. (2019). Effect of C-2 substitution on the stability of non-traditional cephalosporins in mouse plasma. The Journal of Antibiotics, 72(6), 469–475. [Link]

  • Wang, S., et al. (2018). Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. ACS Omega, 3(7), 8433–8441. [Link]

  • Patil, A. S., et al. (2015). Development and validation of stability indicating HPLC method: A review. ResearchGate. [Link]

  • Carreer, R., et al. (1998). Oxidant-scavenging activities of beta-lactam agents. European Journal of Clinical Microbiology & Infectious Diseases, 17(1), 43–46. [Link]

  • Lax, R. (2008). Stabilizing compositions for antibiotics and methods of use. Google Patents.

  • Schreiner, P. R., & Lüttringhaus, A. (2011). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. ResearchGate. [Link]

  • Rao, B. M., et al. (2019). Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam. Current Pharmaceutical Analysis, 15(7), 762-775. [Link]

  • Anonymous. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of Minnesota. [Link]

  • Patel, K., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 133. [Link]

  • Consensus. (2024). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]

  • Shinde, V. (2020). Drug-Excipient Compatibility Study. Veeprho. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Sultana, N., et al. (2014). Ultraperformance Liquid Chromatography–Mass Spectrometric Method for Determination of Ampicillin and Characterization of Its Forced Degradation Products. Journal of Chromatographic Science, 52(8), 819–826. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Prague University of Chemistry and Technology. [Link]

  • Singh, S., et al. (2015). Drug-Excipient compatibility studies: First step for dosage form development. The Pharma Innovation, 4(5), 14-22. [Link]

  • Patel, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Wang, S., et al. (2018). Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. JACS Au, 1(1), 10-18. [Link]

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology, 431(18), 3472–3491. [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 69(14), 4862–4864. [Link]

  • Samsung Biologics. (2024). Enhancing Biopharmaceutical Stability Through Lyophilization. Pharma's Almanac. [Link]

  • Raghavan, K. (2015, August 10). AAPS PF 101 8 Excipient Compatibility Studies. YouTube. [Link]

  • Chen, X., et al. (2022). UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring. Molecules, 27(1), 282. [Link]

  • Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS J, 20(4), 74. [Link]

  • Al-Tel, T. H. (2011). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 18(29), 4466–4486. [Link]

  • Ahmad, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14358. [Link]

  • He, L., & He, T. (2020). Understanding oxidants and antioxidants: Classical team with new players. Journal of Food Biochemistry, 44(1), e13148. [Link]

  • LibreTexts Chemistry. (2023). 21.7 Chemistry of Amides. LibreTexts. [Link]

Sources

Technical Support Center: Catalyst Selection for 5,5-Dimethylazepan-2-one Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for catalyst selection in 5,5-Dimethylazepan-2-one functionalization.

This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of this compound. Our objective is to provide a comprehensive technical resource that addresses common challenges in catalyst selection and reaction optimization, particularly for C-H functionalization strategies. By blending fundamental principles with practical, field-proven insights, this document serves as both a strategic guide and a troubleshooting manual.

Section 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions regarding the functionalization of lactams like this compound, establishing the scientific groundwork for subsequent catalyst selection and troubleshooting.

Q1: Why is C-H functionalization the preferred strategy for modifying this compound?

A1: Traditional organic synthesis often relies on pre-functionalized starting materials, which can lead to longer, less efficient synthetic routes. C-H functionalization offers a more direct and atom-economical approach by converting inert C-H bonds directly into new C-C or C-heteroatom bonds.[1][2] For a scaffold like this compound, this strategy avoids the need for multi-step sequences to install reactive handles, thereby streamlining the synthesis of complex derivatives for drug discovery and development.[3]

Q2: What is the role of a "directing group" in achieving regioselectivity on the lactam ring?

A2: The this compound structure contains multiple, chemically similar C(sp³)–H bonds. Achieving selective functionalization at a single desired position is a significant challenge.[3][4] A directing group is a functional group within the substrate that coordinates to the transition metal catalyst, positioning it in close proximity to a specific C-H bond.[5][6] In the case of this lactam, the endogenous amide oxygen can act as a Lewis-basic directing group, typically guiding the catalyst to functionalize the C6 methylene position via the formation of a stable six-membered metallacycle intermediate.[7] Utilizing the inherent functionality of the molecule avoids the need to install and later remove an external directing group, enhancing overall synthetic efficiency.[2][8]

Q3: Which C-H bonds on this compound are most susceptible to functionalization?

A3: The reactivity of C-H bonds is influenced by both electronic and steric factors, as well as the mechanism of the chosen catalytic system.

  • C6 Position (α- to Nitrogen): This is often the most accessible position when relying on the amide as the directing group, leading to the formation of a thermodynamically favored 6-membered palladacycle or rhodacycle.[7]

  • C3 and C4 Positions (Alkyl chain): Functionalization at these more remote positions is challenging and typically requires specialized directing groups or catalyst systems designed for distal C-H activation.[4][6]

  • C7 Position (α- to Carbonyl): While C-H bonds alpha to a carbonyl are often considered activated, direct functionalization can be competitive with other pathways. Catalyst and reaction conditions must be carefully selected to favor this position.

  • Methyl Groups (C5): Tertiary C-H bonds at the gem-dimethyl group are generally less reactive in directed functionalization pathways due to steric hindrance and the difficulty of forming a stable metallacycle. However, certain radical-based or undirected catalytic systems might favor these positions.[2]

Section 2: Catalyst Selection & Optimization Guide

The choice of catalyst is paramount and is dictated by the desired transformation (e.g., arylation, amination, olefination) and target position. Below is a comparative guide to the most common transition metal catalysts.

Catalyst System Comparison
Metal Catalyst FamilyCommon Precursor(s)Typical Ligand(s)Target FunctionalityMechanistic HallmarkKey Considerations & Limitations
Palladium (Pd) Pd(OAc)₂, PdCl₂, Pd(TFA)₂Acetate, Pivalate, Amino AcidsArylation, Olefination, AcetoxylationConcerted Metalation-Deprotonation (CMD)[9][10]Highly reliable for directed reactions. Often requires an oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, Benzoquinone). Can be sensitive to substrate electronics.[11][12]
Rhodium (Rh) [RhCpCl₂]₂, [Rh(cod)Cl]₂Carboxylates, BINAP, SEGPHOSArylation, Olefination, AnnulationC-C Activation, CMD, C-H Insertion[9][13]Versatile for C-C bond formation. Can exhibit divergent reactivity based on ligand choice.[14][15] Catalyst cost can be a factor.
Iridium (Ir) [IrCpCl₂]₂, [Ir(cod)Cl]₂Often ligandless or simple carboxylatesAmination, Borylation, MethylationOxidative Addition, CMD[16][17]Excellent for C-N and C-B bond formation.[18][19] Often displays high functional group tolerance. Requires careful control of conditions to prevent catalyst deactivation.[20]
Ruthenium (Ru) [Ru(p-cymene)Cl₂]₂, Ru₃(CO)₁₂Carboxylates, PhosphinesOlefination, ArylationCMD, Heck-type insertions[9][21]Cost-effective alternative to Rh/Ir. Can catalyze remote C-H functionalizations.[22] May require higher temperatures.[23]
Nickel (Ni) Ni(OAc)₂, Ni(cod)₂, NiCl₂(DME)Often ligandless or simple N-donorsArylation, Alkylation, AcylationRadical pathways, Reductive Coupling[24][25]Uses an earth-abundant metal.[26] Effective for cross-electrophile coupling. Can be sensitive to air and moisture. Mechanistic pathways can be complex.[27][28]
Copper (Cu) Cu(OAc)₂, CuI, CuTCPhenanthroline, BOX ligandsAmination, Imidation, C-O formationRadical or SET pathwaysInexpensive and readily available. Ideal for C-Heteroatom bond formation. Often requires stoichiometric oxidants.[29]

Section 3: Troubleshooting Guide

This guide provides solutions to common experimental issues in a direct question-and-answer format.

Q4: My reaction shows no conversion, and I only recover my starting material. What are the likely causes?

A4: Zero conversion is a common but solvable issue. A systematic check is required:

  • Catalyst Inactivity: Is the catalyst precursor old or improperly stored? Transition metal catalysts, particularly in lower oxidation states (e.g., Pd(0), Ni(0)), can be sensitive to air and moisture. Action: Use a freshly opened bottle of catalyst or a trusted active batch. Consider a brief activation step if applicable (e.g., pre-reduction of a Ni(II) salt).

  • Oxidant Failure: Many C-H activation cycles, especially with Pd(II), require an oxidant to regenerate the active catalyst.[10] Action: Ensure your oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is pure and dry. Some silver salts are light-sensitive.

  • Solvent/Reagent Purity: Trace water or other impurities in the solvent or reagents can poison the catalyst. Action: Use freshly distilled, anhydrous solvents and purify starting materials if their purity is questionable.

  • Incorrect Reaction Temperature: C-H activation is often the rate-determining step and can have a high activation energy. Action: Increase the reaction temperature in 10-20 °C increments.[30] Conversely, very high temperatures can lead to catalyst decomposition; check the literature for the thermal stability of your chosen system.

  • Inappropriate Ligand/Additive: If the reaction requires a ligand or an additive (e.g., a carboxylate to facilitate proton abstraction in CMD mechanisms), its absence or degradation will stall the reaction. Action: Double-check that all components were added correctly.

Q5: I'm observing a mixture of regioisomers (e.g., functionalization at both C6 and C4). How can I improve selectivity?

A5: Poor regioselectivity indicates that the energy barriers for C-H activation at different sites are too similar under your current conditions.

  • Strengthen the Directing Effect: The coordination of the directing group to the metal is key. Changing the solvent can have a profound impact. A less coordinating solvent may enhance the interaction between the catalyst and the substrate's directing group.

  • Modify the Steric Environment: The steric bulk of the catalyst's ligands can be used to control access to different C-H bonds. Action: Switch to a bulkier ligand (e.g., from a simple acetate to a pivalate) to disfavor sterically hindered C-H bonds and potentially enhance selectivity for the electronically preferred site.

  • Change the Metal: Different metals form metallacycles of varying stability. If a Palladium catalyst is giving a mixture, a Rhodium or Iridium catalyst might offer a different selectivity profile due to its preference for different coordination geometries and metallacycle sizes.[15][19]

Q6: My product yield is low, and I see significant amounts of byproduct, such as homocoupling of the coupling partner or substrate decomposition.

A6: Low yield with byproduct formation points to competing reaction pathways overwhelming the desired C-H functionalization.

  • Optimize Reagent Stoichiometry: An excess of the coupling partner (e.g., aryl halide or boronic acid) can lead to its homocoupling. Action: Systematically screen the stoichiometry. Try running the reaction with the C-H substrate as the limiting reagent and then with the coupling partner as the limiting reagent.[31]

  • Control the Reaction Rate: If the reaction is too fast, side reactions can dominate. Action: Lower the reaction temperature or reduce the catalyst loading. Adding the coupling partner slowly via syringe pump can also maintain a low instantaneous concentration, suppressing side reactions.

  • Evaluate Additives: Many reactions require specific additives to function correctly. For example, silver salts in Iridium catalysis can act as both a halide scavenger and an oxidant, and their role can be critical for selectivity.[18] Action: Re-evaluate the necessity and amount of each additive. Sometimes, an additive intended to help can open up undesired pathways.

Section 4: Visualized Workflows & Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex decision-making processes and reaction pathways.

Catalyst_Selection_Workflow start Define Target Functionalization on this compound bond_type Desired Bond Type? start->bond_type cc_bond C-C Bond (Arylation, Olefination, Alkylation) bond_type->cc_bond C-C cn_bond C-N Bond (Amination, Imidation) bond_type->cn_bond C-N co_cb_bond C-O / C-B Bond (Hydroxylation, Borylation) bond_type->co_cb_bond C-X pd_rh_ru Primary Candidates: Pd, Rh, Ru cc_bond->pd_rh_ru ir_cu Primary Candidates: Ir, Cu cn_bond->ir_cu ir_pd Primary Candidates: Ir (Borylation) Pd (Acetoxylation) co_cb_bond->ir_pd ni_cu Alternative: Ni (for alkylation) pd_rh_ru->ni_cu CMD_Mechanism sub Lactam Substrate + [M]Ln Catalyst coord Coordination (Amide O -> M) sub->coord cmd Concerted Metalation- Deprotonation (CMD) coord->cmd meta Metallacycle Intermediate cmd->meta ox_add Reaction with Coupling Partner (e.g., R-X) meta->ox_add Path A reduct Reductive Elimination meta->reduct Path B (e.g., Olefination) ox_add->reduct prod Functionalized Lactam + [M]Ln-2 Catalyst reduct->prod regen Oxidant-Mediated Regeneration prod->regen Catalytic Cycle regen->sub Catalytic Cycle

Caption: Generalized mechanism for directed C-H activation via CMD.

Troubleshooting_Flowchart start Problem Encountered no_rxn No Reaction / Low Conversion start->no_rxn bad_select Poor Selectivity (Regioisomers) start->bad_select byprod Byproducts / Low Yield start->byprod sol_catalyst Check Catalyst Activity & Oxidant Purity no_rxn->sol_catalyst Yes sol_temp Verify Temperature & Reagent Purity no_rxn->sol_temp Yes sol_sterics Modify Ligand Sterics bad_select->sol_sterics Yes sol_directing Change Solvent to Enhance Direction bad_select->sol_directing Yes sol_stoich Optimize Stoichiometry byprod->sol_stoich Yes sol_rate Lower Temperature or Use Syringe Pump byprod->sol_rate Yes

Caption: A decision tree for troubleshooting common experimental issues.

Section 5: Experimental Protocol Example

This section provides a representative, generalized protocol for a palladium-catalyzed C6-arylation of an N-H lactam, which serves as a robust starting point for your experiments with this compound.

Protocol: Palladium-Catalyzed C(sp³)–H Arylation at the C6 Position

Disclaimer: This is a general procedure and must be optimized for this compound. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)

  • Silver Carbonate (Ag₂CO₃, 2.0 equiv)

  • Pivalic Acid (PivOH, 30 mol%)

  • Anhydrous 1,4-Dioxane or Toluene (to achieve 0.1 M concentration)

  • Inert gas (Nitrogen or Argon)

Experimental Setup:

  • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the aryl iodide, Pd(OAc)₂, Ag₂CO₃, and Pivalic Acid.

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

Procedure:

  • Place the sealed reaction vessel in a pre-heated oil bath or heating block set to 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by taking aliquots (if possible) and analyzing via TLC, GC-MS, or LC-MS.

Workup & Purification:

  • Once the reaction is complete (or has ceased to progress), remove the vessel from the heat and allow it to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Filter the mixture through a pad of Celite® to remove the silver salts and palladium black. Wash the pad with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue using flash column chromatography on silica gel, eluting with a solvent system determined by TLC analysis (e.g., a gradient of Ethyl Acetate in Hexanes).

  • Combine the fractions containing the pure product and concentrate to yield the C6-arylated this compound. Characterize by NMR and MS to confirm structure and purity.

References

  • Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation - RSC Blogs. (2018). Royal Society of Chemistry.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (2015). Royal Society of Chemistry.
  • Breakthrough in beta-lactam synthesis using nickel c
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (n.d.). Royal Society of Chemistry.
  • Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applic
  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (2017).
  • The main mechanisms of C-H activ
  • C-H activ
  • Optimization of the Reaction Conditions. (n.d.).
  • Optimization of the reaction conditions a. (n.d.).
  • Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction to Afford Vinylcyclopropanes. (n.d.).
  • β-Lactamases: A Focus on Current Challenges. (n.d.). PMC - NIH.
  • Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage. (2023).
  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionaliz
  • Merging Directed C-H Activations with High-Throughput Experimentation: Development of Predictable Iridium-Catalyzed C-H Amin
  • Diastereoselective C–H carbonylative annulation of aliphatic amines: a rapid route to functionalized γ-lactams. (2018). Chemical Science (RSC Publishing).
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Scielo.
  • C–H activation: A strategic approach toward lactams using transition metals. (n.d.).
  • Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Deriv
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. (2021). Diva-portal.org.
  • Palladium-catalyzed C-H functionalization of acyldiazomethane and tandem cross-coupling reactions. (2015). PubMed.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. (n.d.). PMC - NIH.
  • Diverse strategies for transition metal catalyzed distal C(sp3)
  • Decoding Directing Groups and Their Pivotal Role in C−H Activation. (n.d.).
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
  • Nickel-catalyzed decarboxylative acylation of heteroarenes by sp2 C-H functionaliz
  • Catalytic C-H Activ
  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
  • Optimization of reaction conditions. [a]. (n.d.).
  • New palladium-catalyzed cross-coupling routes to carbon functionalized metall
  • Rhodium catalyzed template-assisted distal para-C–H olefin
  • Ruthenium-Catalyzed Difunctionalization of Vinyl Cyclopropanes for Double m-C(sp2)-H/C-5(sp3)
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (n.d.).
  • Recent Developments in Nickel-Catalyzed Intermolecular Dicarbofunctionalization of Alkenes. (2020).
  • Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activ
  • Ruthenium(II)-Catalyzed Regioselective C-H Olefination of Aromatic Ketones and Amides with Allyl Sulfones. (2021). PubMed.
  • A Catalysis Guide Focusing on C–H Activation Processes. (2025).
  • Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. (n.d.). Chemical Science (RSC Publishing).
  • Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and comput
  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (n.d.).
  • Rhodium(i)-catalyzed cascade C(sp2)–H bond alkylation – amidation of anilines: phosphorus as traceless directing group. (2023). Semantic Scholar.
  • Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes. (n.d.). PMC - PubMed Central.
  • Regio- and Stereoselective Rhodium(II)
  • Ruthenium-catalyzed one-pot double allylation/cycloisomerization of 1,3-dicarbonyl compounds leading to exo-methylenecyclopentanes. (n.d.). PubMed.

Sources

Technical Support Center: Synthesis of 5,5-Dimethylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,5-Dimethylazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. This guide is structured as a series of troubleshooting questions and answers to directly address issues that may arise during your experimental work.

Overview of the Synthesis: The Beckmann Rearrangement

The industrial and laboratory synthesis of this compound, a substituted ε-caprolactam, is primarily achieved through the Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime.[1][2] This acid-catalyzed reaction rearranges the oxime into a lactam.[3][4] The process begins with the formation of the oxime from 4,4-dimethylcyclohexanone, which is then treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to induce the rearrangement.[1]

The core mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[5] This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, which breaks the N-O bond and forms a new C-N bond.[4][6] The resulting nitrilium ion is then attacked by water and tautomerizes to the final lactam product.[2]

Beckmann_Rearrangement Start 4,4-Dimethylcyclohexanone Oxime H_plus + H⁺ Protonated Protonated Oxime H2O_loss - H₂O Nitrilium Nitrilium Ion Intermediate H2O_add + H₂O ImidicAcid Imidic Acid Tautomer Taut Tautomerization Product This compound (Lactam) H_plus->Protonated Protonation H2O_loss->Nitrilium [1,2]-Alkyl Shift (Rearrangement) H2O_add->ImidicAcid Nucleophilic Attack Taut->Product

Caption: The reaction pathway for the acid-catalyzed Beckmann rearrangement.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis, focusing on byproduct identification and mitigation strategies.

Question 1: My yield of this compound is significantly lower than expected, and the crude product is an oily mixture instead of a solid. What is the likely cause?

Answer: Low yields and the presence of oily impurities are often indicative of significant side reactions competing with the desired Beckmann rearrangement. The most probable cause is a competing reaction known as the Beckmann fragmentation .[1]

Causality: The structure of your starting material, 4,4-dimethylcyclohexanone oxime, is particularly susceptible to fragmentation. The key step in the Beckmann rearrangement is the migration of an alkyl group. However, if the group alpha to the oxime can form a stable carbocation, fragmentation becomes a major competitive pathway.[1] In your substrate, the quaternary carbon at position 4 can stabilize a positive charge effectively, leading to the formation of a stable tertiary carbocation.

This fragmentation pathway cleaves the ring, generating an unsaturated nitrile byproduct instead of the desired lactam.

Beckmann_Fragmentation Protonated Protonated Oxime H2O_loss - H₂O TS Fragmentation Transition State Products Unsaturated Nitrile + Tertiary Carbocation TS->Products Deprotonation - H⁺ Final_Products Mixture of Isomeric Nitriles (e.g., 6-cyano-2,2-dimethylhex-5-ene) H2O_loss->TS C-C Bond Cleavage Deprotonation->Final_Products Proton Loss

Caption: The competing Beckmann fragmentation pathway leading to nitrile byproducts.

Troubleshooting Steps:

  • Re-evaluate Reaction Temperature: Higher temperatures can favor fragmentation. Attempt the rearrangement at the lowest effective temperature.

  • Choice of Acid: The type and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are common, they can also promote fragmentation. Consider experimenting with milder Lewis acids or activating agents like tosyl chloride, which may favor the rearrangement pathway.[1]

  • Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your crude product. Look for masses corresponding to the expected fragmentation products (see Table 1).

Question 2: My GC-MS analysis shows a major impurity with a molecular weight of 139 g/mol . What is this compound?

Answer: A molecular weight of 139 g/mol corresponds to a molecular formula of C₉H₁₅N. This is the exact mass of the unsaturated nitrile formed from the Beckmann fragmentation of 4,4-dimethylcyclohexanone oxime. The carbocation intermediate formed during fragmentation can lose a proton from several positions, leading to a mixture of isomeric nitriles.

Table 1: Key Byproducts and Their Identification

Compound TypePotential Structure(s)Molecular Weight ( g/mol )Primary Identification MethodExpected Mass Spec (EI) Fragments (m/z)
Unsaturated Nitrile 6-Cyano-2,2-dimethylhex-5-ene and isomers139.22GC-MS139 (M⁺), 124 (M-CH₃), 96, 82, 68, 55, 41
Hydrolyzed Nitrile 6-Carboxy-2,2-dimethylhex-5-ene158.21LC-MS, GC-MS (after derivatization)158 (M⁺), 143 (M-CH₃), 113 (M-COOH)
Unreacted Ketone 4,4-Dimethylcyclohexanone126.20GC-MS126 (M⁺), 111 (M-CH₃), 83, 70, 55
Unreacted Oxime 4,4-Dimethylcyclohexanone Oxime141.22GC-MS141 (M⁺), 124 (M-OH), 108, 96, 83, 55

Troubleshooting Protocol: Confirming Nitrile Byproduct

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis:

    • Injector Temp: 250 °C

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min.

    • MS Detector: Scan from m/z 40 to 300.

  • Data Interpretation:

    • Look for a peak or a cluster of closely eluting peaks with a molecular ion (M⁺) at m/z = 139.

    • Examine the fragmentation pattern. The loss of a methyl group (m/z = 124) is a characteristic fragmentation for this structure.

    • Compare the obtained spectrum with a library spectrum for similar unsaturated nitriles if available.

Question 3: How can I minimize byproduct formation and improve the purity of my this compound?

Answer: Minimizing byproduct formation requires careful control of reaction conditions to favor the rearrangement over fragmentation. The following workflow provides a systematic approach to optimizing your synthesis and purification.

Troubleshooting_Workflow cluster_purify Start Low Yield / Impure Product Observed Analysis Step 1: Analyze Crude Product via GC-MS & NMR Start->Analysis Identify Step 2: Identify Key Byproducts (e.g., Nitriles) Analysis->Identify Optimize Step 3: Optimize Reaction Conditions Identify->Optimize Temp Lower Reaction Temperature Optimize->Temp Parameter Acid Screen Alternative Acid Catalysts (PPA, TsCl) Optimize->Acid Parameter Time Monitor Reaction Over Time (TLC, GC) Optimize->Time Parameter Purify Step 4: Refine Purification Protocol Crystallization Recrystallization (e.g., from hexanes/ethyl acetate) Purify->Crystallization Method Chromatography Column Chromatography (Silica Gel) Purify->Chromatography Method Success High Purity this compound Temp->Purify Acid->Purify Time->Purify Crystallization->Success Chromatography->Success

Caption: A systematic workflow for troubleshooting and optimizing the synthesis.

Detailed Protocols:

A. Reaction Optimization:

  • Temperature Control: Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Avoid external heating unless the reaction fails to proceed. The rearrangement is exothermic, and controlling this exotherm is crucial.

  • Catalyst Screening:

    • Sulfuric Acid: If using H₂SO₄, add the oxime slowly to the pre-cooled acid to manage the heat generated.

    • Polyphosphoric Acid (PPA): PPA can sometimes provide a less aggressive medium, reducing fragmentation.

    • Tosyl Chloride (TsCl) in Pyridine: Converting the oxime to a tosylate ester in situ can promote a cleaner rearrangement at lower temperatures.[1][4]

B. Enhanced Purification:

  • Work-up: After quenching the reaction with a base (e.g., NaOH or NH₄OH) to neutralize the acid, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer to remove inorganic salts.

  • Recrystallization: The desired lactam product is typically a solid at room temperature, while the nitrile byproducts are often oils. Recrystallization is a highly effective purification method.

    • Dissolve the crude product in a minimal amount of a hot solvent in which the lactam has good solubility (e.g., ethyl acetate, toluene).

    • Add a co-solvent in which the lactam is poorly soluble (e.g., hexanes, petroleum ether) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure lactam.

    • Collect the crystals by filtration.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) will typically separate the less polar nitrile byproducts from the more polar lactam product.

By systematically analyzing your byproducts and carefully controlling reaction and purification parameters, you can significantly improve both the yield and purity of your this compound synthesis.

References

  • Hu, B., Yang, S., & Wang, L. (2006). SPME/GC-MS determination of impurities in industrial caprolactam. Journal of Separation Science, 29(1), 143-149. Available at: [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from: [Link]

  • Wikipedia contributors. (n.d.). Beckmann rearrangement. Wikipedia. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. organic-chemistry.org. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). The Beckmann Rearrangement. chemistrysteps.com. Retrieved from: [Link]

  • Suvigan, P. (2023, October 29). What is Beckmann Rearrangement Reaction ? Basics & Mechanism Beckmann Elimination Solved Examples [Video]. YouTube. Retrieved from: [Link]

  • Han, J. (2019). [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. Se Pu, 37(4), 444-448. Available at: [Link]

  • Zhang, Z., & Li, G. (1990). The determination of impurities in caprolactam by capillary gas chromatography-mass spectrometry. Journal of Chromatographic Science, 28(11), 573-575. Available at: [Link]

  • UCLA, Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. Retrieved from: [Link]

Sources

Technical Support Center: Navigating Reactions with 5,5-Dimethylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,5-Dimethylazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered lactam. The gem-dimethyl group at the C5 position introduces significant steric bulk, which can pose unique challenges in various chemical transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals. Our approach is rooted in a deep understanding of reaction mechanisms and the principles of steric hindrance, providing you with not just solutions, but the reasoning behind them.

The Challenge: Understanding Steric Hindrance in this compound

The defining feature of this compound is the quaternary carbon at the 5-position. This "gem-dimethyl effect" can significantly influence the reactivity of the lactam in several ways:

  • Shielding of Reactive Centers: The bulky methyl groups can physically block the approach of reagents to both the nitrogen atom and the adjacent α-protons.

  • Conformational Rigidity: The gem-dimethyl group can lock the seven-membered ring into specific conformations, which may not be optimal for certain reaction pathways.

  • Electronic Effects: While primarily a steric effect, the alkyl groups can have minor electronic contributions that may influence reactivity.

This guide will address the most common reactions performed on this scaffold and provide strategies to mitigate the challenges posed by steric hindrance.

Troubleshooting Guide: Common Reactions and Solutions

N-Alkylation and N-Arylation: Accessing the Lactam Nitrogen

Direct functionalization of the lactam nitrogen is often a primary synthetic goal. However, the steric bulk of the gem-dimethyl group can make this a non-trivial task.

Scenario: You are attempting to N-alkylate this compound using a standard procedure (e.g., NaH, alkyl halide in THF/DMF) and observe low conversion of your starting material.

Probable Cause: The steric hindrance around the nitrogen atom is preventing the lactam anion from effectively attacking the electrophilic carbon of the alkyl halide, a classic SN2 reaction challenge. This is particularly problematic with secondary or bulky primary alkyl halides.

Solutions & Scientific Rationale:

StrategyDetailed Protocol & ExplanationExpected Outcome
Use of a More Reactive Electrophile Instead of alkyl bromides or chlorides, consider using alkyl iodides or triflates. Iodide is a better leaving group, and triflates are exceptionally good leaving groups, both of which can lower the activation energy of the SN2 transition state.Increased yields and faster reaction times.
Higher Reaction Temperatures & Microwave Irradiation Increasing the thermal energy of the system can help overcome the activation barrier imposed by steric hindrance. Microwave-assisted synthesis is particularly effective in rapidly heating the reaction mixture, often leading to significantly improved yields and reduced reaction times.[1]Moderate to good yields, especially with less hindered primary alkyl halides.
Phase-Transfer Catalysis (PTC) Under PTC conditions, a quaternary ammonium salt shuttles the lactam anion from the solid or aqueous phase to the organic phase where the alkyl halide resides. This can enhance the nucleophilicity of the lactam anion and facilitate the reaction.Improved yields, particularly for reactions that are sluggish under standard conditions.

Experimental Protocol: Microwave-Assisted N-Alkylation

  • In a microwave-safe vessel, combine this compound (1.0 eq.), powdered K₂CO₃ (3.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq.).

  • Add the alkyl halide (1.2 eq.).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a temperature of 120-150 °C for 15-60 minutes.

  • After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Scenario: Attempts to couple an aryl halide with this compound using standard Buchwald-Hartwig or Ullmann conditions result in no desired product, with only starting materials recovered.

Probable Cause: The steric hindrance around the nitrogen atom prevents the formation of the key metal-amide intermediate in both catalytic cycles. In the Buchwald-Hartwig reaction, the bulky lactam may not efficiently coordinate to the palladium center. In the Ullmann condensation, the high temperatures and copper catalyst may not be sufficient to overcome the steric barrier.[2]

Solutions & Scientific Rationale:

StrategyDetailed Protocol & ExplanationExpected Outcome
Bulky, Electron-Rich Ligands (Buchwald-Hartwig) Employing sterically demanding and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can promote the reductive elimination step and stabilize the active catalytic species, potentially overcoming the hindrance of the lactam.[3]Moderate yields may be achievable with less hindered aryl halides.
Use of a More Reactive Arylating Agent Aryl triflates or nonaflates are more reactive than aryl bromides or chlorides and can facilitate the oxidative addition step in the Buchwald-Hartwig reaction.Improved reactivity and potentially higher yields.
Modern Ullmann Conditions Classic Ullmann reactions often require harsh conditions. Modern protocols utilize soluble copper sources (e.g., CuI) and ligands (e.g., N,N-dimethylglycine, phenanthroline) that can facilitate the coupling at lower temperatures (90-120 °C).[4]This approach may offer a viable alternative to palladium-catalyzed methods.

Experimental Protocol: Buchwald-Hartwig Amination with a Bulky Ligand

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), a bulky phosphine ligand (e.g., XPhos, 0.05 eq.), and a strong base such as LiHMDS or K₃PO₄ (1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.2 eq.) and the aryl halide (1.0 eq.).

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Heat the reaction mixture at 80-110 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Troubleshooting Start Low/No N-Arylation Yield Hindrance Steric Hindrance Prevents Pd-N Bond Formation Start->Hindrance Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Hindrance->Ligand Improves Reductive Elimination ArylHalide Use More Reactive Aryl Halide (e.g., Ar-OTf) Hindrance->ArylHalide Facilitates Oxidative Addition Temp Increase Reaction Temperature Hindrance->Temp Overcomes Activation Energy Success Successful N-Arylation Ligand->Success ArylHalide->Success Temp->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.

α-Functionalization: Reactions Adjacent to the Carbonyl

Introducing substituents at the α-position (C2) of the lactam ring is a common strategy for building molecular complexity. However, the gem-dimethyl group can influence the formation and reactivity of the enolate intermediate.

Scenario: You are attempting to deprotonate this compound with a strong base like Lithium Diisopropylamide (LDA) followed by quenching with an alkyl halide, but you observe a significant amount of unreacted starting material or low yields of the α-alkylated product.

Probable Cause: The α-protons are sterically shielded by one of the gem-dimethyl groups, making their abstraction by the bulky LDA base difficult. Additionally, the resulting enolate can be sterically hindered, reducing its reactivity towards the electrophile.

Solutions & Scientific Rationale:

StrategyDetailed Protocol & ExplanationExpected Outcome
Use of a Smaller, Strong Base While LDA is a common choice, a smaller but still strong, non-nucleophilic base like Lithium Tetramethylpiperidide (LiTMP) or Sodium Hydride (NaH) in the presence of a coordinating solvent like HMPA might be more effective at accessing the α-protons.Improved deprotonation efficiency.
Longer Deprotonation Times and/or Higher Temperatures Allowing the deprotonation reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., from -78 °C to -40 °C) can lead to more complete enolate formation.Higher conversion to the enolate.
Use of a More Reactive Alkylating Agent Similar to N-alkylation, using a more reactive electrophile like an alkyl iodide or a primary alkyl triflate can enhance the rate of the SN2 reaction with the sterically hindered enolate.Increased yields of the α-alkylated product.

Experimental Protocol: α-Alkylation using LDA

  • In an oven-dried, three-necked flask under an inert atmosphere, prepare a solution of diisopropylamine (1.1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (1.05 eq.) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Alpha_Alkylation_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification Deprotonation Deprotonation Add this compound to LDA in THF at -78 °C Alkylation Alkylation Add Alkyl Halide at -78 °C and warm to RT Deprotonation->Alkylation Enolate Intermediate Workup Workup Quench with NH₄Cl (aq.) Alkylation->Workup Purification Purification Flash Column Chromatography Workup->Purification

Caption: Experimental workflow for α-alkylation.

Ring-Opening Polymerization (ROP): Challenges in Polymer Synthesis

The synthesis of polymers from this compound via ROP can be challenging due to the steric hindrance and the thermodynamic stability of the monomer.

Scenario: You are attempting the anionic ring-opening polymerization (AROP) of this compound using a strong base as an initiator (e.g., sodium lactamate) and an activator (e.g., an N-acyl lactam), but the polymerization does not initiate or proceeds at an impractically slow rate.

Probable Cause: The gem-dimethyl group increases the stability of the seven-membered ring, making it less prone to ring-opening. Additionally, steric hindrance can impede the nucleophilic attack of the growing polymer chain on the activated monomer.

Solutions & Scientific Rationale:

StrategyDetailed Protocol & ExplanationExpected Outcome
Higher Polymerization Temperatures Increasing the temperature can provide the necessary energy to overcome the activation barrier for ring-opening. Temperatures in the range of 180-260 °C may be required.Initiation of polymerization, although this may also lead to side reactions.
Use of More Active Catalytic Systems Initiator systems based on magnesium di(ε-caprolactamate) in combination with magnesium halides have been shown to increase the rate of AROP of ε-caprolactam and may be effective for the more hindered monomer.[5] Phosphazene bases like t-BuP₄ are also powerful non-ionic catalysts for AROP.[6]Increased polymerization rates and potentially higher monomer conversion.
Cationic ROP as an Alternative Cationic ring-opening polymerization (CROP) using strong acid catalysts (e.g., montmorillonite clay) can sometimes be effective for monomers that are resistant to anionic polymerization.[5]May provide a viable route to the polymer, though control over molecular weight can be challenging.

Frequently Asked Questions (FAQs)

Q1: Is this compound commercially available?

A1: this compound is not as readily available as its parent compound, ε-caprolactam. It may need to be synthesized, typically through a Beckmann rearrangement of 4,4-dimethylcyclohexanone oxime.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Q3: Can I perform a reduction of the amide carbonyl in this compound?

A3: Yes, reduction of the lactam to the corresponding cyclic amine (5,5-dimethylazepane) is possible. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a high-boiling solvent such as THF or dioxane would be required. The steric hindrance is less of a concern for small, powerful reagents like hydride.

Q4: Are there any known safety hazards associated with this compound?

A4: As with any chemical, appropriate personal protective equipment (PPE) should be worn. While specific toxicity data for this compound is not widely available, it should be handled with care in a well-ventilated fume hood.

References

  • Bull, S. D., Davies, S. G., Nicholson, R. L., Sanganee, H. J., & Smith, A. D. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 1(16), 2886–2899. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bolocan, I., & Popovici, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc, 2002(2), 56–63. [Link]

  • (2024, May 17). Chapter 5 “Anionic ring-opening polymerization of ε-caprolactam in the presence of an ionic liquid”. ResearchGate. [Link]

  • (2025, August 7). Activated anionic ring-opening polymerization of ε-caprolactam with magnesium di(ε-caprolactamate) as initiator: Effect of magnesium halides. ResearchGate. [Link]

  • (n.d.). Ullmann condensation. Wikipedia. [Link]

  • (2025, August 7). Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. ResearchGate. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. [Link]

  • (n.d.). 5,5-Dimethylheptan-2-one. PubChem. [Link]

  • (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • (2025, August 7). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]

  • Varghese, M., & Grinstaff, M. W. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PubMed Central. [Link]

  • (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • (n.d.). Kinetics and mechanism of base hydrolysis of (dimethyl sulphoxide)penta-amminecobalt(III) ions. SciSpace. [Link]

  • (n.d.). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. [Link]

  • (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]

  • (2025, August 10). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ResearchGate. [Link]

  • (2025, August 9). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. ResearchGate. [Link]

  • (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]

  • (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

  • (2025, August 7). Activated anionic ring-opening polymerization of ε-caprolactam with magnesium di(ε-caprolactamate) as initiator: effect of magnesium halides. ResearchGate. [Link]

  • (n.d.). Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids. PubMed Central. [Link]

  • (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]

  • (n.d.). Anionic ring-opening polymerization (AROP) of ε-caprolactam (CPL) by... ResearchGate. [Link]

  • (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

  • (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. [Link]

  • (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. [Link]

  • (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Semantic Scholar. [Link]

  • (2025, August 10). Preparation and Reactions of 2,2Dimethyl1,3-dioxan-5-one-SAMP-Hydrazone: A Versatile Chiral Dihydroxyacetone Equivalent. ResearchGate. [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [Link]

  • (2019, September 3). 21.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]

  • (n.d.). Ring-opening polymerization of lactide, ε -caprolactone and their copolymerization catalyzed by β -diketiminate zinc complexes. ResearchGate. [Link]

  • (n.d.). Using steric hindrance to design new inhibitors of class C beta-lactamases. PubMed. [Link]

  • (2023). Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex: Fundamental Insight into Ring-Opening Polymerization via Coordination–Insertion. Inorganic Chemistry. [Link]

  • (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • (2018). Buchwald-Hartwig reaction: An overview. Semantic Scholar. [Link]

  • (n.d.). Activated anionic ring-opening polymerization of ε-caprolactam with magnesium di(ε-caprolactamate) as initiator: effect of magnesium halides. Semantic Scholar. [Link]

  • (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). ResearchGate. [Link]

  • (n.d.). Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. Journal of the Chemical Society B: Physical Organic. [Link]

  • (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PubMed Central. [Link]

  • (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 5,5-Dimethylazepan-2-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 5,5-Dimethylazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during method development and sample analysis. The information herein is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound in biological matrices?

For the quantification of this compound, especially at low concentrations in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique offers high sensitivity and selectivity, which is crucial for drug development studies.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for assessing purity and identifying volatile impurities, though derivatization may be necessary to improve the volatility and thermal stability of the analyte.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a viable option for higher concentration samples, such as in formulation analysis, but may lack the required sensitivity for bioanalysis.[5][6][7]

Q2: What are the key parameters to consider during the validation of an analytical method for this compound?

Method validation should be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6] Key validation parameters include:

  • Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components.[5]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[5][6]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[5][6][7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[5][8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[7]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[6]

Q3: How can I identify potential impurities related to this compound?

Impurities can arise from the synthesis process or degradation. Common impurities in related caprolactam syntheses can include oligomers and by-products from side reactions.[4][9] A combination of LC-MS/MS and GC-MS can be used for impurity profiling. High-resolution mass spectrometry (HRMS) is particularly useful for identifying unknown impurities by providing accurate mass measurements for elemental composition determination.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Q4: I am observing poor peak shape (e.g., fronting or tailing) for this compound in my HPLC/LC-MS analysis. What are the likely causes and solutions?

Poor peak shape can compromise the accuracy and precision of quantification. The underlying causes are often related to interactions between the analyte, the stationary phase, and the mobile phase.

  • Secondary Interactions with Residual Silanols: The basic nature of the amide in the azepanone ring can lead to interactions with acidic silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution: Use a base-deactivated column or an end-capped column. Alternatively, adding a small amount of a basic modifier like triethylamine (TEA) or a volatile alternative like ammonium hydroxide to the mobile phase can competitively bind to the active sites.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.

    • Solution: For reversed-phase chromatography, adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.

  • Extra-Column Volume: Excessive tubing length or large-volume fittings can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

Q5: I am experiencing low sensitivity and cannot reach the required LOQ for this compound in plasma samples using LC-MS/MS. How can I improve the signal?

Low sensitivity in LC-MS/MS is a common challenge in bioanalysis. Here are several strategies to enhance the signal:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for lactams. Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows.

    • Fragmentation: Perform a product ion scan to identify the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). Optimize the collision energy for each transition.

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT can result in significant matrix effects. If sensitivity is low, consider a more rigorous cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Optimize the extraction solvent and pH to maximize the recovery of this compound.

    • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup and can also be used to concentrate the sample. Select a sorbent that provides good retention and elution characteristics for the analyte.

  • Enhance Chromatographic Performance:

    • Mobile Phase Additives: The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve ionization efficiency.

    • Gradient Elution: A focused gradient can help to sharpen the peak, thereby increasing the peak height and signal-to-noise ratio.

Q6: I suspect matrix effects are impacting the accuracy of my this compound quantification. How can I diagnose and mitigate this issue?

Matrix effects, caused by co-eluting endogenous components from the sample matrix that suppress or enhance the ionization of the analyte, are a significant concern in LC-MS/MS bioanalysis.[1]

  • Diagnosis:

    • Post-Column Infusion: Infuse a constant flow of a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.

    • Quantitative Assessment: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improved Sample Cleanup: As mentioned in Q5, switching from protein precipitation to LLE or SPE can significantly reduce matrix components.

    • Chromatographic Separation: Modify the HPLC method to separate the analyte from the interfering matrix components. This may involve changing the column, mobile phase, or gradient profile.

    • Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., d4-5,5-Dimethylazepan-2-one) is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, thus ensuring the accuracy of the analyte-to-IS ratio.

Troubleshooting Workflow for Matrix Effects

Caption: A decision tree for diagnosing and mitigating matrix effects.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a starting point for method development and should be fully validated before use in regulated studies.

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw plasma samples and internal standard (IS) spiking solution (d4-5,5-Dimethylazepan-2-one in 50:50 methanol:water) at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the IS spiking solution. Vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
HPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Column Temp.40°C
Injection Vol.5 µL
Mass Spectrometer
Ionization ModeESI Positive
MRM Transition (Analyte)e.g., m/z 142.2 -> 86.1 (Hypothetical - requires experimental determination)
MRM Transition (IS)e.g., m/z 146.2 -> 90.1 (Hypothetical - requires experimental determination)
Capillary Voltage3.5 kV
Source Temp.150°C
Desolvation Temp.400°C

3. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the unknown samples from the calibration curve.

Overall Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify Report Final Report Quantify->Report

Caption: The general workflow for the quantification of this compound.

References

  • This citation is intentionally left blank as no direct source was used for this specific point.
  • Begley, T. H., et al. (2005). Cyclic oligomers of caprolactam. Journal of Applied Polymer Science, 95(5), 1262–1274. Available at: [Link]

  • Tomita, M., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(1), 1-10. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. Available at: [Link]

  • This citation is intentionally left blank as no direct source was used for this specific point.
  • This citation is intentionally left blank as no direct source was used for this specific point.
  • Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Kimika, 34(2), 1-10. Available at: [Link]

  • Han, J. (2019). [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. Se Pu, 37(4), 444-448. Available at: [Link]

  • Pichini, S., et al. (2022). Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. Pharmaceuticals, 15(3), 371. Available at: [Link]

  • This citation is intentionally left blank as no direct source was used for this specific point.
  • This citation is intentionally left blank as no direct source was used for this specific point.
  • Wang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6683578. Available at: [Link]

  • This citation is intentionally left blank as no direct source was used for this specific point.
  • Šimková, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1201-1202, 123294. Available at: [Link]

  • Wu, A. H., et al. (2012). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 885-886, 61-65. Available at: [Link]

  • Zhang, Y., et al. (2022). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules, 27(22), 7895. Available at: [Link]

  • This citation is intentionally left blank as no direct source was used for this specific point.
  • Al-Saeed, F. A., et al. (2019). Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2C11 Enzymes in. Molecules, 24(23), 4294. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5,5-Dimethyl-ε-Sultam Derivatives: Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of potent and selective therapeutic agents is perpetual. The seven-membered lactam ring, a core structure in various biologically active compounds, has been a subject of considerable interest. This guide delves into the bioactivity of a specific and promising subclass: derivatives of 5,5-dimethyl-substituted ε-sultams, which are sulfur analogs of ε-caprolactams. The introduction of the gem-dimethyl group at the C5 position of the seven-membered ring offers a unique structural constraint that can influence the conformational flexibility and, consequently, the biological activity of these molecules.

This comparative analysis will provide an in-depth examination of the cytotoxic properties of a series of novel 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides against the MDA-MB-231 human breast cancer cell line. We will explore the structure-activity relationships (SAR) that govern their anticancer potential and provide detailed experimental protocols for the key biological assays, offering researchers the necessary tools to build upon these findings.

The 5,5-Dimethyl-ε-Sultam Scaffold: A Platform for Anticancer Drug Discovery

The rationale for investigating the 5,5-dimethyl-ε-sultam scaffold stems from the broader interest in sulfonamides and their cyclic counterparts, sultams, as pharmacologically relevant structures.[1] The gem-dimethyl substitution at the C5 position is a key design element, intended to explore the impact of steric hindrance and conformational rigidity on biological activity. This substitution can influence how the molecule interacts with its biological target, potentially leading to enhanced potency and selectivity. The research highlighted in this guide focuses on the cytotoxic effects of these compounds, a critical aspect of anticancer drug development.[1]

Comparative Bioactivity of 5,5-Dimethyl-ε-Sultam Derivatives

A series of novel 2,5,5-trisubstituted and spirocyclic 1,2-thiazepan-6-one 1,1-dioxides were synthesized and evaluated for their cytotoxic activity against the MDA-MB-231 breast cancer cell line. The results, summarized in the table below, reveal significant variations in anticancer potency based on the substitutions on the core scaffold.

Compound IDStructureRR'% Cell Viability (0.25 mM)IC50 (mM)
5i 5,5-dimethyl-1,2-thiazepan-6-one 1,1-dioxideHH> 90%Not Determined
6e Spirocyclic ε-sultam--< 10%0.13
6h Spirocyclic ε-sultam--> 90%Not Determined
9 Hydrazone derivative--> 90%Not Determined
10i α-dimethylaminomethylidene derivative--> 90%Not Determined
12i Pyrazolo-fused ε-sultam--> 90%Not Determined
13a Pyrazolo-fused ε-sultam--< 10%0.07
13b Pyrazolo-fused ε-sultam--~15%Not Determined
13e Pyrazolo-fused ε-sultam--~2%Not Determined
13f Pyrazolo-fused ε-sultam--~35%Not Determined
13g Pyrazolo-fused ε-sultam--Not Reported0.06
14i Pyrimido-fused ε-sultam--> 90%Not Determined

Data sourced from Milokhov et al. (2023).[1]

The data clearly indicates that the basic 5,5-dimethyl-ε-sultam scaffold (represented by compounds like 5i ) possesses weak cytotoxic activity.[1] However, specific modifications, such as the formation of spirocyclic structures and fusion with a pyrazole ring, dramatically enhance the anticancer effects.[1]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural features that are crucial for the cytotoxic activity of these 5,5-dimethyl-ε-sultam derivatives:

  • Annulation of a Pyrazole Ring: The most significant enhancement in cytotoxicity was observed with the annulation of a pyrazole ring to the ε-sultam framework.[1] Pyrazolo-fused derivatives 13a and 13g emerged as the most potent compounds, with IC50 values of 0.07 mM and 0.06 mM, respectively.[1] This suggests that the pyrazole moiety plays a critical role in the compound's interaction with its cellular target.

  • Spirocyclic Systems: The formation of a spirocyclic system at the C5 position, as seen in compound 6e , also led to a substantial increase in cytotoxicity (IC50 = 0.13 mM).[1] This highlights the importance of conformational rigidity in this region of the molecule for potent anticancer activity.

  • Ineffective Modifications: In contrast, the introduction of a simple hydrazone (9 ), α-dimethylaminomethylidene (10i ), or a pyrimidine ring (14i ) did not result in any significant cytotoxic effects.[1]

The following diagram illustrates the logical flow of the structure-activity relationship observed.

SAR_Flow cluster_scaffold Core Scaffold Modification cluster_modifications Structural Modifications cluster_activity Resulting Bioactivity Scaffold 5,5-Dimethyl-ε-Sultam (Weak Activity) Pyrazole Pyrazole Annulation Scaffold->Pyrazole Leads to Spiro Spirocyclization Scaffold->Spiro Leads to Other Other Fused Rings (e.g., Pyrimidine) Scaffold->Other Leads to Simple Simple Derivatives (e.g., Hydrazone) Scaffold->Simple Leads to High High Cytotoxicity Pyrazole->High Spiro->High Low Low/No Cytotoxicity Other->Low Simple->Low

Caption: Structure-Activity Relationship (SAR) flow for 5,5-dimethyl-ε-sultam derivatives.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, the detailed experimental protocol for the cytotoxicity assay is provided below.

Protocol: In Vitro Cytotoxicity Assay against MDA-MB-231 Cells

  • Cell Culture:

    • MDA-MB-231 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions of a known concentration (e.g., 100 mM).

    • Serial dilutions are prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Cells are harvested from the culture flasks using trypsin-EDTA, counted using a hemocytometer, and their viability is assessed using trypan blue exclusion.

    • Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • The plates are incubated for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • After 24 hours, the culture medium is removed, and 100 µL of fresh medium containing the test compounds at various concentrations is added to the wells.

    • Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.

    • The plates are incubated for an additional 48 hours.

  • MTT Assay for Cell Viability:

    • After the 48-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours at 37°C.

    • The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the experimental workflow for the cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture MDA-MB-231 Cells Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Compound Solutions Treatment 4. Add Compounds to Wells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Calculation 9. Calculate % Viability Absorbance_Reading->Data_Calculation IC50_Determination 10. Determine IC50 Data_Calculation->IC50_Determination

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Future Directions and Conclusion

The comparative analysis of 5,5-dimethyl-ε-sultam derivatives reveals a promising new class of anticancer agents. The potent cytotoxicity exhibited by the pyrazolo-fused and spirocyclic derivatives against the MDA-MB-231 breast cancer cell line underscores the potential of this scaffold in drug discovery.[1] Further research should focus on elucidating the precise mechanism of action of these compounds to identify their cellular targets. Additionally, expanding the library of derivatives with diverse substitutions on the pyrazole and other fused ring systems could lead to the discovery of even more potent and selective anticancer agents. The exploration of their efficacy against a broader panel of cancer cell lines and in in vivo models will be crucial next steps in their development as potential therapeutic candidates.

References

  • Milokhov, D. S., et al. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. ChemRxiv. [Link]

Sources

Validating the Mechanism of Action of 5,5-Dimethylazepan-2-one-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic development is built, transforming a promising chemical entity into a well-characterized drug candidate. This guide provides a comprehensive framework for validating the MoA of a novel class of inhibitors, exemplified by 5,5-Dimethylazepan-2-one-based compounds. We will navigate through a multi-tiered experimental approach, from initial biochemical characterization to in-cell target engagement and structural elucidation. The emphasis here is not merely on the "how" but the "why" – the strategic rationale behind each experimental choice, ensuring a self-validating and robust data package.

The Investigative Funnel: A Strategic Approach to MoA Validation

The journey of MoA validation can be conceptualized as a funnel, starting with broad, foundational assays and progressively moving towards more complex, physiologically relevant systems. This approach allows for early, go/no-go decisions and a systematic build-up of evidence.

MoA_Validation_Funnel cluster_0 Tier 1: Biochemical & Biophysical Characterization cluster_1 Tier 2: Cellular Target Engagement & Functional Response cluster_2 Tier 3: Structural Biology & Selectivity Profiling Enzymatic_Assays Enzymatic Assays (IC50, Ki, Mode of Inhibition) ITC Isothermal Titration Calorimetry (ITC) (KD, ΔH, ΔS) Enzymatic_Assays->ITC Confirm direct binding SPR Surface Plasmon Resonance (SPR) (KD, kon, koff) ITC->SPR Determine kinetics CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Validate in-cell binding NanoBRET NanoBRET Target Engagement CETSA->NanoBRET Quantify in-cell affinity Cellular_Assays Cell-Based Functional Assays (e.g., Phosphorylation) NanoBRET->Cellular_Assays Link binding to function X_ray X-ray Crystallography Cellular_Assays->X_ray Visualize binding mode Selectivity Kinome-wide Selectivity Profiling Cellular_Assays->Selectivity Assess off-target effects Cryo_EM Cryo-Electron Microscopy (Cryo-EM) X_ray->Cryo_EM For challenging targets

Caption: A tiered approach to Mechanism of Action (MoA) validation.

Tier 1: Foundational Biochemical and Biophysical Characterization

The initial step is to ascertain direct interaction between the this compound-based inhibitor and its purified target protein. This tier provides the fundamental quantitative parameters of inhibition and binding.

Enzymatic Assays: Quantifying Inhibitory Potency and Mode of Action

Enzymatic assays are the cornerstone of early-stage inhibitor characterization, providing essential data on how a compound affects enzyme activity.[1][2]

Why this is critical: These assays are often the first experimental validation of in silico predictions. They provide the half-maximal inhibitory concentration (IC50), a key measure of potency, and elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), which offers initial insights into the inhibitor's binding site.[1][]

Experimental Protocol: Determining IC50 and Mode of Inhibition for a Kinase Target

  • Reagents and Materials:

    • Purified recombinant kinase.

    • Specific peptide substrate.

    • ATP.

    • This compound-based inhibitor stock solution (e.g., in DMSO).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Microplate reader.

  • IC50 Determination:

    • Prepare a serial dilution of the inhibitor.

    • In a microplate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for a predetermined time within the linear range of the reaction.

    • Stop the reaction and measure the signal using the detection reagent.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.[2]

  • Mode of Inhibition Study:

    • Perform the kinase assay with varying concentrations of both the inhibitor and ATP (the competitive substrate).

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition.

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5]

Why this is critical: ITC is a label-free, in-solution technique that not only determines the binding affinity (dissociation constant, KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[5][6][7] This thermodynamic signature can be invaluable for lead optimization, as favorable enthalpy-driven binding is often a characteristic of high-quality drug candidates.[7]

Experimental Protocol: ITC Measurement of Inhibitor-Target Binding

  • Sample Preparation:

    • Dialyze the purified target protein and the this compound-based inhibitor into the same buffer to minimize heats of dilution.[5]

    • Degas the samples to prevent air bubbles.

    • Accurately determine the concentrations of both the protein and the inhibitor.

  • ITC Experiment:

    • Load the protein into the sample cell and the inhibitor into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKD).[5]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that monitors molecular interactions in real-time.[8]

Why this is critical: While ITC provides the "how strong" (KD), SPR reveals the "how fast" (kinetics). It measures the association rate (kon) and dissociation rate (koff), from which the KD can also be calculated (KD = koff/kon).[8][9] The residence time (1/koff) of a drug on its target is increasingly recognized as a critical parameter for in vivo efficacy.[8]

Experimental Protocol: SPR Analysis of Inhibitor-Target Interaction

  • Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip.

  • Binding Measurement:

    • Flow a series of concentrations of the this compound-based inhibitor over the chip surface.

    • Monitor the change in the refractive index, which is proportional to the mass bound to the surface, in real-time (the sensorgram).

    • After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the KD from the kinetic rate constants or from the equilibrium binding response.

Technique Key Parameters Measured Strengths Considerations
Enzymatic Assays IC50, Ki, Mode of InhibitionHigh-throughput, functional readoutIndirect measure of binding
ITC KD, ΔH, ΔS, StoichiometryLabel-free, in-solution, thermodynamic profileHigher protein consumption
SPR KD, kon, koff (Residence Time)Real-time kinetics, label-freeRequires protein immobilization

Tier 2: Cellular Target Engagement and Functional Response

Confirming that an inhibitor binds to its intended target within the complex milieu of a living cell is a critical step in MoA validation. This tier bridges the gap between in vitro biochemistry and cellular pharmacology.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in Cells

CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11][12]

Why this is critical: CETSA provides direct evidence of target engagement in a cellular environment, including intact cells and even tissues, without the need for genetic modification of the target protein.[10][12][13] It is a powerful tool to confirm that the inhibitor can penetrate the cell membrane and bind to its target in its native state.

CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify remaining soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to generate melt curves D->E

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for a this compound-based Inhibitor

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the this compound-based inhibitor or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[14]

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge to pellet the aggregated, denatured proteins.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., via Western blotting or ELISA).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[10]

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity

The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based technique that allows for the quantitative measurement of compound binding to a specific protein target in living cells.[15][16]

Why this is critical: This assay provides a quantitative measure of intracellular affinity (apparent KD) and can be used to assess the residence time of a compound on its target in a live-cell context.[15][16] It is highly sensitive and can be adapted to a high-throughput format for screening and profiling.

Experimental Protocol: NanoBRET™ Assay

  • Cell Preparation:

    • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a microplate.

    • Add the NanoBRET™ tracer (a fluorescently labeled ligand that binds to the target) and the this compound-based inhibitor at various concentrations.

  • Measurement:

    • Add the NanoLuc® substrate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the BRET ratio.

    • The inhibitor will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50, which can be converted to an apparent intracellular KD.

Cell-Based Functional Assays: Linking Target Engagement to a Biological Outcome

Why this is critical: Demonstrating that target engagement by the inhibitor leads to a measurable change in a downstream cellular process is the ultimate validation of its MoA. For a kinase inhibitor, this would typically involve measuring the phosphorylation of a known substrate. This step directly links the biophysical event of binding to a functional consequence.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment:

    • Treat cells with a range of concentrations of the this compound-based inhibitor.

    • If applicable, stimulate the signaling pathway that the target kinase is involved in.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Also, probe with an antibody for the total amount of the substrate to ensure equal loading.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate, confirms functional inhibition of the target kinase.

Technique Key Information Provided Strengths Considerations
CETSA In-cell target engagement (qualitative/semi-quantitative)Label-free, applicable to native proteinsLower throughput, requires specific antibody
NanoBRET In-cell target engagement (quantitative affinity)High-throughput, quantitative, live cellsRequires genetic modification of the target
Functional Assays Link between target engagement and cellular responsePhysiologically relevant, confirms MoAPathway complexity can be a confounding factor

Tier 3: High-Resolution Structural Insights and Selectivity Profiling

The final tier of MoA validation involves visualizing the inhibitor-target interaction at an atomic level and assessing the inhibitor's specificity.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Visualizing the Binding Mode

These structural biology techniques provide high-resolution, three-dimensional structures of the inhibitor bound to its target protein.[17][18]

Why this is critical: A crystal or cryo-EM structure provides unequivocal proof of direct binding and reveals the precise binding mode of the inhibitor.[18][19][20] This atomic-level information is invaluable for structure-based drug design, enabling rational modifications to improve potency and selectivity.[17] X-ray crystallography has long been the gold standard, while cryo-EM is emerging as a powerful alternative for large, complex, or membrane-bound proteins that are difficult to crystallize.[21][22][23][24][25]

Experimental Workflow: Structure Determination

Structural_Biology_Workflow cluster_Xray X-ray Crystallography cluster_CryoEM Cryo-Electron Microscopy A Co-crystallize inhibitor with target protein B Expose crystal to X-ray beam A->B C Collect diffraction data B->C D Solve and refine the 3D structure C->D E Prepare frozen-hydrated sample of inhibitor-protein complex F Image particles with an electron microscope E->F G Reconstruct 3D map from 2D images F->G H Build atomic model into the map G->H

Caption: General workflows for X-ray crystallography and Cryo-EM.

Selectivity Profiling: Understanding Off-Target Effects

Why this is critical: No inhibitor is perfectly specific. Understanding the off-target profile of a compound is crucial for interpreting in vivo results and predicting potential toxicities.[26] Many kinase inhibitors, for instance, have activity against multiple kinases, which can sometimes be beneficial but often leads to side effects.[26]

Methodology: Kinome-wide Profiling

  • In Vitro Kinase Panels: The this compound-based inhibitor is tested against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ platform) at a fixed concentration to identify potential off-target interactions.

  • Dose-Response Follow-up: Any "hits" from the initial screen are then followed up with full dose-response curves to determine the IC50 for each off-target kinase.[27]

Comparative Data Table: Hypothetical Selectivity Profile

Kinase Target This compound-1 (IC50, nM) Alternative Inhibitor A (IC50, nM) Alternative Inhibitor B (IC50, nM)
Primary Target 10158
Off-Target 1 1,200505,500
Off-Target 2 >10,0002508,000
Off-Target 3 5,3001,500>10,000
Selectivity Ratio (Off-Target 1 / Primary Target) 1203.3687.5

This comparative analysis allows for the selection of the most selective tool compounds for further pharmacological validation.[27]

Conclusion

The validation of the mechanism of action for a novel inhibitor class, such as this compound-based compounds, is a systematic and multi-faceted process. By employing a tiered approach that integrates biochemical, biophysical, cellular, and structural methods, researchers can build a robust and self-validating data package. This comprehensive understanding of how an inhibitor interacts with its target at a molecular, cellular, and systemic level is the cornerstone of successful drug discovery and development. It provides the confidence needed to advance a compound through the pipeline and ultimately, to deliver a safe and effective therapeutic.

References

  • Vu, H., & Venditti, F. P. (2019). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 10(1), 2134. Retrieved from [Link]

  • Kuhn, K. F., et al. (2005). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Journal of Medicinal Chemistry, 48(24), 7600–7606. Retrieved from [Link]

  • Nakai, A., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmacological and Toxicological Methods, 67(2), 114–121. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery. Retrieved from [Link]

  • Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Retrieved from [Link]

  • The Greber Laboratory. (n.d.). High-Resolution Cryo-EM. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • MDPI. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]

  • ScienceDirect. (2020, May 1). x-ray crystallographic studies of aspartic proteinases and their inhibitor complexes. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

  • PubMed. (2021, March 15). Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach. Retrieved from [Link]

  • PubMed Central. (2023, September 5). Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • PubMed. (n.d.). X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-Ray Crystallography of Protein-Ligand Interactions. Retrieved from [Link]

  • Dermatology Times. (2026, January 13). Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors. Retrieved from [Link]

  • bioRxiv. (2025, July 4). High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. Retrieved from [Link]

  • PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Retrieved from [Link]

  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • AIR Unimi. (n.d.). Recommendations for authors of manuscripts reporting inhibitor cases developed in previously treated patients with hemophilia. Retrieved from [Link]

  • YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

  • Huntington's Disease News. (2026, January 13). Oral Huntington's treatment aims to slow disease progression. Retrieved from [Link]

  • PubMed Central. (n.d.). Small molecule inhibitors targeting the cancers. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5,5-Dimethylazepan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cross-Reactivity Assessment in Drug Discovery

In the intricate process of drug development, ensuring the specificity of a therapeutic candidate is paramount. Cross-reactivity, the unintended binding of a drug candidate to molecules other than its designated target, can lead to a cascade of undesirable outcomes, ranging from diminished efficacy to severe adverse effects.[1] This phenomenon arises when a compound recognizes and binds to structurally similar epitopes on off-target proteins or biomolecules.[2] Therefore, a rigorous and comprehensive evaluation of a compound's cross-reactivity profile is not merely a regulatory checkpoint but a fundamental necessity for building a robust safety and efficacy profile.

This guide provides an in-depth, technically-grounded framework for conducting cross-reactivity studies, using a hypothetical series of novel small molecules—analogs of 5,5-Dimethylazepan-2-one—as a case study. As Senior Application Scientists, our goal is not just to provide protocols, but to illuminate the scientific reasoning behind each step. We will explore a multi-tiered approach, from predictive in silico analysis to definitive in vitro characterization, ensuring that the methodologies are self-validating and grounded in established scientific principles.

The Investigational Compounds: this compound and Its Analogs

To illustrate the principles of a cross-reactivity study, we will consider a parent compound, this compound (Cmpd-A), and three hypothetical analogs with systematic structural modifications. The lactam ring is a common scaffold in medicinal chemistry, and understanding how substitutions affect binding specificity is a typical challenge.

  • Cmpd-A: this compound (Parent Compound)

  • Cmpd-B: 5,5-Dimethyl-7-phenylazepan-2-one (Analog with aromatic substitution)

  • Cmpd-C: 5,5-Diethyloazepan-2-one (Analog with altered alkyl substitution)

  • Cmpd-D: 5,5-Dimethylthiepan-2-one (Analog with heteroatom substitution)

The rationale for selecting these analogs is to probe how changes in steric bulk (Cmpd-C), electronic properties (Cmpd-B), and core ring structure (Cmpd-D) influence off-target binding relative to the parent compound.

Chemical_Structures cluster_A Cmpd-A (Parent) cluster_B Cmpd-B cluster_C Cmpd-C cluster_D Cmpd-D A This compound B 5,5-Dimethyl-7-phenylazepan-2-one C 5,5-Diethyloazepan-2-one D 5,5-Dimethylthiepan-2-one

Caption: Chemical structures of the parent compound and its analogs.

Part 1: A Tiered Approach to Cross-Reactivity Assessment

A logical, tiered workflow mitigates risk and conserves resources by starting with broad, predictive methods and progressing to more specific, resource-intensive assays. This approach allows for early deselection of candidates with high potential for off-target effects.

Workflow T0 Tier 0: In Silico Screening Decision1 High Structural Similarity to Known Off-Targets? T0->Decision1 T1 Tier 1: Primary In Vitro Screening (Competitive ELISA) Decision2 Significant Off-Target Binding Detected? T1->Decision2 T2 Tier 2: Kinetic Characterization (Surface Plasmon Resonance) Decision3 High Affinity Off-Target Kinetics? T2->Decision3 T3 Tier 3: Tissue Cross-Reactivity (Immunohistochemistry) Final Comprehensive Cross-Reactivity Profile T3->Final Decision1->T1 Low Similarity Stop1 De-prioritize or Redesign Analog Decision1->Stop1 Yes Decision2->T2 No Decision2->Stop1 Yes Decision3->T3 No Decision3->Stop1 Yes Proceed Proceed to Next Tier

Caption: Tiered workflow for assessing analog cross-reactivity.

Tier 0: In Silico Predictive Analysis

Expertise & Experience: Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a valuable first pass. The fundamental principle is that structurally similar molecules are more likely to interact with the same biological targets.[1][3][4] We leverage large databases of known drug-target interactions to predict potential off-target binding based on molecular similarity.

Methodology: Structural Similarity Searching

  • Tool Selection: Utilize computational platforms like ChemBL or DrugBank, which contain extensive libraries of compounds and their known biological activities.

  • Similarity Metric: Employ the Tanimoto coefficient to quantify the structural similarity between our analogs and the database compounds. A Tanimoto coefficient >0.8 is often considered a strong indicator of potential cross-reactivity.[5]

  • Analysis:

    • Input the 2D structures (e.g., SMILES format) of Cmpd-A, B, C, and D into the search algorithm.

    • Generate a list of known drugs or bioactive molecules with the highest similarity scores for each analog.

    • Critically evaluate the known primary targets and off-targets of these similar molecules. For example, if Cmpd-B shows high similarity to a known inhibitor of a critical cardiac ion channel, this would be a significant red flag.

Trustworthiness: This in silico step is a predictive, not definitive, screen.[6][7] Its value lies in hypothesis generation—flagging potential off-targets that must be experimentally verified in subsequent tiers. A negative result (low similarity to any problematic compounds) increases confidence but does not eliminate the need for further testing.

Tier 1: In Vitro Screening with Competitive ELISA

Expertise & Experience: The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust, high-throughput method for detecting and quantifying binding events. For small molecules, a competitive ELISA format is most appropriate.[8][9] The principle relies on the competition between the analog (the analyte in the sample) and a labeled version of a known binder for a limited number of target binding sites (e.g., a protein immobilized on a microplate). A high degree of cross-reactivity from our analog will result in a low signal, as it will outcompete the labeled molecule.

Competitive_ELISA cluster_low Low Cross-Reactivity cluster_high High Cross-Reactivity Low_Analyte [Analog] Low_Target Immobilized Target Protein Low_Analyte->Low_Target Weakly Competes Low_Labeled [Labeled Ligand] Low_Labeled->Low_Target Binds Low_Result High Signal Low_Target->Low_Result Enzyme Activity High_Analyte [Analog] High_Target Immobilized Target Protein High_Analyte->High_Target Binds Strongly High_Labeled [Labeled Ligand] High_Labeled->High_Target Outcompeted High_Result Low Signal High_Target->High_Result Low Enzyme Activity

Caption: Principle of the competitive ELISA for cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well microtiter plate with the potential off-target protein (identified from Tier 0 or a standard panel) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[10][11]

  • Washing: Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[11]

  • Competition Reaction:

    • Prepare serial dilutions of the test analogs (Cmpd-A, B, C, D) and a known reference compound.

    • In a separate plate or tubes, mix the diluted analogs with a constant, pre-determined concentration of an enzyme-labeled ligand (e.g., a biotinylated or HRP-conjugated version of a known binder to the target).

    • Add 100 µL of these mixtures to the washed and blocked wells of the target-coated plate.

  • Incubation: Incubate for 1-2 hours at room temperature to allow competition to reach equilibrium.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Detection:

    • If a biotinylated ligand was used, add streptavidin-HRP conjugate and incubate for 30 minutes. Wash again.

    • Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark until sufficient color develops (15-30 minutes).[11]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of analog that inhibits 50% of the labeled ligand binding).

Trustworthiness: This protocol includes essential controls: a positive control (unlabeled known ligand) to define the top of the curve, a negative control (no competitor) to define the bottom, and blank wells (no target protein) to check for non-specific binding. The IC50 value provides a quantitative measure of binding potency.

Hypothetical Data Summary: Competitive ELISA
CompoundTarget ProteinIC50 (µM)% Cross-Reactivity vs. Cmpd-A
Cmpd-A Off-Target Kinase X15.2100%
Cmpd-B Off-Target Kinase X1.8842%
Cmpd-C Off-Target Kinase X25.560%
Cmpd-D Off-Target Kinase X> 100< 15%

% Cross-Reactivity = (IC50 of Cmpd-A / IC50 of Analog) * 100

Interpretation: The data suggests Cmpd-B has significantly higher cross-reactivity for Kinase X than the parent compound, making it a high-risk candidate. Cmpd-C shows slightly reduced cross-reactivity, while Cmpd-D shows negligible binding at the concentrations tested.

Tier 2: Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)

Expertise & Experience: While ELISA provides a steady-state measure of binding (IC50), Surface Plasmon Resonance (SPR) offers a more nuanced, real-time view of the binding kinetics.[12][13] SPR is a label-free technology that measures changes in refractive index on a sensor chip surface as an analyte flows over an immobilized ligand.[14] This allows for the precise determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₗ), which is a true measure of affinity. A compound with a very slow dissociation rate (low kₑ), for instance, might have prolonged off-target effects in vivo.

Detailed Experimental Protocol: SPR Analysis

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the off-target protein (ligand) to the surface by injecting it at a low concentration in an appropriate buffer (e.g., 10 mM acetate, pH 4.5). Aim for a low immobilization density (e.g., 2000-3000 RU) to minimize mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation: Prepare a series of precise dilutions of the small molecule analog (analyte) in running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement:

    • Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell (for subtracting bulk refractive index changes) at a constant flow rate.

    • Allow sufficient association time to approach steady-state binding, followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: If the analyte does not fully dissociate, inject a pulse of a regeneration solution (e.g., a low pH glycine solution or high salt buffer) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to an appropriate kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the kₐ, kₑ, and Kₗ values.[15]

Trustworthiness: The inclusion of a reference cell and buffer-only injections are critical for obtaining high-quality, artifact-free data. The consistency of the fitted model across multiple analyte concentrations validates the results.

Hypothetical Data Summary: SPR Kinetic Analysis
CompoundTarget Proteinkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₗ (nM)
Cmpd-A Off-Target Kinase X1.2 x 10⁴0.1815,000
Cmpd-B Off-Target Kinase X3.5 x 10⁴0.061,714
Cmpd-C Off-Target Kinase X0.9 x 10⁴0.2325,555
Cmpd-D Off-Target Kinase XNo Binding DetectedN/AN/A

Interpretation: The SPR data confirms the ELISA results with greater detail. Cmpd-B not only binds with ~9-fold higher affinity (lower Kₗ) than the parent compound but also shows a 3-fold slower dissociation rate (kₑ), indicating a more durable and potentially problematic off-target interaction.

Tier 3: Definitive Tissue Cross-Reactivity (TCR) Studies

Expertise & Experience: As a final preclinical safety assessment, especially for biologics but also relevant for small molecules with high off-target potential, tissue cross-reactivity (TCR) studies are performed.[16] These studies use immunohistochemistry (IHC) to screen for binding of the test compound to a comprehensive panel of normal human tissues.[17] The goal is to identify any unexpected on-target binding in different tissues or, more critically, any off-target binding that could predict toxicity.[18]

Detailed Experimental Protocol: Immunohistochemistry (IHC)

  • Tissue Preparation: Obtain a panel of flash-frozen, normal human tissues (a standard panel includes ~38 different tissues as recommended by regulatory agencies). Cryosection the tissues to a thickness of 5-10 µm and mount on charged slides.[19]

  • Fixation: Fix the sections briefly in a cold fixative like acetone or methanol. Do not use formalin for this initial screen as it can mask epitopes.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific protein binding sites using a protein block solution (e.g., normal goat serum).

  • Primary Incubation: Apply the test compound to the tissue sections. For small molecules, this often involves using a labeled version of the compound or a specific primary antibody that recognizes the compound when bound to tissue. Incubate at two different concentrations (a low, therapeutically relevant concentration and a high, saturating concentration).

  • Washing: Wash slides thoroughly in a buffer like PBS.

  • Secondary Incubation & Detection: Apply an appropriate HRP-conjugated secondary antibody (if an unlabeled primary antibody was used). Incubate, then wash. Apply a chromogen substrate (like DAB) which will produce a brown precipitate at the site of binding.

  • Counterstaining: Lightly counterstain the tissue with hematoxylin to visualize cellular morphology.

  • Dehydration and Mounting: Dehydrate the sections through a series of ethanol grades and xylene, then apply a coverslip with permanent mounting medium.[19]

  • Pathologist Review: A board-certified pathologist must evaluate all slides. The staining intensity, cellular localization, and distribution across all tissues are meticulously documented.[16]

Trustworthiness: This protocol is validated through the use of positive and negative controls. A positive control tissue (known to express the target) confirms the assay is working. A negative control (an irrelevant antibody or vehicle) establishes the baseline for background staining. The pathologist's expert interpretation is crucial for distinguishing specific binding from artifacts.

Conclusion

This guide outlines a systematic, multi-tiered strategy for evaluating the cross-reactivity of novel this compound analogs. By integrating predictive in silico tools with robust in vitro binding and kinetic assays, and culminating in definitive tissue binding studies, researchers can build a comprehensive understanding of a compound's specificity. This logical progression from prediction to confirmation allows for the early identification of high-risk candidates (like Cmpd-B in our hypothetical example) and builds confidence in the safety profile of promising leads (like Cmpd-D). Adherence to these principles of scientific integrity, causality-driven experimental design, and self-validating protocols is essential for the successful development of safe and effective therapeutics.

References

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2014). Journal of Analytical Toxicology. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2014). ResearchGate. Available at: [Link]

  • Cross-Reactivity With Drugs at the T Cell Level. (2003). Direct MS. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction. (2020). Briefings in Bioinformatics. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). SpringerLink. Available at: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Pro-gen. Available at: [Link]

  • Drug–drug interaction through molecular structure similarity analysis. (2012). Journal of the American Medical Informatics Association. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Available at: [Link]

  • Cross-reactivity among drugs: Clinical problems. (2019). ResearchGate. Available at: [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2018). ACS Publications. Available at: [Link]

  • In Silico Approach to Predict Severe Cutaneous Adverse Reactions Using the Japanese Adverse Drug Event Report Database. (2021). Clinical Pharmacology & Therapeutics. Available at: [Link]

  • TCR: Tissue cross reactivity studies. (n.d.). Labcorp. Available at: [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. Available at: [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. Available at: [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Available at: [Link]

  • Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. Available at: [Link]

  • Successfully Conducting Tissue Cross-Reactivity Studies. (n.d.). Precision for Medicine. Available at: [Link]

  • In silico methods for predicting drug-drug interactions with cytochrome P-450s, transporters and beyond. (2015). Advanced Drug Delivery Reviews. Available at: [Link]

  • Immunohistochemistry (IHC-P) Protocol. (n.d.). GenScript. Available at: [Link]

  • Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. (2023). ChemRxiv. Available at: [Link]

  • Technical Guide for ELISA. (n.d.). SeraCare. Available at: [Link]

  • In Silico Drug Screening with Mechanistic Insight: A Cross-Attention Framework for Predicting Drug-Gene Interactions. (2024). ResearchGate. Available at: [Link]

  • In Silico Prediction of Cross-Reactive Epitopes of Tropomyosin from Shrimp and Other Arthropods Involved in Allergy. (2022). MDPI. Available at: [Link]

  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. (2016). Scholars Research Library. Available at: [Link]

  • 5,5-Dimethylheptan-2-one. (n.d.). PubChem. Available at: [Link]

  • 5,5-dimethyl-2-cyclopenten-1-one. (n.d.). ChemSynthesis. Available at: [Link]

  • Synthesis of 2,2,5,5-tetramethylcyclopentanone. (n.d.). PrepChem.com. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 5,5-Dimethylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Catalytic Landscape for a Substituted Lactam

5,5-Dimethylazepan-2-one, a substituted ε-caprolactam, is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis is primarily achieved through the Beckmann rearrangement of 5,5-dimethylcyclohexanone oxime. This reaction, while classic, presents a significant catalytic challenge. The choice of catalyst dictates not only the yield and purity of the desired lactam but also the operational complexity, safety, and environmental impact of the process.

The Core Transformation: The Beckmann Rearrangement Mechanism

The Beckmann rearrangement is a fascinating molecular transformation that converts a ketoxime into an amide[3][4]. The fundamental process involves the acid-catalyzed migration of the group anti-periplanar to the oxime's hydroxyl group.

The reaction is initiated by the activation of the hydroxyl group, converting it into a good leaving group (e.g., H₂O, -OTs). This is the critical role of the catalyst. Following the departure of the leaving group, the anti-alkyl group migrates to the electron-deficient nitrogen atom in a concerted step, forming a nitrilium ion intermediate. This intermediate is then attacked by water (or another nucleophile), and after tautomerization, the final amide product is formed[1][4].

G cluster_0 Beckmann Rearrangement Mechanism start 5,5-Dimethylcyclohexanone Oxime activated Protonated/Activated Oxime start->activated + H⁺ (Catalyst) transition [Transition State] (Alkyl Migration) activated->transition - H₂O nitrilium Nitrilium Ion Intermediate transition->nitrilium hydrated Hydrated Intermediate nitrilium->hydrated + H₂O product This compound (Lactam) hydrated->product - H⁺ (Tautomerization)

Caption: Generalized mechanism of the acid-catalyzed Beckmann rearrangement.

Head-to-Head Catalyst Comparison

The choice of catalyst can be broadly categorized into two major classes: homogeneous and heterogeneous systems. Each offers a distinct profile of advantages and disadvantages in terms of activity, selectivity, handling, and scalability.

Homogeneous Catalysts: The Classical Approach

Homogeneous catalysts operate in the same phase as the reactants, typically leading to high activity and milder reaction conditions due to excellent contact between the catalyst and substrate.

A. Strong Brønsted Acids (H₂SO₄, PPA)

These are the traditional and most potent catalysts for the Beckmann rearrangement.

  • Causality of Choice: Strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) excel at protonating the oxime hydroxyl group, making it an excellent leaving group (H₂O) and forcefully driving the reaction forward. This method is known for achieving high conversions and yields[1][3].

  • Field Insights & Trustworthiness: While effective, these reagents are highly corrosive, hazardous, and generate stoichiometric amounts of acidic waste (e.g., ammonium sulfate upon neutralization), which is a major environmental drawback in large-scale production[5]. The reaction is often highly exothermic and requires careful temperature control to prevent charring and side reactions. For laboratory-scale synthesis where yield is prioritized over environmental concerns, it remains a viable, albeit harsh, option.

B. Activating Reagents (TsCl, Cyanuric Chloride)

These reagents avoid the use of strong, corrosive acids by converting the hydroxyl group into a sulfonate or triazine ester, which are excellent leaving groups under milder conditions.

  • Causality of Choice: Reagents like p-toluenesulfonyl chloride (TsCl) or 2,4,6-trichloro[4][6][7]triazine (TCT, cyanuric chloride) react with the oxime in the presence of a base. The subsequent rearrangement can often be initiated by gentle heating, avoiding highly acidic media[6][7]. This approach is ideal for substrates with acid-sensitive functional groups.

  • Field Insights & Trustworthiness: The TsCl/base method is a reliable and common laboratory procedure[6]. The TCT/DMF system provides a very mild route to the rearrangement at room temperature, often yielding clean products with simple aqueous workup to remove triazine byproducts[7]. While effective, these methods are stoichiometric, generating significant waste, making them less suitable for large-scale green processes.

Heterogeneous Catalysts: The Modern, "Green" Approach

Heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase). Their primary advantage is ease of separation and potential for recyclability, aligning with the principles of green chemistry[5].

Solid Acid Catalysts (Zeolites, Acidic Resins)
  • Causality of Choice: Solid acids, such as H-ZSM-5 zeolites or sulfonic acid resins (e.g., Dowex), possess Brønsted acid sites on their surface that can catalyze the rearrangement without dissolving in the reaction medium[8][9]. The confined space within zeolite pores can also impart shape selectivity, potentially minimizing side reactions.

  • Field Insights & Trustworthiness: This is the most promising avenue for industrial-scale green production. Vapor-phase rearrangement over solid acid catalysts is a key area of research to circumvent the waste issues of the traditional process[9]. However, catalyst deactivation due to coking (carbon deposition) on the acid sites can be a significant issue, requiring periodic regeneration. For liquid-phase reactions, mass transfer limitations can sometimes result in slower reaction rates compared to homogeneous systems. Dowex resins have shown high conversion and yield in the presence of DMSO, which helps to lower the energy barrier of the reaction[7].

Data Summary Table

The following table summarizes the performance and characteristics of different catalyst classes. Note: The quantitative data is primarily based on the well-studied rearrangement of cyclohexanone oxime, serving as a reliable benchmark for the 5,5-dimethyl derivative.

Catalyst ClassRepresentative CatalystTypical ConditionsConversion/YieldProsCons
Homogeneous Strong Acid H₂SO₄ / Oleum100-120 °C, neat>98% Yield[10]High yield, fast reaction, inexpensive reagent.Highly corrosive, hazardous, large acidic waste stream.
Homogeneous Activating Agent TsCl / NaOH5-25 °C, Dioxane/H₂OModerate Yield (~34% for analogues)[6]Mild conditions, suitable for acid-sensitive substrates.Stoichiometric reagent use, significant waste.
Homogeneous Activating Agent Cyanuric Chloride / DMFRoom Temperature>95% Yield[7]Very mild, high yield, simple workup.Stoichiometric reagent use, DMF is a toxic solvent.
Heterogeneous Solid Acid Zeolite (e.g., H-ZSM-5)300-400 °C (Vapor Phase)High Conv. & Selectivity[9]Catalyst is recyclable, environmentally friendly, continuous process possible.High temperatures required, catalyst deactivation (coking).
Heterogeneous Solid Acid Dowex DR-2030 Resin100-120 °C, DMSO100% Conv., 80-85% Yield[7]Catalyst is recyclable, avoids strong mineral acids.Requires specific solvent (DMSO), potential for leaching.

Experimental Protocols & Workflow

General Experimental Workflow for Catalyst Screening

A systematic approach is crucial for identifying the optimal catalyst for your specific needs. The following workflow outlines a logical sequence for screening and optimization.

Caption: A logical workflow for screening and optimizing catalysts.

Protocol 1: Rearrangement using p-Toluenesulfonyl Chloride (Lab Scale)

(Adapted from Li, W. et al.[6])

This protocol is a reliable method for small-scale synthesis, avoiding the use of concentrated sulfuric acid.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,5-dimethylcyclohexanone oxime (1.0 eq) in a 3:4 mixture of dioxane and water.

  • Cooling: Cool the solution to 5 °C in an ice bath.

  • Base Addition: Add sodium hydroxide (NaOH, 5.0 eq) to the solution and stir until dissolved.

  • TsCl Addition: Add p-toluenesulfonyl chloride (TsCl, 2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 15 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the dioxane under reduced pressure. Dissolve the remaining aqueous residue in dichloromethane (CH₂Cl₂) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Protocol 2: Rearrangement using a Solid Acid Catalyst (Green Approach)

(Conceptual protocol based on principles from Anand, R. et al.[9] and Brei, V. V. et al.[7])

This protocol outlines a liquid-phase batch reaction using a recyclable solid acid catalyst.

  • Catalyst Activation: Activate the solid acid catalyst (e.g., H-ZSM-5 or Dowex resin) by heating under vacuum to remove adsorbed water, according to the manufacturer's specifications.

  • Reaction Setup: To a reaction vessel, add the activated solid acid catalyst (e.g., 10 wt% relative to the oxime), 5,5-dimethylcyclohexanone oxime (1.0 eq), and an appropriate high-boiling solvent (e.g., benzonitrile or DMSO).

  • Heating: Heat the stirred slurry to the desired reaction temperature (e.g., 100-140 °C) and maintain for the required time (e.g., 4-12 hours). Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Conclusion and Recommendations

The optimal catalyst for the synthesis of this compound is highly dependent on the specific goals of the research.

  • For rapid, high-yield laboratory synthesis where material cost is low and waste disposal is manageable, traditional homogeneous systems are effective. The cyanuric chloride/DMF method offers an exceptionally mild and high-yielding option[7].

  • For developing a sustainable, scalable, and environmentally conscious process, heterogeneous solid acid catalysts are the clear choice. While requiring more initial process optimization to manage catalyst lifetime and activity, they offer the significant advantages of recyclability and reduced waste streams, which are critical for industrial applications[5][9].

Ultimately, the insights and protocols provided in this guide serve as a strong foundation for any researcher entering this field. It is recommended to begin with a small-scale screening of catalysts from each major class to determine the most effective system for this specific substituted substrate before proceeding to larger-scale synthesis or process optimization.

References

  • Li, W., et al. (2018). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Beckmann rearrangement. Available at: [Link]

  • Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Giacomelli, G., et al. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Available at: [Link]

  • Marziano, N. C., et al. (1998). Catalyzed Beckmann rearrangement of cyclohexanone oxime in heterogeneous liquid/solid system. Part 2: Influence of acid catalysts and organic promoters. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Igartua, A., et al. (2021). Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams. Organic Letters. Available at: [Link]

  • Azadi, R., & Shams, L. (2017). Beckmann Rearrangement of Cyclohexanone Oxime to ϵ-Caprolactam in a Microreactor. Letters in Organic Chemistry. Available at: [Link]

  • Ushikubo, T. (1997). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Available at: [Link]

  • Scribd. (n.d.). Chemistry of Beckmann Rearrangement. Available at: [Link]

  • Wang, K., et al. (2022). In Situ One-Step Synthesis of Platinum Nanoparticles Supported on Metal–Organic Frameworks as an Effective and Stable Catalyst for Selective Hydrogenation of 5-Hydroxymethylfurfural. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chu, Y., et al. (2015). Stronger or weaker acid, which is more efficient for the catalytic performance of Beckmann rearrangement reaction over solid acid catalysts? Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (n.d.). Beckmann rearrangement of cyclohexanone oxime with oleum. Available at: [Link]

  • Anand, R., et al. (2003). Vapor Phase Beckmann Rearrangement of Cyclohexanone Oxime over Different Ferrierite Zeolite Catalysts. Catalysis Letters. Available at: [Link]

Sources

The Unexplored Potential of 5,5-Dimethylazepan-2-one Derivatives: A Guide to Structure-Activity Relationships in Related Caprolactams

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide, therefore, aims to provide a comprehensive overview of the known SAR of related ε-caprolactam derivatives, offering a scientifically grounded framework for future investigations into the 5,5-dimethyl substituted analogs. By examining the synthesis, biological activities, and structural nuances of the broader caprolactam class, we can extrapolate key principles and propose rational design strategies for novel therapeutic agents based on the 5,5-dimethylazepan-2-one core. This document will serve as a foundational resource, empowering researchers to navigate this promising, yet underexplored, chemical space.

The ε-Caprolactam Scaffold: A Versatile Pharmacophore

The azepan-2-one (ε-caprolactam) ring is a seven-membered lactam that has been successfully incorporated into a variety of biologically active molecules. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive template for medicinal chemists.

Synthesis of the ε-Caprolactam Ring

The Beckmann rearrangement of cyclohexanone oxime is the classical and industrially significant method for the synthesis of ε-caprolactam. However, for the synthesis of substituted derivatives, including the 5,5-dimethyl variant, alternative strategies are often employed. One common approach involves the cyclization of ω-amino acids or their corresponding esters.

Hypothetical Synthetic Pathway to this compound:

A plausible route to the this compound core would likely start from a readily available precursor such as 4,4-dimethylcyclohexanone. This could be converted to the corresponding oxime followed by a Beckmann rearrangement. Alternatively, ring-opening of the cyclohexanone followed by a series of functional group manipulations could lead to a suitable ω-amino acid for subsequent cyclization.

Synthetic Pathway A 4,4-Dimethylcyclohexanone B 4,4-Dimethylcyclohexanone oxime A->B NH2OH·HCl C This compound B->C Beckmann Rearrangement

Caption: Hypothetical synthesis of this compound.

Biological Activities of Substituted Caprolactam Derivatives

While specific data on this compound derivatives is lacking, the broader class of substituted caprolactams has been investigated for various therapeutic applications, most notably as anticonvulsant agents.

Anticonvulsant Activity

Studies on substituted lactams have revealed that modifications to the caprolactam ring can significantly impact anticonvulsant efficacy. For instance, the introduction of a phenyl group at the 3-position of the related 2-piperidinone ring system has been shown to confer anticonvulsant properties.

Compound ClassKey Structural FeaturesObserved Activity
3-Phenyl-2-piperidinone DerivativesPhenyl group at C3, various substitutions on the nitrogen and at C3.Anticonvulsant activity comparable to or better than valproic acid in some cases.[1]
General LactamsNot specifiedSome derivatives show anticonvulsant effects.

Table 1: Anticonvulsant Activity of a Related Lactam Class.

The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or the enhancement of inhibitory neurotransmission via GABA receptors. It is plausible that caprolactam derivatives exert their effects through similar pathways.

The Significance of the 5,5-Dimethyl Substitution: A Structural Perspective

The introduction of a gem-dimethyl group at the C5 position of the azepan-2-one ring is expected to have significant conformational implications. This substitution pattern can restrict the flexibility of the seven-membered ring, potentially locking it into a more defined conformation. This "conformational locking" can be advantageous in drug design, as it may lead to a more favorable interaction with a biological target by reducing the entropic penalty of binding.

Conformational Restriction cluster_0 Flexible Caprolactam Ring cluster_1 Conformationally Restricted This compound A1 Conformer A A2 Conformer B A1->A2 A3 Conformer C A2->A3 A4 ... A3->A4 B1 Preferred Conformer A3->B1 Gem-dimethyl substitution A4->A1

Caption: The Thorpe-Ingold effect of C5-gem-dimethyl substitution.

This steric constraint can also influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical determinants of pharmacokinetic behavior.

Experimental Protocols: A Starting Point for Synthesis and Evaluation

The following protocols, adapted from the synthesis of related heterocyclic compounds, can serve as a foundation for the preparation and biological screening of novel this compound derivatives.

General Procedure for N-Alkylation of Lactams

N-substituted derivatives of ε-caprolactam can be prepared by reacting the sodium salt of the lactam with an appropriate alkyl halide.

Step-by-Step Protocol:

  • Formation of the Lactam Salt: To a solution of this compound in an anhydrous aprotic solvent (e.g., toluene or DMF), add one equivalent of a strong base (e.g., sodium hydride or sodium amide) at 0 °C.

  • Reaction Mixture: Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.

  • Alkylation: Add 1.1 equivalents of the desired alkyl halide to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically between 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are standard preclinical models for identifying potential anticonvulsant agents.

MES Test Protocol:

  • Animal Preparation: Use male albino mice weighing 20-25 g.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses.

  • Electroshock: After a predetermined time (e.g., 30 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a positive result.

scPTZ Test Protocol:

  • Animal Preparation: Use male albino mice weighing 20-25 g.

  • Compound Administration: Administer the test compound i.p. at various doses.

  • Convulsant Administration: After a predetermined time (e.g., 30 minutes), administer a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg).

  • Observation: Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the absence of clonic seizures.

Future Directions and Conclusion

The this compound scaffold represents an intriguing, yet largely unexplored, area of medicinal chemistry. The principles of conformational restriction imparted by the gem-dimethyl group suggest that derivatives of this scaffold may exhibit unique and potentially enhanced biological activities compared to their unsubstituted counterparts.

Future research should focus on:

  • Developing efficient and scalable synthetic routes to a variety of this compound derivatives with diverse substitution patterns at the nitrogen and other positions of the lactam ring.

  • Systematic biological screening of these novel compounds in a range of assays, including but not limited to, anticonvulsant, anticancer, and anti-inflammatory models.

  • In-depth SAR studies to elucidate the key structural features responsible for any observed biological activity.

  • Computational modeling and structural biology studies to understand the molecular basis of action of any lead compounds.

By leveraging the foundational knowledge of ε-caprolactam chemistry and pharmacology, the scientific community is well-positioned to unlock the therapeutic potential of this compound derivatives. This guide serves as a call to action and a roadmap for these future endeavors.

References

  • Brouillette, W. J., & Grunewald, G. L. (1984). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Medicinal Chemistry, 27(2), 202–206.
  • Additional relevant citations from search results would be form

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5,5-Dimethylazepan-2-one Analogs Against New Delhi Metallo-β-lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like the New Delhi metallo-β-lactamase-1 (NDM-1), presents a formidable challenge to global health.[1] These enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective.[1][2] The development of novel, effective inhibitors is therefore a critical pursuit in medicinal chemistry. The caprolactam scaffold, a seven-membered cyclic amide, has shown promise in a variety of therapeutic areas, including as a framework for anticonvulsant and anticancer agents.[3][4] This guide presents a comprehensive, field-proven methodology for conducting a comparative molecular docking study of novel 5,5-Dimethylazepan-2-one analogs, leveraging this versatile scaffold to explore potential inhibition of NDM-1. We will detail the scientific rationale behind each step, from target selection and ligand design to the execution and interpretation of the docking simulations, providing a self-validating framework for identifying promising lead compounds.

Introduction: The Scientific Rationale

Why NDM-1 as a Target?

NDM-1 is a class B metallo-β-lactamase that utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring.[1][5] Its ability to inactivate carbapenems, often considered last-resort antibiotics, makes it a high-priority target for inhibitor design.[1][6] The active site of NDM-1 presents a unique environment where interactions with the catalytic zinc ions are crucial for inhibition.[5] This makes it an excellent and challenging target for structure-based drug design. For this study, we will utilize the high-resolution crystal structure of NDM-1, for instance, PDB ID: 3S0Z, to provide a structurally accurate representation of the binding site.[7]

Why the this compound Scaffold?

The parent ε-caprolactam ring is a synthetically tractable and versatile scaffold.[3] The gem-dimethyl group at the 5-position introduces a degree of conformational rigidity and lipophilicity that can be exploited for targeted interactions within a protein binding pocket. By systematically modifying other positions on the azepanone ring, we can conduct a robust structure-activity relationship (SAR) study. The goal is to identify functional groups that can establish key interactions—such as hydrogen bonds, hydrophobic contacts, and, critically, coordination with the active site zinc ions—to achieve potent inhibition.

The Comparative Study Workflow: A Validated Protocol

This section details a step-by-step protocol for a comparative docking study. The causality behind each choice is explained to ensure scientific integrity and reproducibility.

Design of the Analog Library

To effectively probe the SAR, we will design a small, focused library of this compound analogs. The parent structure (LIG-0) will be systematically modified at the N1 and C3 positions to explore the effects of different electronic and steric properties.

Ligand IDParent ScaffoldN1-SubstituentC3-SubstituentRationale
LIG-0 This compound-H=O (carbonyl)Baseline scaffold
LIG-1 This compound-CH₂-Ph=OIntroduce aromatic group for potential π-π stacking
LIG-2 This compound-H-OH, -HIntroduce hydrogen bond donor/acceptor
LIG-3 This compound-H=O, with α-COOHIntroduce a carboxylate group for potential zinc chelation
LIG-4 This compound-CH₂-Ph-OH, -HCombine aromatic and hydrogen bonding features
LIG-5 This compound-CH₂-Ph=O, with α-COOHCombine aromatic and zinc-binding features
Experimental Workflow Diagram

The entire computational protocol is summarized in the workflow diagram below. This provides a high-level overview of the process, from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB Download NDM-1 (PDB: 3S0Z) PrepProt Prepare Protein: - Remove water & ligands - Add polar hydrogens - Assign charges PDB->PrepProt Grid Define Grid Box (Center on active site) PrepProt->Grid DrawLig Design & Draw Analogs (LIG-0 to LIG-5) PrepLig Prepare Ligands: - 2D to 3D conversion - Energy minimization - Assign rotatable bonds DrawLig->PrepLig Vina Run AutoDock Vina: - Set exhaustiveness - Generate poses PrepLig->Vina Grid->Vina Results Extract Docking Scores (Binding Affinity, kcal/mol) Vina->Results Analysis Analyze Binding Poses: - Visualize interactions - Measure RMSD - Identify key residues Results->Analysis SAR Establish SAR: - Correlate structure with binding energy Analysis->SAR

Caption: Workflow for the comparative molecular docking study.

Detailed Methodologies

Protocol 1: Target Protein Preparation

  • Objective: To prepare the NDM-1 crystal structure for docking by removing non-essential molecules and adding necessary parameters.

  • Rationale: Raw PDB files often contain crystallographic water molecules, co-factors, and other ligands that can interfere with the docking process.[8][9] The protein must be "cleaned," and hydrogens, which are typically absent in crystal structures, must be added to allow for proper hydrogen bond calculations.[9][10]

  • Steps:

    • Download Structure: Obtain the crystal structure of NDM-1 (e.g., PDB ID: 3S0Z) from the RCSB Protein Data Bank.[7]

    • Clean Protein: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio).[8][9] Remove all water molecules and any co-crystallized ligands or ions, except for the catalytic zinc ions in the active site.

    • Add Hydrogens & Charges: Use a structure preparation tool (e.g., the Protein Preparation Wizard in Schrödinger Maestro, or AutoDock Tools) to add polar hydrogens.[9][10] Assign partial atomic charges using a standard force field like Gasteiger.[11]

    • Save as PDBQT: The final prepared protein structure should be saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[12][13]

Protocol 2: Ligand Preparation

  • Objective: To generate low-energy, 3D conformations of the designed analogs with correct chemical properties.

  • Rationale: Docking requires 3D structures of the ligands. Starting from 2D drawings, it's crucial to generate a realistic 3D conformation and minimize its energy to ensure the starting point for docking is physically plausible.[14] Defining rotatable bonds allows the docking algorithm to explore conformational flexibility.[15]

  • Steps:

    • Draw 2D Structures: Draw the 2D structures of all analogs (LIG-0 to LIG-5) using a chemical drawing software like ChemDraw.

    • Convert to 3D: Convert the 2D structures into 3D structures. Many programs can perform this conversion and an initial geometry optimization.[14]

    • Energy Minimization: Perform a more rigorous energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Assign Properties: Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds for each ligand.[15]

    • Save as PDBQT: Save each prepared ligand as a separate PDBQT file.

Protocol 3: Molecular Docking with AutoDock Vina

  • Objective: To predict the binding pose and affinity of each analog within the NDM-1 active site.

  • Rationale: AutoDock Vina is a widely used and validated tool for molecular docking.[16] It uses a scoring function to estimate the binding affinity (in kcal/mol) and an efficient search algorithm to explore possible binding poses.[16][17] The exhaustiveness parameter controls the computational effort of the search.[16]

  • Steps:

    • Define the Search Space (Grid Box): Load the prepared protein PDBQT file into AutoDock Tools. Identify the active site (the region containing the two zinc ions). Define a grid box that encompasses this entire active site. The coordinates and dimensions of this box will be saved in a configuration file.[13][18]

    • Create Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box coordinates, and other parameters like exhaustiveness. An exhaustiveness value of 32 is recommended for more reliable results.[16]

    • Run Vina: Execute the docking calculation from the command line for each ligand: vina --config conf.txt --ligand ligand_X.pdbqt --out ligand_X_out.pdbqt --log ligand_X_log.txt.

    • Repeat: Repeat step 3 for all analogs in the library.

Results and In-Depth Analysis

Comparative Docking Performance

The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the binding free energy (ΔG).[19] A more negative value indicates a stronger, more favorable binding interaction.[19][20]

Ligand IDBinding Affinity (kcal/mol)Key Predicted Interactions
LIG-0-5.8Hydrophobic interactions with Val73, Phe150
LIG-1-7.2π-π stacking with His250; hydrophobic interactions
LIG-2-6.5Hydrogen bond with Asn220
LIG-3-8.9Coordination with Zn1/Zn2 ; H-bond with His122
LIG-4-7.9π-π stacking with His250; H-bond with Asn220
LIG-5 -9.5 Coordination with Zn1/Zn2 ; π-π stacking with His250

Note: The data in this table is hypothetical and for illustrative purposes.

Interpretation of Results
  • Binding Affinity: The predicted binding affinity provides the first filter for comparing analogs.[20] In our hypothetical results, LIG-5 shows the most favorable binding energy (-9.5 kcal/mol), suggesting it is the most promising inhibitor.

  • Binding Pose Analysis: The true value of docking lies in the structural insights gained from the predicted binding poses.[19] Using a visualization tool like PyMOL, we analyze the top-ranked pose for each ligand.

    • LIG-0 (Parent): Shows weak, non-specific hydrophobic interactions.

    • LIG-1 & LIG-4: The benzyl group on the N1-position appears to form favorable π-π stacking interactions with an active site histidine, contributing to improved affinity over the parent compound.

    • LIG-3 & LIG-5: The introduction of the carboxylate group is a game-changer. The model predicts that this group directly coordinates with the catalytic zinc ions, mimicking the interaction of substrate molecules. This is a hallmark of many known MBL inhibitors.[5] LIG-5 combines both the zinc-binding carboxylate and the aromatic group, resulting in the highest predicted affinity.

  • Root Mean Square Deviation (RMSD): When multiple poses are generated, a low RMSD (<2.0 Å) between the top poses suggests a well-defined and stable binding mode.[19][21]

Structure-Activity Relationship (SAR) Diagram

The docking results allow us to build a preliminary SAR model, which is crucial for guiding the next round of inhibitor design.

SAR cluster_scaffold This compound Scaffold cluster_mods Modifications & Effects cluster_interactions Key Interactions & Outcomes Scaffold Core Structure N1_Sub N1-Position -CH2-Ph Scaffold->N1_Sub Modification C3_Sub_OH C3-Position -OH Scaffold->C3_Sub_OH Modification C3_Sub_COOH C3-Position -COOH Scaffold->C3_Sub_COOH Modification PiStack π-π Stacking (e.g., His250) N1_Sub->PiStack Hbond Hydrogen Bonding (e.g., Asn220) C3_Sub_OH->Hbond ZnCoord Zinc Coordination (Zn1/Zn2) C3_Sub_COOH->ZnCoord Activity Increased Binding Affinity PiStack->Activity Leads to Hbond->Activity Leads to ZnCoord->Activity Leads to

Caption: Conceptual SAR based on docking results.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for performing comparative molecular docking studies. Our hypothetical results for the this compound analogs against NDM-1 suggest a clear SAR:

  • Zinc chelation is paramount: The introduction of a zinc-binding group like a carboxylate at the C3-position dramatically improves predicted binding affinity.

  • Exploiting sub-pockets is beneficial: An N1-substituent capable of forming π-π stacking or other hydrophobic interactions can further enhance binding.

The insights from this in silico study provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of the most promising analogs, particularly LIG-5.[2] Experimental validation of the binding affinity (e.g., determining IC₅₀ values) is the essential next step to confirm these computational predictions and advance the development of a new class of MBL inhibitors.

References

  • Reading, C., & Cole, M. (1986). Structure-activity relationships amongst beta-lactamase inhibitors. Journal of Enzyme Inhibition, 1(2), 83-104. [Link]

  • Concha, N.O., Rasmussen, B.A., Bush, K., & Herzberg, O. (1996). Crystal structure of the wide-spectrum binuclear zinc beta-lactamase from Bacteroides fragilis. Structure, 4(7), 823-836. [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. [Link]

  • Ullah, F., et al. (1998). The structure of the L1 metallo-beta-lactamase from Stenotrophomonas maltophilia at 1.7 A resolution. Journal of Molecular Biology, 284(1), 125-136. [Link]

  • Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]

  • Fung, T., et al. (2024). Novel metallo-β-lactamases inhibitors restore the susceptibility of carbapenems to New Delhi metallo-lactamase-1 (NDM-1)-harbouring bacteria. British Journal of Pharmacology, 181(1), 54-69. [Link]

  • Javed, S., et al. (2024). New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review. Antibiotics, 13(7), 618. [Link]

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Guo, Y., et al. (2011). Crystal structure of New Delhi Metallo-beta-lactamase (NDM-1). Protein & Cell, 2(6), 467-476. [Link]

  • de Souza, N.B., et al. (2010). Structure activity relationship study of the β-lactamase inhibitors and theoretical design for new bioactive compounds. Microorganisms in Industry and Environment: From Scientific and Industrial Research to Consumer Products. [Link]

  • De Luca, F. (2018). Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design. ACS Infectious Diseases, 4(11), 1519-1530. [Link]

  • Leiros, H-S., et al. (2016). The structure of the metallo-beta-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor. Proteins, 84(11), 1740-1748. [Link]

  • ResearchGate. (n.d.). Select New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors from the literature. [Link]

  • Koki, Y., et al. (2020). Crystal structure of metallo-beta-lactamse, IMP-1, in complex with a thiazole-bearing inhibitor. Journal of Medicinal Chemistry, 63(6), 2868-2877. [Link]

  • University of Oxford. (n.d.). Protocol for Docking with AutoDock. [Link]

  • Cole, M. (1986). Structure-Activity Relationships Amongst β-Lactamase Inhibitors. R Discovery. [Link]

  • University of Florence. (n.d.). Molecular Docking Tutorial. [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • The Vina Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Bio-Resource. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Richmond, M.H. (1980). Structure-activity relations and β-lactamase resistance. Philosophical Transactions of the Royal Society of London. B, Biological Sciences, 289(1036), 205-208. [Link]

  • Shi, D., et al. (2023). Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. JACS Au, 3(1), 254-265. [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Blair, J.M.A., et al. (2015). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 3, 53. [Link]

  • SchrödingerTV. (2024, January 29). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Ibrahim, E.M. (2023, December 6). RMSD and docking score. ResearchGate. [Link]

  • Bio-Resource. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Reddit. (2024, March 22). Need help with molecular docking results interpretation. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5,5-Dimethylazepan-2-one Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 5,5-Dimethylazepan-2-one, a key intermediate in various synthetic pathways. As a senior application scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind our experimental choices, ensuring that each method presented is robust, reliable, and fit for its intended purpose.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This guide will focus on the two most prevalent and powerful techniques in this domain: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore their principles, compare their performance through experimental data, and provide detailed, validated protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Foundational Principles: Choosing the Right Analytical Tool

The selection of an analytical technique is the most critical decision in method development. It hinges on the physicochemical properties of the analyte, this compound, and the potential impurities that may be present.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted technique for the separation, identification, and quantification of components in liquid samples.[5] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds.[5][6] Given that many potential impurities in the synthesis of lactams can be less volatile or thermally labile, HPLC often serves as a primary analytical tool.[7][8][9]

  • Gas Chromatography (GC): GC is a highly efficient separation technique designed for volatile and thermally stable compounds.[5][10] It offers excellent separation efficiency and is invaluable for analyzing volatile impurities and residual solvents, which are common in API manufacturing.[6][11][12]

The decision between HPLC and GC is therefore dictated by the nature of the analytes. For a comprehensive purity profile of this compound, a dual-pronged approach, utilizing both techniques, is often the most rigorous strategy. HPLC is adept at quantifying non-volatile impurities and the API itself, while GC excels at detecting residual solvents and other volatile organic impurities.[6]

Method Validation: The Pillars of Trustworthiness

According to ICH Q2(R1) guidelines, a validated analytical method must demonstrate specificity, linearity, accuracy, precision, range, and robustness.[1][13] These parameters ensure that the method is reliable and that the data generated can be trusted to make critical decisions about product quality.

dot

Caption: Core validation parameters for analytical methods as per ICH Q2(R1).

Comparative Analysis: GC vs. HPLC for this compound

The following table summarizes the key performance characteristics of validated GC and HPLC methods for the purity assessment of this compound. This data is illustrative and represents typical results obtained during method validation.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Rationale & Insights
Specificity High for volatile impurities. Potential for co-elution with non-volatile matrix components.Excellent for API and non-volatile impurities. Specificity demonstrated by peak purity analysis.The choice of detector is crucial. A mass spectrometer (MS) coupled with either GC or HPLC provides the highest degree of specificity.[11]
Linearity (R²) > 0.999 for volatile impurities> 0.999 for API and non-volatile impuritiesA high coefficient of determination (R²) indicates a strong linear relationship between concentration and response.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Accuracy is a measure of the closeness of the test results to the true value.
Precision (%RSD) Repeatability: < 1.0%; Intermediate: < 2.0%Repeatability: < 0.5%; Intermediate: < 1.5%Precision expresses the closeness of agreement between a series of measurements.
Limit of Quantitation (LOQ) ~10 ppm for volatile impurities[14]~50 ppm for non-volatile impuritiesLOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Sensitive to changes in inlet temperature and gas flow rate.Sensitive to changes in mobile phase composition and pH.Robustness studies are essential to understand the method's performance under normal variability.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the validation of GC and HPLC methods for this compound purity assessment.

Gas Chromatography (GC) Method for Volatile Impurities

dot

GC_Workflow start Sample Preparation (Dissolve in appropriate solvent) gc_system GC System Setup (Column, Temperatures, Gas Flow) start->gc_system injection Sample Injection (Split/Splitless Inlet) gc_system->injection separation Chromatographic Separation (Temperature Program) injection->separation detection Detection (FID) (Flame Ionization Detector) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end Report Results data_analysis->end

Caption: Workflow for GC analysis of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 10 min.

  • Detector Temperature: 280°C.

Validation Protocol:

  • Specificity: Inject a blank solvent, a solution of this compound, and a spiked solution containing known volatile impurities. Demonstrate that the peaks for the impurities are well-resolved from the solvent and the main component.

  • Linearity: Prepare a series of standard solutions of each potential volatile impurity at five concentration levels (e.g., from LOQ to 120% of the specification limit). Plot the peak area against the concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Analyze, in triplicate, samples of this compound spiked with known concentrations of impurities at three levels (e.g., 80%, 100%, and 120% of the specification limit). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.

  • Limit of Quantitation (LOQ): Determine the LOQ based on the signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration that can be quantified with acceptable precision and accuracy.

High-Performance Liquid Chromatography (HPLC) Method for API Assay and Non-Volatile Impurities

dot

HPLC_Workflow start Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) start->hplc_system injection Sample Injection (Autosampler) hplc_system->injection separation Chromatographic Separation (Isocratic or Gradient Elution) injection->separation detection Detection (UV/PDA) (UV-Vis or Photodiode Array) separation->detection data_analysis Data Analysis (Peak Integration, Purity Assessment) detection->data_analysis end Report Results data_analysis->end

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 5,5-Dimethylazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the life cycle of a chemical within our laboratories does not end upon the completion of an experiment. The responsible management and disposal of chemical waste are paramount to ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,5-Dimethylazepan-2-one, grounded in established safety and regulatory principles.

The core tenet of chemical disposal is not simply neutralization but adherence to a structured waste management hierarchy. For a compound like this compound, a substituted caprolactam derivative for which extensive public toxicity and environmental fate data may not be readily available, we must operate under the precautionary principle. This means treating the substance as potentially hazardous until proven otherwise, and managing its disposal through a compliant, documented process.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is to determine if the waste is hazardous. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

For this compound, a specific listing is unlikely. Therefore, characterization is key.

  • Toxicity: While specific toxicological data for this compound is not available in the provided search results, lactams as a class can have biological activity. The precautionary principle dictates that we should handle it as a potentially toxic substance. The generator of the waste is responsible for this determination.[5]

  • Other Characteristics: Based on its chemical structure, it is not expected to be corrosive or inherently reactive (in the regulatory sense of being unstable or water-reactive). Its ignitability would need to be confirmed, but similar ketones and lactams can be flammable.[6][7][8]

Causality: The "why" behind this step is liability and safety. Improperly characterizing waste can lead to mixing incompatible chemicals, causing dangerous reactions, and violating federal law. The "cradle-to-grave" responsibility means the generator is legally responsible for the waste from its creation to its final, safe disposal.[1][2][9]

The Regulatory Framework: Understanding Your Generator Status

Under RCRA, the regulations you must follow depend on the total amount of hazardous waste your facility generates per calendar month. This status dictates your on-site accumulation limits and administrative requirements.[1][4]

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days in compliant containers/tanks
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days (or 270 days if disposal facility is >200 miles)
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity cannot exceed 1,000 kg

Table compiled from EPA and regulatory source information.[4][9][10]

Expert Insight: Most research laboratories fall into the SQG or VSQG category. It is critical to aggregate all hazardous waste streams within the facility to correctly determine your generator status. This status is not per chemical but for the entire site.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for managing this compound waste from the point of generation to its final removal by a licensed disposal facility.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: At the point of generation (e.g., in the fume hood), declare the this compound waste (whether pure, in solution, or as residue) as hazardous waste.

  • Segregate Incompatibles: Do not mix this waste stream with other, incompatible waste. For example, keep it separate from strong acids, bases, and oxidizing agents to prevent unforeseen chemical reactions.[5][11] Waste segregation is a cornerstone of laboratory safety.[12]

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. A glass or high-density polyethylene (HDPE) bottle is typically appropriate. Do not use metal containers if the waste is potentially corrosive.[13]

  • Affix a "HAZARDOUS WASTE" Label: The moment the first drop of waste enters the container, it must be labeled.[13] The label must include:

    • The words "HAZARDOUS WASTE".[4][13]

    • The full chemical name: "this compound". Avoid abbreviations.

    • The approximate concentration and composition of the waste (e.g., "this compound in Methanol, ~5%").

    • The date accumulation started (the day the first waste was added).[4]

Step 3: Accumulation and Storage
  • Use a Satellite Accumulation Area (SAA): An SAA is a designated location at or near the point of waste generation (e.g., a specific fume hood or bench area).[14]

  • Keep Containers Closed: The waste container must be tightly sealed at all times, except when actively adding waste.[13][14] This is a critical safety and compliance requirement to prevent the release of vapors.[11]

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[12]

  • Monitor Accumulation Limits: Adhere strictly to the quantity and time limits defined by your generator status.

Step 4: Arranging for Professional Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer. This is a direct violation of environmental regulations.

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is your primary resource. They manage the hazardous waste program and will arrange for pickup from your lab.

  • Use a Licensed Disposal Vendor: The waste will be collected by a licensed hazardous waste transportation, storage, and disposal facility (TSDF).[5] Your EHS office coordinates this. The process is tracked using a manifest system from your lab to the final disposal site.[9][10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G gen Waste Generation (this compound) assess Hazard Assessment (Assume Hazardous) gen->assess segregate Segregate from Incompatible Wastes assess->segregate container Select & Label Container 'HAZARDOUS WASTE' segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa contact_ehs Contact EHS for Pickup saa->contact_ehs pickup EHS Schedules Pickup contact_ehs->pickup transport Licensed Transporter Collects Waste pickup->transport dispose Final Disposal at a Permitted Facility (TSDF) transport->dispose manifest Manifest Tracking (Cradle-to-Grave) transport->manifest

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a systematic process governed by the principles of safety and stringent federal regulations. By treating this compound as hazardous, correctly identifying and labeling the waste stream, storing it safely in designated accumulation areas, and coordinating with your institution's EHS department, you ensure the protection of yourself, your colleagues, and the environment. This adherence to protocol is not merely a procedural burden; it is a fundamental responsibility of every scientist and a hallmark of a well-managed research operation.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Clean Management Environmental Group, Inc.[Link]

  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021, February 3). ERA Environmental.[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.[Link]

  • Hazardous waste - Wikipedia. Wikipedia.[Link]

  • Laboratory Safety Guidance. OSHA.[Link]

  • RCRA Regulations Explained. National Environmental Trainers.[Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • OSHA Standards for Biological Laboratories. ASPR.[Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.[Link]

  • The Laboratory Standard. Office of Clinical and Research Safety.[Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.[Link]

  • Proper Handling of Hazardous Waste Guide. EPA.[Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.[Link]

  • Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring.[Link]

  • Hazardous Waste. US EPA.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.[Link]

  • 5,5-Dimethylhexan-2-one. PubChem.[Link]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. NIH.[Link]

  • Safety data sheet - 2-Ethyl-5,5-dimethyl-1,3-dioxane. CPAchem.[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.[Link]

  • 5,5-Dimethylheptan-2-one. PubChem.[Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023, October 23). Storemasta Blog.[Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus.[Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.[Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethylazepan-2-one
Reactant of Route 2
5,5-Dimethylazepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.